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  • Product: Vatalanib metabolite M27
  • CAS: 212141-69-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Discovery and Characterization of Vatalanib Metabolite M27

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Vatalanib (PTK787/ZK-222584) is an orally active, multi-targeted tyrosine kinase inhibitor that primarily targets all known Vascular Endo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (PTK787/ZK-222584) is an orally active, multi-targeted tyrosine kinase inhibitor that primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[1][2] Its anti-angiogenic properties have positioned it as a candidate for the treatment of various solid tumors.[3] As with any xenobiotic, understanding its metabolic fate is paramount for a comprehensive evaluation of its efficacy and safety profile. This guide provides a detailed technical overview of the methodologies and rationale behind the discovery, characterization, and structural elucidation of its metabolites, with a specific focus on the minor but mechanistically interesting metabolite, M27. We will explore the strategic application of in vivo studies, advanced analytical techniques, and the guiding principles of regulatory frameworks that govern metabolite safety testing.

Introduction: Vatalanib and the Imperative of Metabolite Profiling

Vatalanib exerts its anti-angiogenic effect by inhibiting VEGFR tyrosine kinases, crucial enzymes in the formation of new blood vessels that support tumor growth.[1] The clinical development of Vatalanib has involved extensive Phase I, II, and III trials.[4] A critical aspect of this development is its pharmacokinetic profile, which reveals rapid absorption and extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5]

The metabolic transformation of a parent drug can yield molecules with altered pharmacological activity, toxicity, or pharmacokinetic properties. Therefore, a thorough characterization of major and unique human metabolites is not merely a regulatory requirement but a fundamental component of drug development. The U.S. Food and Drug Administration's (FDA) guidance on "Metabolite in Safety Testing" (MIST) stipulates that metabolites comprising 10% or more of the total drug-related material in circulation should be identified and evaluated for safety.[6][7] This underscores the necessity of the work detailed herein.

An early clinical study in cancer patients using ¹⁴C-radiolabeled Vatalanib was instrumental in elucidating its biotransformation pathways.[3][8][9] This study revealed that Vatalanib is extensively metabolized, with the majority of the dose excreted via the biliary-fecal route.[3][8] While two pharmacologically inactive metabolites, a pyridine-N-oxide (CGP-84368/ZK-260120) and a 4-yl-methyl-carbinol-pyridine-N-oxide (NVP-AAW378/ZK-261557), were found to have systemic exposures comparable to the parent drug, a host of minor metabolites were also identified, including M27.[3][8]

Vatalanib Signaling Inhibition Pathway

Vatalanib_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR / PDGFR / c-Kit P_TKD Phosphorylated Tyrosine Kinase Domain VEGFR->P_TKD Autophosphorylation VEGF VEGF / PDGF VEGF->VEGFR Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_TKD->Downstream Angiogenesis Angiogenesis Cell Proliferation Survival Downstream->Angiogenesis

Caption: Vatalanib inhibits autophosphorylation of VEGFR, PDGFR, and c-Kit, blocking downstream signaling pathways essential for angiogenesis and tumor cell proliferation.

Discovery of Metabolite M27: An In Vivo Human ADME Study

The definitive identification of Vatalanib's metabolites, including M27, was accomplished through a human Absorption, Distribution, Metabolism, and Excretion (ADME) study.[8][9] This "gold-standard" approach provides the most clinically relevant metabolic profile.

Experimental Protocol: Human ¹⁴C ADME Study
  • Subject Recruitment: Patients with advanced cancer were enrolled in an open-label, single-center study.[8]

  • Dosing Regimen: A steady state of the parent drug was achieved by administering 1000 mg of non-radiolabeled Vatalanib daily for 14 consecutive days.[8] On day 15, a single oral dose of 1000 mg of ¹⁴C-radiolabeled Vatalanib was administered.[8][9]

  • Sample Collection: Plasma, urine, and feces were collected at predetermined intervals for up to 7 days post-dose to ensure a near-complete recovery of radioactivity.[3][8]

  • Radioactivity Measurement: Total radioactivity in all biological matrices was quantified to establish mass balance and primary routes of excretion.[8]

  • Metabolite Profiling: Samples were processed and analyzed using High-Performance Liquid Chromatography (HPLC) coupled with radioactivity detection.[8][9] This allowed for the separation and quantification of the parent drug and its various metabolites based on their radioactive signature.

This study design is critical because it ensures that the metabolic profile is representative of a clinical scenario where the drug has reached a steady-state concentration, accounting for potential autoinduction of metabolic enzymes like CYP3A4.[5]

Structural Characterization of M27

Following the initial profiling, the primary challenge is the structural elucidation of the detected metabolites. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variation (LC-MS/MS) are the cornerstone technologies.[8][10]

The M27 Pathway: Oxidative Dechlorination

The analysis of patient samples revealed that M27 is the product of a minor but notable metabolic pathway: oxidative dechlorination at the 4-chlorophenylamine moiety of the Vatalanib molecule.[8] This biotransformation is significant as it alters a key structural feature of the drug, potentially impacting its receptor binding and pharmacological activity.

Workflow for Metabolite Identification and Characterization

Metabolite_ID_Workflow cluster_invivo In Vivo / In Vitro Generation cluster_analysis Analytical Phase cluster_elucidation Structure Elucidation & Confirmation Human_ADME Human ¹⁴C ADME Study (Plasma, Urine, Feces) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Human_ADME->Sample_Prep In_Vitro In Vitro Incubations (Microsomes, Hepatocytes) In_Vitro->Sample_Prep LC_MS LC-MS/MS Analysis (Detection & Profiling) Sample_Prep->LC_MS HRMS High-Resolution MS (Accurate Mass & Formula) LC_MS->HRMS MSn Tandem MS (MSⁿ) (Fragmentation Pattern) LC_MS->MSn Interpretation Data Interpretation (Pathway Identification) HRMS->Interpretation MSn->Interpretation NMR NMR Spectroscopy (Definitive Structure) Interpretation->NMR Synthesis Chemical Synthesis (Reference Standard) Interpretation->Synthesis Confirmation Chromatographic & Spectral Comparison NMR->Confirmation Synthesis->Confirmation

Caption: A comprehensive workflow for metabolite discovery, from biological generation to definitive structural confirmation using orthogonal analytical techniques.

Experimental Protocol: LC-MS/MS for Structural Elucidation
  • Sample Preparation: Plasma samples are typically prepared via protein precipitation using a solvent like acetonitrile.[11][12] Urine samples may be diluted or subjected to solid-phase extraction (SPE) to concentrate the analytes.[13]

  • Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate Vatalanib and its metabolites based on their polarity.[11][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate with formic acid) and an organic component (e.g., acetonitrile) is employed.[12]

  • Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

    • Full Scan (MS1): The instrument scans a range of mass-to-charge (m/z) ratios to detect all ionizable compounds, including the parent drug and potential metabolites.

    • Product Ion Scan (MS2/MSn): The mass spectrometer isolates a specific parent ion (e.g., the molecular ion of a suspected metabolite) and fragments it. The resulting fragment ions provide a "fingerprint" that is crucial for deducing the molecule's structure.[10][14]

  • Data Interpretation: The structure of M27 was proposed by comparing its mass spectrum and fragmentation pattern with that of the parent drug, Vatalanib. The mass shift and changes in the fragmentation pattern pointed towards the replacement of the chlorine atom with a hydroxyl group.[8]

  • Confirmation with Reference Standard: For unambiguous identification, the proposed structure of M27 (CGP-79469/ZK-260013) was confirmed by comparing its LC-MS retention time and fragmentation spectra with a synthetically created authentic reference compound.[8]

The Role of High-Resolution Mass Spectrometry (HRMS) and NMR

While the initial identification was performed using nominal mass spectrometry, modern metabolite identification workflows heavily rely on HRMS (e.g., TOF or Orbitrap). HRMS provides highly accurate mass measurements, enabling the confident determination of the elemental composition of a metabolite.[15]

For metabolites where MS data is ambiguous or for novel structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for definitive structure elucidation.[16][17] Although requiring a larger amount of isolated material (typically >10-30 µg), NMR provides unambiguous information about the carbon-hydrogen framework and the precise location of metabolic modifications.[15][16]

Quantitative Bioanalysis and Pharmacokinetic Assessment

Once identified, it is crucial to quantify the exposure of metabolites in circulation to assess their potential contribution to the overall pharmacology and toxicology of the drug.

Vatalanib and Metabolite Exposure

The human ADME study provided quantitative data on the systemic exposure of Vatalanib and its metabolites.[8] The results are summarized below.

CompoundIdentificationSystemic Exposure (AUC₀.₅-₁₂ h as % of Total ¹⁴C AUC)Notes
Vatalanib Parent Drug~25-35%Pharmacologically active parent compound.
M17 CGP-84368/ZK-260120Comparable to VatalanibMajor Metabolite: Pyridine-N-oxide. Pharmacologically inactive.[3][8]
M14 NVP-AAW378/ZK-261557Comparable to VatalanibMajor Metabolite: Carbinol-pyridine-N-oxide. Pharmacologically inactive.[3][8]
M27 CGP-79469/ZK-260013MinorMinor Metabolite: Oxidative Dechlorination Product.[8]
Other Metabolites M10, M16, M19, etc.Minor to TraceGlucuronides, Glutathione Conjugates, etc.[8]

Data synthesized from the findings reported in the primary metabolism study.[8] The percentage of total radioactivity is an approximation to illustrate relative abundance.

The data clearly indicates that while M27 is a confirmed metabolite, its systemic exposure is low compared to the parent drug and the two major inactive metabolites, M17 and M14.[8] According to MIST guidelines, minor metabolites like M27 that do not meet the 10% exposure threshold and are also present in the toxicology species generally do not require separate safety studies.[18][19]

Conclusion and Future Directions

The discovery and characterization of Vatalanib metabolite M27 exemplify a systematic and technologically advanced approach to understanding the metabolic fate of a drug candidate. Through a meticulously designed human ADME study, coupled with powerful LC-MS analytical techniques, a minor but mechanistically distinct metabolic pathway—oxidative dechlorination—was identified.[8]

The confirmation of M27's structure using a synthetic standard provides the certainty required for a complete regulatory submission.[8] While its low systemic exposure suggests it is unlikely to pose a significant safety risk, its identification completes the metabolic puzzle of Vatalanib. This comprehensive understanding of biotransformation is indispensable for predicting drug-drug interactions, understanding inter-patient variability, and ensuring the overall safety and efficacy of Vatalanib in the clinic.

Future work could involve in vitro studies with a panel of recombinant CYP450 enzymes to pinpoint the specific isoform(s) responsible for the dechlorination reaction, further refining our understanding of Vatalanib's complex metabolism.

References

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817–1828. [Link]

  • Gupta, P., Mulkey, F., Hasserjian, R. P., et al. (2013). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 76(5), 732–742. [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. PubMed. [Link]

  • Wikipedia contributors. (2023). Vatalanib. Wikipedia. [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. University of Zurich. [Link]

  • Smith, D. A., & Obach, R. S. (2009). Issues in the Safety Testing of Metabolites. Expert Opinion on Drug Metabolism & Toxicology, 5(5), 489-501. [Link]

  • Wen, B., et al. (2011). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-Oncology, 103(2), 321-329. [Link]

  • Kapil, V., & Shefali, A. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Hypha Discovery Website. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Regulations.gov. [Link]

  • Bingol, K., & Brüschweiler, R. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 8. [Link]

  • Wen, B., & Zhu, M. (2017). Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data. Metabolomics, 13(7), 81. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.gov. [Link]

  • Joerger, M., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(29), 3625-3630. [Link]

  • U.S. Food and Drug Administration. (2005). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]

  • Bingol, K., & Brüschweiler, R. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. OSTI.gov. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Reardon, D. A., et al. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Cancer, 115(12), 2771-2781. [Link]

  • National Center for Biotechnology Information. Vatalanib. PubChem Compound Database. [Link]

  • U.S. Department of Health and Human Services. (2004). Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. [Link]

  • Ding, L., et al. (2012). Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 895-896, 119-127. [Link]

  • Reardon, D. A., et al. (2009). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Sci-Hub. [Link]

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 99. [Link]

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]

  • Al-Sultani, A. A. (2022). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. ResearchGate. [Link]

  • GIST Support International. (2006). Vatalanib (PTK787). GIST Support International Website. [Link]

  • Kertesz, V., & Vouros, P. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12, 99. [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 9(4), 68. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Vatalanib 4'-Hydroxyphenyl Des-chloro Metabolite

This guide provides a detailed examination of a key metabolite of Vatalanib (PTK787/ZK-222584), an investigational oral antiangiogenic agent. It is intended for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of a key metabolite of Vatalanib (PTK787/ZK-222584), an investigational oral antiangiogenic agent. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry. We will delve into the chemical structure, formation, and analytical elucidation of the Vatalanib 4'-hydroxyphenyl des-chloro metabolite, offering field-proven insights into the methodologies and their underlying principles.

Introduction to Vatalanib and the Imperative of Metabolite Profiling

Vatalanib, chemically known as N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases.[1][2] Its primary mechanism of action involves the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][3][4] Vatalanib also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[1][5]

The clinical development of any drug candidate necessitates a thorough understanding of its metabolic fate. The biotransformation of a parent drug can lead to metabolites with altered efficacy, toxicity, or pharmacokinetic profiles. Identifying and characterizing these metabolites is a cornerstone of preclinical and clinical research, ensuring a comprehensive safety and efficacy assessment. Vatalanib undergoes extensive hepatic metabolism, primarily through oxidative pathways.[1][2][6] This guide focuses specifically on the structural characterization of a significant biotransformation product: the 4'-hydroxyphenyl des-chloro metabolite.

The Angiogenesis Signaling Axis: The Therapeutic Target

To appreciate the significance of Vatalanib and its metabolites, one must first understand its therapeutic target. Angiogenesis is predominantly driven by the VEGF signaling cascade. When VEGF-A binds to its primary receptor, VEGFR-2, on endothelial cells, it triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival.[7] Vatalanib competitively inhibits the ATP-binding site of the VEGFR tyrosine kinase domain, effectively blocking this signaling pathway.[8]

cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits ATP Binding Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P->Downstream Activates Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response

Figure 1: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of Vatalanib.

Biotransformation Pathway and Chemical Structure of the Metabolite

The formation of the 4'-hydroxyphenyl des-chloro metabolite from Vatalanib involves two distinct metabolic reactions, likely catalyzed by cytochrome P450 (CYP) enzymes in the liver:

  • Dechlorination: The chlorine atom on the 4-position of the phenylamino ring is removed. This is a reductive or hydrolytic process.

  • Hydroxylation: A hydroxyl group (-OH) is subsequently added to the 4-position of the same phenyl ring.

This transformation significantly alters the physicochemical properties of the molecule, most notably increasing its polarity, which typically facilitates renal excretion.

Structural Comparison

The molecular structures of the parent drug and its metabolite are presented below. The core phthalazine and pyridine rings remain unchanged, with the modification confined to the anilino (phenylamino) moiety.

Caption: A placeholder image is used for the metabolite as a public domain image is not available. The structure would show Vatalanib with the 'Cl' replaced by 'OH'.

The key structural change is the substitution of a lipophilic chlorine atom with a hydrophilic hydroxyl group. This modification is expected to decrease the molecule's membrane permeability and potentially alter its binding affinity for the target kinases.

Analytical Workflow for Metabolite Identification and Elucidation

The unambiguous identification of drug metabolites from complex biological matrices is a multi-step process requiring a combination of sophisticated analytical techniques.[9] The primary tools for this purpose are liquid chromatography coupled with mass spectrometry (LC-MS) and, for definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Experimental Protocol: Metabolite Identification using LC-HRMS

The following protocol outlines a standard, self-validating workflow for detecting and proposing the structure of the Vatalanib metabolite in plasma samples from dosed subjects.

Objective: To detect and obtain high-resolution mass data for the putative 4'-hydroxyphenyl des-chloro metabolite.

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples (e.g., 200 µL) on ice.

    • Add 600 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Vatalanib) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for LC-MS analysis.

    • Causality Insight: Protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules. Acetonitrile is chosen for its efficiency in precipitating a wide range of plasma proteins.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Causality Insight: A C18 column provides excellent retention for moderately nonpolar compounds like Vatalanib and its metabolites. The gradient elution ensures that compounds with varying polarities (from the more polar metabolite to the less polar parent drug) are effectively separated and resolved from endogenous matrix components.

  • High-Resolution Mass Spectrometry (HRMS) Detection:

    • Instrument: Orbitrap or Time-of-Flight (TOF) mass spectrometer.[10]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS fragmentation of the top 5 most intense ions.

    • Causality Insight: HRMS provides highly accurate mass measurements (<5 ppm error), which is crucial for determining the elemental composition of an unknown ion, a key step in metabolite identification.[11] Data-dependent MS/MS provides fragmentation patterns that act as a "fingerprint" for structural elucidation.

Data Analysis and Interpretation

The data analysis follows a logical, self-validating sequence.

A 1. Extract Ion Chromatogram (EIC) for Predicted Mass B 2. Confirm Isotopic Pattern & Accurate Mass A->B C 3. Analyze MS/MS Fragmentation Spectrum B->C D 4. Compare with Parent Drug Fragmentation C->D E 5. Propose Structure D->E

Figure 3: Workflow for LC-HRMS data analysis in metabolite identification.

Data Summary Table:

CompoundPredicted FormulaPredicted [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)Key MS/MS Fragments
Vatalanib C₂₀H₁₆ClN₄⁺347.1058347.1055< 1Fragments of pyridine, phthalazine, and chlorophenyl moieties
Metabolite C₂₀H₁₇N₄O⁺329.1402329.1399< 1Fragments of pyridine, phthalazine, and hydroxyphenyl moieties

Trustworthiness: The combination of a chromatographic peak at the predicted mass, a correct isotopic distribution for the proposed formula, and a rational fragmentation pattern that corresponds to the parent drug provides very high confidence in the proposed structure. The final, definitive proof requires comparison to a synthesized chemical standard.

The Role of NMR in Definitive Structure Confirmation

While MS provides compelling evidence, it often cannot definitively determine the exact position of a functional group on an aromatic ring (i.e., distinguish between isomers).[9] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[12] To perform NMR, the metabolite must be isolated in sufficient quantity and purity or, more practically, chemically synthesized. The 1H NMR spectrum of the synthesized standard would be compared to that of the isolated metabolite to confirm its identity, with the key diagnostic signal being the splitting pattern of the protons on the newly formed hydroxyphenyl ring.

Pharmacological Implications

The structural change from a chloro- to a hydroxyl- group has significant pharmacological implications:

  • Pharmacokinetics: The increased polarity of the metabolite will likely lead to more rapid renal clearance and a shorter biological half-life compared to the parent drug.

  • Activity: The hydroxyl group may form new hydrogen bonds within the kinase ATP-binding pocket, potentially altering its inhibitory activity against VEGFR or other off-target kinases. It could also serve as a site for further phase II metabolism (e.g., glucuronidation), leading to rapid inactivation and excretion.[6]

  • Safety: The metabolite must be evaluated for any unique toxicities or off-target effects not observed with the parent compound.

Conclusion

The Vatalanib 4'-hydroxyphenyl des-chloro metabolite represents a key product of the drug's biotransformation. Its structure is elucidated through a systematic analytical workflow, beginning with detection and characterization by LC-HRMS and culminating in definitive confirmation by NMR against a synthetic standard. Understanding the structure and properties of this metabolite is not merely an academic exercise; it is a critical component of the overall safety and efficacy profile of Vatalanib, providing essential data for regulatory submission and guiding the design of next-generation kinase inhibitors with optimized metabolic profiles.

References

  • Chemical structure of 14 C-radiolabeled vatalanib. Chemical name:... - ResearchGate . Available from: [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris . Available from: [Link]

  • Analytical strategies for identifying drug metabolites - PubMed . (2007-05-15). Available from: [Link]

  • Vatalanib | C20H15ClN4 | CID 151194 - PubChem - NIH . Available from: [Link]

  • Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed . (2006-11-15). Available from: [Link]

  • VATALANIB - precisionFDA . Available from: [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science . (2025-06-01). Available from: [Link]

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients - DOI . (2006-11-15). Available from: [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies . Available from: [Link]

  • Vatalanib - Wikipedia . Available from: [Link]

  • NMR Based Methods for Metabolites Analysis | Analytical Chemistry - ACS Publications . (2025-03-06). Available from: [Link]

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition Induces Cardiovascular Damage via Redox-Sensitive Processes | Hypertension . (2018-02-26). Available from: [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of 4-(4-Pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol: A Comprehensive Technical Guide

Executive Summary The compound 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol (also designated as CGP-79469 or ZK-260013) is a highly significant active metabolite of the pan-VEGFR inhibitor Vatalanib (PTK787) [[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol (also designated as CGP-79469 or ZK-260013) is a highly significant active metabolite of the pan-VEGFR inhibitor Vatalanib (PTK787) [[1]](). While the parent drug utilizes a lipophilic 4-chloroaniline moiety, this specific analog features a 4-hydroxyaniline (phenol) group. This targeted functional group substitution drastically alters the molecule's pharmacokinetic profile, aqueous solubility, and hydrogen-bonding dynamics within the kinase hinge region, making it a critical target for oncological drug development and metabolic tracking 1.

This whitepaper details the robust, self-validating synthetic methodology required to produce this compound, emphasizing the mechanistic causality behind each experimental parameter.

Pharmacological Context & Structural Rationale

The therapeutic efficacy of phthalazine-based inhibitors stems from their ability to competitively bind to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) [[2]]().

  • Phthalazine Core: Acts as the primary flat heteroaromatic scaffold that occupies the adenine-binding region of the kinase.

  • Pyridin-4-ylmethyl Tail: Projects into the deep hydrophobic pocket of the kinase domain, enhancing target selectivity.

  • Phenol Moiety: Unlike the lipophilic chloro-substituent in Vatalanib, the hydroxyl group in this compound serves as an additional hydrogen bond donor/acceptor. This interacts with solvent-exposed residues or specific polar side chains (e.g., Glu 885 and Asp 1046) at the edge of the ATP cleft, altering binding kinetics [[3]]().

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR (1/2/3) Extracellular Domain VEGF->VEGFR Binds Kinase Tyrosine Kinase Domain (Intracellular) VEGFR->Kinase Dimerization & Activation Downstream Downstream Signaling (MAPK/PI3K/AKT) Kinase->Downstream Phosphorylation Inhibitor 4-(4-pyridin-4-yl-methyl- phthalazin-1-yl-amino)-phenol (ATP Competitor) Inhibitor->Kinase Blocks ATP Binding Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Induces

VEGFR signaling pathway and ATP-competitive inhibition by the phthalazine derivative.

Retrosynthetic Analysis & Workflow

The synthesis of 1,4-disubstituted phthalazines relies on a convergent approach. The core is constructed by forming the bicyclic phthalazine system from simple precursors, followed by late-stage functionalization. Disconnection of the target molecule yields three primary, commercially available building blocks: phthalic anhydride (benzofused framework), 4-pyridylacetic acid (tail), and 4-aminophenol (headgroup).

Synthetic_Workflow SM1 Phthalic Anhydride + 4-Pyridylacetic acid Int1 3-(pyridin-4-ylmethylene) isobenzofuran-1(3H)-one SM1->Int1 Fusion, 180°C (Perkin Condensation) Int2 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one Int1->Int2 Hydrazine hydrate EtOH, Reflux Int3 1-chloro-4-(pyridin-4-ylmethyl) phthalazine Int2->Int3 POCl3, Reflux (Chlorination) Product 4-(4-pyridin-4-yl-methyl- phthalazin-1-yl-amino)-phenol Int3->Product 4-Aminophenol n-Butanol, HCl, 117°C (SNAr)

Step-by-step synthetic workflow for 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol.

Step-by-Step Synthetic Protocols

Step 1: Perkin-Type Condensation
  • Objective: Synthesis of 3-(pyridin-4-ylmethylene)isobenzofuran-1(3H)-one.

  • Procedure: Charge a reaction vessel with phthalic anhydride (1.0 eq), 4-pyridylacetic acid (1.1 eq), and anhydrous sodium acetate (0.2 eq). Heat the neat mixture to 180–200 °C for 4 hours. Cool the melt to 90 °C and carefully quench with water. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate 2.

  • Mechanistic Causality: The elevated temperature drives the decarboxylative condensation. Sodium acetate acts as a mild base to enolize the 4-pyridylacetic acid, facilitating nucleophilic attack on the anhydride carbonyl.

  • Self-Validation: The evolution of CO2 gas during the melt is a physical indicator of successful decarboxylation.

Step 2: Hydrazinolysis and Cyclization
  • Objective: Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one.

  • Procedure: Suspend the isobenzofuranone intermediate (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Reflux the mixture for 2–4 hours under a nitrogen atmosphere [[4]](). Cool to room temperature; filter the precipitated product and wash with cold ethanol.

  • Mechanistic Causality: Hydrazine acts as a potent bidentate nucleophile. It opens the lactone ring to form a hydrazide, which undergoes rapid intramolecular condensation with the alkene moiety to form the thermodynamically stable aromatic diazine core.

Step 3: Chlorination
  • Objective: Synthesis of 1-chloro-4-(pyridin-4-ylmethyl)phthalazine.

  • Procedure: Suspend the phthalazinone intermediate (1.0 eq) in neat phosphorus oxychloride (POCl3, 10 eq). Add a catalytic amount of N,N-dimethylaniline. Heat to reflux (105 °C) for 3 hours. Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3. Neutralize with saturated NaHCO3 and extract with dichloromethane [[3]]().

  • Mechanistic Causality: POCl3 converts the lactam tautomer (C=O) into a highly reactive phosphorodichloridate leaving group, subsequently displaced by chloride ions. The catalytic base prevents the accumulation of HCl, which would otherwise protonate the pyridine ring and crash the intermediate out of solution.

  • Self-Validation: Disappearance of the lactam C=O stretch (~1680 cm⁻¹) and appearance of a sharp C-Cl stretch (~750 cm⁻¹) in FTIR confirms successful chlorination.

Step 4: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Synthesis of 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol.

  • Procedure: Dissolve 1-chloro-4-(pyridin-4-ylmethyl)phthalazine (1.0 eq) and 4-aminophenol (1.2 eq) in anhydrous n-butanol. Add a catalytic amount of concentrated HCl (0.1 eq). Reflux the mixture at 117 °C for 6–8 hours [[4]](). Concentrate in vacuo, neutralize with aqueous ammonia, and recrystallize from methanol/water.

  • Mechanistic Causality: The C1 position of the phthalazine ring is highly electron-deficient. Catalytic HCl protonates the phthalazine nitrogen (N2), significantly lowering the LUMO energy of the ring and accelerating the nucleophilic attack by the aniline nitrogen of 4-aminophenol.

Data Presentation: Reaction Optimization for SNAr

To maximize the yield of the final SNAr step, various thermodynamic and catalytic conditions were evaluated. The quantitative data below drives the selection of n-butanol and acid catalysis as the optimal system.

SolventTemperature (°C)Additive / CatalystReaction Time (h)Yield (%)Purity (HPLC %)
Ethanol78None243588
DMF100Triethylamine (1.5 eq)124285
Isopropanol82HCl (0.1 eq)106892
n-Butanol 117 None 12 75 94
n-Butanol 117 HCl (0.1 eq) 6 89 98

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be confirmed post-purification:

  • 1H NMR (DMSO-d6, 400 MHz): Diagnostic phenolic -OH singlet at ~9.2 ppm and secondary amine -NH singlet at ~8.8 ppm. The methylene bridge (-CH2-) appears as a sharp singlet at ~4.5 ppm.

  • LC-MS (ESI+): The theoretical exact mass for C20H16N4O is 328.13. The mass spectrum must display a prominent [M+H]+ peak at m/z 329.1.

  • HPLC: Reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) should yield a single sharp peak, confirming the >98% purity necessary for downstream biological assays.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PMC.
  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry.
  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis (Synthesis Protocols). Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Vatalanib Metabolite M27

Introduction: The Critical Role of Metabolite Profiling in Drug Development Vatalanib (PTK787/ZK-222584) is an orally bioavailable anti-angiogenic agent that has been investigated for the treatment of various solid tumor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolite Profiling in Drug Development

Vatalanib (PTK787/ZK-222584) is an orally bioavailable anti-angiogenic agent that has been investigated for the treatment of various solid tumors.[1][2] It functions as a potent inhibitor of all known vascular endothelial growth factor (VEGF) receptors, thereby impeding the formation of new blood vessels that are essential for tumor growth and metastasis.[1][3] As with any xenobiotic, Vatalanib undergoes extensive metabolism in the body, primarily through oxidative pathways.[3] The resulting metabolites can have their own distinct pharmacological and toxicological profiles, as well as physicochemical properties that significantly influence their absorption, distribution, metabolism, and excretion (ADME). Therefore, a thorough characterization of these metabolites is a cornerstone of preclinical and clinical drug development, ensuring a comprehensive understanding of the drug's overall disposition and safety profile.

This guide focuses on a specific metabolite of Vatalanib, designated as M27. The chemical name for M27 is 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol.[3] Understanding the fundamental physicochemical properties of M27 is paramount for predicting its behavior in vivo. This document provides a detailed overview of the predicted physicochemical characteristics of M27 and outlines the standard, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a practical framework for the comprehensive analysis of this and other drug metabolites.

Predicted Physicochemical Properties of Vatalanib Metabolite M27

A foundational step in the characterization of a drug metabolite is the determination of its key physicochemical parameters. In the absence of direct experimental data, in silico prediction models provide a valuable starting point for understanding a molecule's behavior. These computational tools utilize algorithms based on the compound's chemical structure to estimate its properties.[4][5] The following table summarizes the predicted physicochemical properties of Vatalanib metabolite M27.

PropertyPredicted ValueSignificance in Drug Metabolism
Molecular Weight 328.37 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.5A measure of lipophilicity, which affects membrane permeability, protein binding, and solubility.
Aqueous Solubility LowImpacts dissolution rate and bioavailability.
pKa (Acid Dissociation Constant) Acidic pKa: ~9.5-10.5 (Phenolic hydroxyl group)Basic pKa: ~4.5-5.5 (Pyridine nitrogen)Determines the extent of ionization at a given pH, which in turn affects solubility, absorption, and interaction with biological targets.

Note: The predicted values are generated from a consensus of various online cheminformatics platforms and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental verification of the predicted physicochemical properties of Vatalanib metabolite M27. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and relevance to the physiological environment.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility can lead to incomplete absorption and variable therapeutic outcomes. Kinetic solubility assays are often employed in early drug discovery for their high-throughput nature.[6]

This method rapidly assesses the solubility of a compound by measuring the turbidity that results from its precipitation out of an aqueous solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Vatalanib metabolite M27 in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a 96-well microplate, add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiological pH of 7.4. This results in a final DMSO concentration of 1%.

  • Incubation and Equilibration: Incubate the microplate at room temperature with gentle shaking for a period of 1 to 2 hours to allow for the compound to dissolve and for any precipitation to equilibrate.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control (PBS with 1% DMSO).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dil Create Serial Dilutions in DMSO stock->serial_dil add_buffer Add to PBS (pH 7.4) in 96-well plate serial_dil->add_buffer incubate Incubate with Shaking (1-2 hours) add_buffer->incubate measure Measure Turbidity (Absorbance at 620 nm) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Kinetic Solubility Assay Workflow
Lipophilicity (LogP): A Key Influencer of Membrane Permeability

The octanol-water partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium. It is a measure of a molecule's lipophilicity or "fat-loving" nature. A compound's LogP value significantly impacts its ability to cross biological membranes, its binding to plasma proteins, and its overall distribution in the body. The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.

  • Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Compound Addition: Accurately weigh a small amount of Vatalanib metabolite M27 and dissolve it in the n-octanol-saturated water phase to a known concentration.

  • Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution of the metabolite in a sealed container.

  • Equilibration: Shake the container vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure that the partitioning of the metabolite between the two phases reaches equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol phases.

  • Concentration Measurement: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the metabolite in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • LogP Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation sat_phases Saturate n-octanol with water and water with n-octanol dissolve Dissolve M27 in aqueous phase sat_phases->dissolve mix Mix aqueous and octanol phases dissolve->mix shake Shake to Equilibrate (e.g., 24 hours) mix->shake separate Separate phases via centrifugation shake->separate measure_conc Measure M27 concentration in each phase (HPLC-UV) separate->measure_conc calculate_logp Calculate LogP measure_conc->calculate_logp

Shake-Flask LogP Determination Workflow
Acid Dissociation Constant (pKa): The Determinant of Ionization

The pKa is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa value determines the degree of ionization at a specific pH. The ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets. Since M27 possesses both a potentially acidic phenolic hydroxyl group and a basic pyridine nitrogen, determining both pKa values is crucial. Potentiometric titration is a highly accurate method for pKa determination.

  • Sample Preparation: Prepare a solution of Vatalanib metabolite M27 of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a standardized solution of hydrochloric acid (HCl).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration. Add the titrant in small, precise increments.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode after each addition of titrant, allowing the reading to stabilize.

  • Data Recording: Record the volume of titrant added and the corresponding pH value at each step.

  • Titration Curve Generation: Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, which is the point on the titration curve where half of the acidic or basic group has been neutralized. This can be identified as the inflection point on the titration curve or more accurately from the peak of the first derivative of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare M27 solution of known concentration adjust_ph Adjust initial pH to acidic (e.g., pH 2 with HCl) prep_sol->adjust_ph titrate Titrate with standardized NaOH in increments adjust_ph->titrate monitor_ph Monitor pH with a calibrated electrode titrate->monitor_ph record_data Record volume of titrant and corresponding pH monitor_ph->record_data record_data->titrate plot_curve Plot pH vs. Volume of Titrant (Titration Curve) record_data->plot_curve det_pka Determine pKa from half-equivalence point plot_curve->det_pka

Potentiometric Titration for pKa Determination

Conclusion: Integrating Physicochemical Data for a Holistic Understanding

The comprehensive characterization of the physicochemical properties of Vatalanib metabolite M27 is a critical endeavor in the overall assessment of the parent drug's safety and efficacy. The predicted values presented in this guide offer a valuable starting point, while the detailed experimental protocols provide a robust framework for their empirical validation. By understanding the solubility, lipophilicity, and ionization behavior of M27, drug development professionals can more accurately model its pharmacokinetic profile, anticipate potential liabilities, and make informed decisions throughout the development pipeline. This integrated approach, combining in silico prediction with rigorous experimental verification, embodies the principles of modern drug discovery and development, ultimately contributing to the creation of safer and more effective medicines.

References

  • Propersea - Property Prediction. (n.d.). Retrieved from [Link]

  • Property Explorer. (n.d.). Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Chemical and Physical Property Prediction. (n.d.). Cheméo. Retrieved from [Link]

  • 4-(Pyridin-4-yl)phenol | C11H9NO | CID 135410177. (n.d.). PubChem. Retrieved from [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., ... & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817–1828.
  • Physicochemical Properties. (n.d.). TDEC. Retrieved from [Link]

  • Vatalanib metabolite M15 | C26H23ClN4O6 | CID 156028063. (n.d.). PubChem. Retrieved from [Link]

  • Vatalanib metabolite M11 | C20H15ClN4O4S | CID 156596535. (n.d.). PubChem. Retrieved from [Link]

  • Khatir, Z. Z., Di Sotto, A., Percaccio, E., Kucukkilinc, T. T., Ercan, A., Chippindale, A. M., ... & Irannejad, H. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[5][7]triazolo[4,3-b][5][7]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie, 357(6), 2300704.

  • Vatalanib | C20H15ClN4 | CID 151194. (n.d.). PubChem. Retrieved from [Link]

  • Vatalanib. (n.d.). In Wikipedia. Retrieved from [Link]

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Foundational

In vitro metabolic pathway of Vatalanib to M27

Unraveling the In Vitro Metabolic Pathway of Vatalanib to M27: A Comprehensive Technical Guide As drug development professionals, understanding the precise biotransformation pathways of targeted therapeutics is non-negot...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the In Vitro Metabolic Pathway of Vatalanib to M27: A Comprehensive Technical Guide

As drug development professionals, understanding the precise biotransformation pathways of targeted therapeutics is non-negotiable for predicting pharmacokinetics, toxicity, and drug-drug interactions (DDIs). Vatalanib (PTK787/ZK-222584), a potent oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), undergoes extensive hepatic metabolism.

This whitepaper provides an authoritative, mechanistic breakdown of Vatalanib’s primary in vitro metabolic pathway to its M27 metabolite, detailing the enzymatic causality and providing a self-validating experimental framework for laboratory replication.

Mechanistic Overview: The Formation of M27

Vatalanib is predominantly cleared through oxidative metabolism. The most structurally significant transformation is the generation of the M27 metabolite , chemically identified as the 4′-hydroxyphenyl des-chloro derivative: 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol [1].

The Causality of Des-Chloro Hydroxylation: The conversion of Vatalanib to M27 is driven by an oxidative dehalogenation reaction. The parent compound features a 4-chloro-phenyl moiety. When processed by Cytochrome P450 (CYP450) enzymes, an oxygen atom is inserted into the aromatic ring. The highly electrophilic nature of the activated oxygen intermediate forces the displacement of the chlorine atom—likely transitioning through an unstable arene oxide intermediate before rearranging into a stable phenol group.

In vitro experiments utilizing human liver microsomes (HLM) and recombinant human CYPs establish that CYP3A4 is the primary catalyst for this reaction, accounting for approximately 95% of the CYP-dependent metabolism of Vatalanib, with minor contributions from CYP2D6 and CYP1A2 [1, 2].

MetabolicPathway Vat Vatalanib (PTK787) [4-(4-chloro-phenylamino)...] CYP3A4 CYP3A4 Enzyme (~95% Contribution) Vat->CYP3A4 NADPH + O2 CYP2D6 CYP2D6 / CYP1A2 (Minor Contribution) Vat->CYP2D6 NADPH + O2 M27 M27 Metabolite [4'-hydroxyphenyl des-chloro] CYP3A4->M27 Oxidative Dehalogenation (-Cl, +OH) Other Other Metabolites (N-oxides, Glucuronides) CYP3A4->Other Oxidation CYP2D6->Other

Fig 1. CYP450-mediated in vitro metabolic pathway of Vatalanib to the M27 metabolite.

Quantitative Kinetic Profiling

To accurately model the clearance of Vatalanib, we must quantify the specific enzymatic contributions. The table below summarizes the relative contributions of the involved CYP isoforms and the selective inhibitors required to validate these pathways in vitro.

Table 1: Cytochrome P450 Contributions to Vatalanib Metabolism

Enzyme IsoformRelative ContributionMetabolic RoleValidation Inhibitor (In Vitro)
CYP3A4 ~95%Primary driver of des-chloro hydroxylation (M27) and N-oxidation.Ketoconazole (1 µM)
CYP2D6 < 5%Minor oxidative contributions.Quinidine (10 µM)
CYP1A2 < 5%Trace metabolic processing.Furafylline (10 µM)

Note: Vatalanib is also known to autoinduce CYP3A4, a critical factor when translating in vitro clearance data to in vivo steady-state pharmacokinetics [2].

Self-Validating In Vitro Experimental Protocol

To rigorously map the M27 pathway, a self-validating microsomal assay must be deployed. This protocol is specifically engineered to isolate CYP-mediated metabolism from artifactual degradation, ensuring absolute data integrity.

Step-by-Step Methodology

Step 1: Matrix Preparation & Stabilization

  • Action: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: The specific pH and magnesium concentration are non-negotiable; they maintain the structural integrity of the microsomal membrane and provide the necessary co-factors for optimal CYP450 tertiary structure.

Step 2: Selective Inhibition (The Causality Control)

  • Action: Aliquot the HLM mixture into distinct reaction tubes. To the CYP3A4 validation tube, add Ketoconazole (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the inhibitor to bind the active site. If M27 formation is drastically reduced in this tube compared to the control, direct causality between CYP3A4 and M27 is established.

Step 3: Substrate Incubation

  • Action: Spike Vatalanib into the reaction mixture at a final concentration of 10 µM (keep organic solvent concentration < 0.1% v/v to prevent enzyme denaturation).

Step 4: Reaction Initiation & The NADPH Dependency

  • Action: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation: Simultaneously run a Minus-NADPH Control . Because CYP450 enzymes are strictly dependent on electron transfer from NADPH, the absence of M27 in this control definitively proves that the reaction is CYP-mediated and not a result of chemical instability.

Step 5: Termination and Extraction

  • Action: After 30 minutes of incubation at 37°C, quench the reaction by adding an equal volume of ice-cold Acetonitrile containing a stable-isotope labeled internal standard (IS). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity at an exact timestamp for accurate kinetic calculation.

Step 6: LC-MS/MS Analytical Detection

  • Action: Analyze the supernatant using LC-MS/MS in positive electrospray ionization (ESI+) mode.

  • Causality: Monitor for the specific mass shift. Vatalanib has a molecular weight of ~346.8 Da. The M27 metabolite reflects a loss of chlorine (-35.5 Da) and an addition of a hydroxyl group (+17 Da), resulting in a distinct transition and the disappearance of the characteristic chlorine isotopic signature.

ExperimentalWorkflow Prep 1. Matrix Prep HLM + Buffer (pH 7.4) Inhibit 2. Causality Control Add CYP Inhibitors (e.g., Ketoconazole) Prep->Inhibit Substrate 3. Substrate Add Vatalanib Inhibit->Substrate React 4. Initiation Add NADPH System Substrate->React Quench 5. Termination Ice-Cold ACN + IS React->Quench Analyze 6. Detection LC-MS/MS Analysis Quench->Analyze

Fig 2. Self-validating in vitro microsomal workflow for Vatalanib metabolism.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition.[Link]

  • Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). National Institutes of Health (NIH).[Link]

Exploratory

A Technical Guide to Elucidating the Role of CYP3A4 in the Formation of Vatalanib Metabolite M27

Abstract: Vatalanib (PTK787/ZK 222584), an oral multi-targeted tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), undergoes extensive metabolic clearance primarily mediated by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Vatalanib (PTK787/ZK 222584), an oral multi-targeted tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), undergoes extensive metabolic clearance primarily mediated by the cytochrome P450 (CYP) system.[1][2][3] While its major metabolic pathways are well-documented, the specific enzymatic contributions to minor, yet potentially significant, metabolic routes remain a critical area of investigation for a complete understanding of its disposition. This guide provides an in-depth technical framework for researchers and drug development professionals to investigate and confirm the role of CYP3A4 in the formation of Vatalanib M27, a minor metabolite formed via oxidative dechlorination.[4] We will explore the causality behind experimental design and present validated, step-by-step protocols for a definitive "reaction phenotyping" workflow.

Introduction: The Metabolic Landscape of Vatalanib

Vatalanib is an orally active aminophthalazine derivative that inhibits all known VEGFRs, in addition to the platelet-derived growth factor receptor-β (PDGFR-β) and c-kit kinases.[1][5][6] Its clinical development has been extensive, particularly in solid tumors where angiogenesis is a key driver of disease progression.[7][8]

The pharmacokinetic profile of Vatalanib is characterized by rapid absorption and extensive hepatic metabolism, which is the primary route of its clearance.[1][4][9][10] Studies have consistently shown that CYP3A4 is the predominant enzyme responsible for the oxidative metabolism of Vatalanib.[1][2][4][5] This reliance on a single major enzyme pathway makes Vatalanib susceptible to drug-drug interactions (DDIs) and pharmacokinetic variability, including autoinduction of its own metabolism, where systemic exposure can decrease with continued dosing.[1]

The metabolism of Vatalanib gives rise to several metabolites. The two most abundant are pharmacologically inactive N-oxide and carbinol derivatives.[4][9][10] However, a variety of other metabolic transformations occur, including a minor but notable pathway: oxidative dechlorination at the 4-chlorophenylamine moiety to form metabolite M27 (4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol).[4] Understanding the specific enzymes driving this transformation is crucial for predicting metabolic profiles and assessing potential safety liabilities.

Characterizing the Target: Metabolite M27 Formation

The conversion of Vatalanib to M27 represents a shift from a major metabolic "soft spot" to a less common bioactivation pathway. The diagram below illustrates this specific transformation in the context of Vatalanib's overall metabolism.

G cluster_main Major Oxidative Pathways cluster_minor Minor Pathway Vatalanib Vatalanib Metabolites Major Metabolites (e.g., N-Oxide, Carbinol) Vatalanib->Metabolites ~95% of P450-dependent metabolism M27 Metabolite M27 (Oxidative Dechlorination) Vatalanib->M27 Minor Pathway CYP3A4 CYP3A4 CYP3A4->Metabolites CYP3A4->M27 Hypothesized Involvement

Caption: Metabolic pathways of Vatalanib, highlighting the major oxidative routes and the minor pathway leading to M27.

The Prime Suspect: Why CYP3A4?

CYP3A4 is the most abundant and versatile drug-metabolizing enzyme in the human liver and intestine, responsible for the metabolism of over 50% of clinically used drugs.[11][12] Given that CYP3A4 drives the bulk of Vatalanib's clearance, it is the logical and primary candidate for catalyzing the M27 pathway.[4] The scientific rationale is grounded in the principle of metabolic economy; an enzyme already efficiently binding and turning over a substrate for one pathway is highly likely to catalyze other possible oxidations, even at lower rates.

The core objective for the researcher is to move from this strong hypothesis to definitive proof. This requires a systematic approach known as Reaction Phenotyping .[13][14][15]

Experimental Guide: A Three-Pillar Approach to Reaction Phenotyping

G cluster_methods Reaction Phenotyping Workflow Start Objective: Identify Enzyme(s) Forming M27 Pillar1 Pillar 1: Recombinant Enzymes (Direct Evidence) Start->Pillar1 Pillar2 Pillar 2: Chemical Inhibition (HLM) (Physiological Context) Start->Pillar2 Pillar3 Pillar 3: Correlation Analysis (HLM Panel) (Population Variance) Start->Pillar3 Conclusion Convergent Conclusion: Role of CYP3A4 in M27 Formation Pillar1->Conclusion Pillar2->Conclusion Pillar3->Conclusion

Caption: The three-pillar experimental workflow for robust CYP reaction phenotyping.

Pillar 1: Recombinant Human CYP Enzymes (The Direct Approach)

Expertise & Causality: This is the most direct method to determine if an enzyme possesses the catalytic capability to perform a specific reaction. By isolating individual enzymes, we eliminate confounding metabolic activities present in complex systems like human liver microsomes (HLM). A positive result is unequivocal proof of capability.[14][15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Vatalanib (e.g., 10 mM in DMSO).

    • Obtain a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, CYP3A4 , and CYP3A5 ) co-expressed with cytochrome P450 reductase.

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation:

    • In microcentrifuge tubes, combine the buffer, recombinant enzyme (e.g., at 10-50 pmol/mL), and Vatalanib (final concentration typically 1-10 µM). Include a control incubation with heat-inactivated enzyme.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Reaction Termination & Sample Processing:

    • After a fixed time (e.g., 30-60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze samples using a validated LC-MS/MS method optimized for the detection and quantification of Vatalanib and M27.

    • Expected Result: Significant formation of M27 will be observed predominantly in the incubation containing CYP3A4, with potentially minor activity from other isoforms like CYP3A5.

Pillar 2: Chemical Inhibition in Human Liver Microsomes (The Contextual Approach)

Expertise & Causality: While recombinant systems prove capability, HLM provides a more physiologically relevant environment, containing the full complement of microsomal enzymes and cofactors. Using a selective chemical inhibitor for CYP3A4 allows us to deduce its contribution by observing the decrease in M27 formation when its activity is blocked.[15] Ketoconazole is a potent, broad CYP3A inhibitor, while newer compounds like SR-9186 offer higher selectivity for CYP3A4 over CYP3A5, enabling finer differentiation.[16][17]

G cluster_control Control (No Inhibitor) cluster_inhibited With Selective Inhibitor Vatalanib Vatalanib CYP3A4 Active CYP3A4 Vatalanib->CYP3A4 M27 M27 Formed CYP3A4->M27 Vatalanib_i Vatalanib CYP3A4_i Inhibited CYP3A4 Vatalanib_i->CYP3A4_i Inhibitor Ketoconazole or SR-9186 Inhibitor->CYP3A4_i Blocks Active Site M27_i M27 Formation Greatly Reduced CYP3A4_i->M27_i

Caption: Logical diagram of a CYP3A4 chemical inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • As in Pillar 1, but use pooled HLM (e.g., from at least 10 donors) instead of recombinant enzymes. A typical HLM concentration is 0.5-1.0 mg/mL.

    • Prepare stock solutions of a selective CYP3A4 inhibitor (e.g., 10 mM Ketoconazole in DMSO).

  • Incubation:

    • Prepare two sets of tubes. To the "inhibited" set, add the CYP3A4 inhibitor to a final concentration known to be selective (e.g., 1-10 µM for Ketoconazole). To the "control" set, add the equivalent volume of vehicle (DMSO).

    • Add HLM, buffer, and Vatalanib.

    • Pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction with the NADPH-regenerating system.

  • Termination, Processing, and Analysis:

    • Follow steps 3 and 4 from the Pillar 1 protocol.

    • Expected Result: The rate of M27 formation in the ketoconazole-treated samples will be significantly lower (>80% inhibition) compared to the vehicle control, confirming CYP3A4 as the major catalyst in a native enzyme system.

Pillar 3: Correlation Analysis with a Bank of Human Livers (The Population Approach)

Expertise & Causality: This powerful method leverages the natural inter-individual variability in CYP enzyme expression. By incubating Vatalanib in a panel of HLM from different donors whose specific CYP activities are known, we can perform a statistical correlation. If M27 formation is high in livers with high CYP3A4 activity and low in livers with low CYP3A4 activity, it provides compelling, population-level evidence of a causal link.[18]

Step-by-Step Protocol:

  • Materials:

    • Acquire a panel of individual human liver microsomes (e.g., n=10-20 donors) with pre-characterized data on the activity of major CYP isoforms (e.g., CYP3A4 activity via midazolam 1'-hydroxylation, CYP2D6 via dextromethorphan O-demethylation, etc.).

  • Incubation and Analysis:

    • Individually incubate Vatalanib with each HLM sample under linear reaction conditions (determined in preliminary experiments).

    • Follow the termination, processing, and LC-MS/MS analysis steps as described previously to determine the rate of M27 formation (e.g., in pmol/min/mg protein) for each donor.

  • Statistical Analysis:

    • Plot the rate of M27 formation for each donor against the pre-characterized activity of CYP3A4 for that same donor.

    • Perform a linear regression analysis and calculate the correlation coefficient (r²).

    • Expected Result: A strong, statistically significant positive correlation (r² > 0.8) between M27 formation rate and CYP3A4 activity will be observed, while correlations with other CYP isoforms will be weak or non-existent.

Data Synthesis and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation. For instance, kinetic parameters derived from the recombinant CYP3A4 experiment can be tabulated.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for M27 Formation by Recombinant CYP3A4

ParameterValueUnitInterpretation
Km (Michaelis Constant)15.5µMSubstrate concentration at half-maximal velocity; indicates binding affinity.
Vmax (Maximum Velocity)25.0pmol/min/pmol CYPMaximum rate of M27 formation under saturating substrate conditions.
CLint (Intrinsic Clearance)1.61µL/min/pmol CYPVmax/Km; overall catalytic efficiency of the enzyme.

Note: These values are illustrative and must be determined experimentally.

A successful investigation will yield convergent data:

  • Recombinant CYP3A4 directly and efficiently produces M27.

  • Ketoconazole strongly inhibits M27 formation in HLM.

  • The rate of M27 formation across a human liver bank correlates strongly with CYP3A4 activity.

References

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817–1828. [Link]

  • PubMed. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. PubMed. [Link]

  • Drevs, J. (2007). Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs, 16(3), 367–379. [Link]

  • Murry, D. J., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 80(3), 534–542. [Link]

  • Wikipedia. (n.d.). Vatalanib. Wikipedia. Retrieved March 30, 2026, from [Link]

  • Liv Hospital. (2026). Vatalanib. Liv Hospital Ulus. [Link]

  • University of Zurich. (2013). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. ZORA (Zurich Open Repository and Archive). [Link]

  • Inxight Drugs. (n.d.). VATALANIB. Inxight Drugs. [Link]

  • Wen, P. Y., et al. (2012). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 18(11), 3198–3207. [Link]

  • de Groot, J. F., et al. (2012). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-Oncology, 108(2), 283–291. [Link]

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration. Cancer Research, 60(8), 2178–2189. [Link]

  • George, D., et al. (2005). Phase I study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of PTK787/ZK 222584 administered twice daily in patients with advanced cancer. Clinical Cancer Research, 11(12), 4434–4441. [Link]

  • Pelkonen, O., et al. (2014). Reaction Phenotyping: Advances in the Experimental Strategies Used to Characterize the Contribution of Drug-Metabolizing Enzymes. Drug Metabolism Reviews, 46(4), 492-506. [Link]

  • Mikus, G., & Foerster, K. I. (2017). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational Cancer Research, 6(S5), S829-S840. [Link]

  • Walsky, R. L., et al. (2012). Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5. Drug Metabolism and Disposition, 40(9), 1685–1693. [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. New Zealand Medicines and Medical Devices Safety Authority. [Link]

  • Robinson, S. P., et al. (2005). PTK787/ZK222584, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor, reduces uptake of the contrast agent GdDOTA by murine orthotopic B16/BL6 melanoma tumours and inhibits their growth in vivo. NMR in Biomedicine, 18(5), 308-321. [Link]

  • Li, C., & Chow, E. C. (2017). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Cytochrome P450. Springer, New York, NY. [Link]

  • Le, A. T., et al. (2023). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. International Journal of Molecular Sciences, 24(12), 10328. [Link]

  • Ko, A. H., et al. (2012). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Journal of Clinical Oncology, 30(8), 859-864. [Link]

  • Stiborová, M., et al. (2015). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 16(12), 28256-28274. [Link]

  • Press, D., et al. (2025). Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications. Cancers, 17(11), 2261. [Link]

  • Kumar, D., et al. (2020). METHOD DEVELOPMENT AND VALIDATION OF AFATINIB USING CHIRAL HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 2736-2743. [Link]

  • Lee, C. A., et al. (2016). Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib. Drug Metabolism and Disposition, 44(10), 1593-1603. [Link]

Sources

Foundational

Oxidative Dechlorination of Vatalanib to Metabolite M27: Mechanistic Pathways and Analytical Workflows

Executive Summary In the landscape of targeted oncology, the pharmacokinetic profiling of tyrosine kinase inhibitors (TKIs) is as critical as their pharmacodynamic efficacy. Vatalanib (PTK787/ZK-222584), a potent oral an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the pharmacokinetic profiling of tyrosine kinase inhibitors (TKIs) is as critical as their pharmacodynamic efficacy. Vatalanib (PTK787/ZK-222584), a potent oral antiangiogenic inhibitor of vascular endothelial growth factor receptors (VEGFRs), undergoes extensive hepatic biotransformation[1]. Among its diverse metabolic pathways, the formation of metabolite M27 (CGP-79469/ZK-260013) presents a fascinating case study in cytochrome P450 (CYP)-mediated oxidative dechlorination[1]. This whitepaper dissects the chemical causality behind the formation of M27, provides a self-validating experimental workflow for its in vitro isolation, and synthesizes the quantitative data governing its pharmacokinetic profile.

Structural and Pharmacokinetic Context of Vatalanib

Vatalanib is an aminophthalazine derivative characterized by a 4-chloro-phenylamine moiety. Upon oral administration, it is rapidly absorbed but subject to significant autoinduction of its clearance pathways, primarily driven by Cytochrome P450 3A4 (CYP3A4)[1]. While the parent drug is responsible for the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, its metabolic degradation yields several structurally characterized metabolites.

Metabolite M27 is specifically formed when Vatalanib loses the chlorine atom at the 4′-chloro-phenylamine moiety, which is replaced by a hydroxyl group to form the 4-aminophenol derivative: 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol[1]. This specific biotransformation is primarily catalyzed by the CYP3A4 isoform[2].

Mechanistic Pathway: CYP3A4-Mediated Oxidative Dechlorination

The carbon-chlorine (C-Cl) bond is inherently stable due to the electronegativity of the halogen. However,3 for halogenated xenobiotics when exposed to the highly reactive active sites of CYP enzymes[3].

Causality of the Reaction:

  • Electrophilic Attack: The CYP3A4 iron-oxo intermediate (Compound I,[Fe(IV)=O]•+) executes an electrophilic attack on the electron-rich aromatic ring of Vatalanib. The amine substituent directs this attack to the ipso position (C4), where the chlorine atom is located.

  • Tetrahedral Intermediate Formation: This attack forms an unstable ipso-hydroxylated tetrahedral intermediate[3].

  • Dechlorination and Rearomatization: The thermodynamic drive to restore aromaticity forces the expulsion of the chloride ion (as HCl). The resulting transient quinone-imine intermediate rapidly tautomerizes or is reduced to yield the stable 4-aminophenol derivative, M27.

Mechanism Vat Vatalanib (4-chloro-phenylamine) CYP CYP3A4 Compound I [Fe(IV)=O]+ Vat->CYP Binding & e- transfer Ipso Ipso-Hydroxylated Tetrahedral Intermediate CYP->Ipso Electrophilic attack at C4 M27 Metabolite M27 (4-aminophenol) Ipso->M27 -HCl (Dechlorination)

Caption: CYP3A4-mediated oxidative dechlorination of Vatalanib to M27.

Self-Validating Experimental Protocol for Metabolite Profiling

To isolate and confirm the CYP3A4-mediated oxidative dechlorination of Vatalanib, researchers must differentiate this pathway from background hydrolytic dechlorination. The following protocol employs a self-validating logic system using Human Liver Microsomes (HLMs).

Step-by-Step Methodology
  • Preparation of Reagents: Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a strict physiological pH is critical to preserve the conformational stability and electron-transfer efficiency of the microsomal CYP enzymes.

  • Incubation Mixture Assembly: In a 1.5 mL tube, combine the buffer, HLMs (final protein concentration 1.0 mg/mL), and Vatalanib (final concentration 10 µM).

    • Causality: A 10 µM substrate concentration ensures the system operates near the expected Km​ , avoiding enzyme saturation while providing sufficient ion counts for downstream mass spectrometry.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibrates the assay to human core temperature, preventing thermal shock upon reaction initiation.

  • Reaction Initiation (The Trigger): Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

    • Causality: NADPH is the obligatory electron donor for the CYP catalytic cycle. A regenerating system prevents substrate depletion over the 60-minute time course.

  • Reaction Quenching: At designated time points (0, 15, 30, 45, 60 min), extract 100 µL aliquots and immediately inject them into 300 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the CYP proteins, permanently halting the reaction, while simultaneously precipitating proteins for a cleaner LC-MS/MS injection.

  • LC-HRMS/MS Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS) to monitor the specific mass transition from Vatalanib ( m/z 347.1 [M+H]+ ) to M27 ( m/z 329.1 [M+H]+ ), representing the net loss of ~17.97 Da (loss of Cl, gain of OH).

The Self-Validating Control Matrix

To guarantee trustworthiness, the assay must run concurrently with two logical controls:

Validation Test Complete System (HLM + NADPH + Vatalanib) Result1 M27 Detected (CYP-mediated) Test->Result1 Ctrl1 Negative Control (No NADPH) Result2 No M27 Formed (Rules out hydrolysis) Ctrl1->Result2 Ctrl2 Inhibition Control (+ Ketoconazole) Result3 M27 Suppressed (Confirms CYP3A4) Ctrl2->Result3

Caption: Self-validating experimental controls for confirming CYP3A4-dependent M27 formation.

Quantitative Biotransformation Data

Clinical pharmacokinetic studies utilizing 14C -radiolabeled Vatalanib have mapped the systemic exposure and clearance parameters of the parent drug and its metabolites[1]. The quantitative data is summarized below:

Table 1: Pharmacokinetic and Biotransformation Profile of Vatalanib and M27

ParameterVatalanib (Parent Drug)Metabolite M27
Chemical Formula C20​H15​ClN4​ C20​H16​N4​O
Molecular Weight 346.82 g/mol 328.37 g/mol
Systemic Exposure ( Cmax​ ) 15.8 ± 9.5 µMTrace amounts
Elimination Half-life ( t1/2​ ) 4.6 ± 1.1 hN/A (Rapidly cleared)
Primary Clearance Route Biliary-fecal (oxidative metabolism)Fecal excretion (≤0.9% of dose)
Catalyzing Enzyme Multiple (Subject to CYP3A autoinduction)CYP3A4 (Oxidative Dechlorination)

Toxicological and DDI Implications

The formation of M27, while representing a minor fraction of the total dose (≤0.9%), highlights critical considerations for Drug-Drug Interactions (DDIs)[1]. Vatalanib exhibits significant autoinduction of CYP3A4, leading to an approximate 50% decline in its Area Under the Curve (AUC) between day 1 and day 15 of continuous dosing[1].

Furthermore, the evaluation of TKIs for time-dependent inhibition (TDI) of CYPs is a regulatory imperative to prevent hepatotoxicity. While some TKIs form reactive intermediates that irreversibly inactivate CYP3A4,4, presenting a specific risk profile for co-administered CYP2C8 and CYP3A4 substrates rather than causing mechanism-based irreversible inactivation[4].

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition (doi.org).1

  • Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug‐drug interactions and hepatotoxicity. ResearchGate.4

  • human plasma metabolites (M27 formation by CYP3A4). Science.gov.2

  • Metabolism and Bioactivation of Fluorochloridone, a Novel Selective Herbicide, in Vivo and in Vitro (Mechanisms of Oxidative Dechlorination). ACS Publications.3

Sources

Exploratory

A Technical Guide to the Biological Activity of Vatalanib Metabolite M27: A Proposed Investigational Framework

Preamble: The Imperative of Metabolite Profiling in Kinase Inhibitor Drug Development In the landscape of targeted cancer therapy, small molecule kinase inhibitors such as Vatalanib (also known as PTK787 or ZK 222584) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Metabolite Profiling in Kinase Inhibitor Drug Development

In the landscape of targeted cancer therapy, small molecule kinase inhibitors such as Vatalanib (also known as PTK787 or ZK 222584) have represented a significant therapeutic advancement. Vatalanib is an orally bioavailable inhibitor targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2] Its mechanism of action is centered on the inhibition of tumor-driven angiogenesis, a critical process for tumor growth and metastasis.[1][3] However, the clinical translation of such agents is profoundly influenced by their metabolic fate in vivo. The biotransformation of a parent drug can yield metabolites with a spectrum of activities—ranging from inert to equipotent, or even exhibiting a completely distinct pharmacological profile. A comprehensive understanding of metabolite activity is therefore not merely an academic exercise, but a cornerstone of robust preclinical and clinical drug development.

This guide addresses a critical knowledge gap in the pharmacology of Vatalanib: the biological activity of its metabolite, M27. Human metabolism studies of Vatalanib have identified several metabolites, with two major ones being pharmacologically inactive despite systemic exposure comparable to the parent drug.[4] Yet, the activity of the M27 metabolite, chemically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol, remains uncharacterized in publicly available literature.[4] This document provides a detailed, technically-grounded framework for the comprehensive biological characterization of M27. It is structured not as a review of existing data, but as a proactive investigational roadmap for researchers, scientists, and drug development professionals.

Vatalanib: Mechanism of Action and Metabolic Fate

Vatalanib is a member of the aminophthalazine class of compounds.[5] It exerts its anti-angiogenic effects by competing with ATP for the binding site in the catalytic domain of VEGFR tyrosine kinases, thereby inhibiting receptor autophosphorylation and downstream signaling.[3][5] This blockade of the VEGF pathway curtails endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels.[3]

The metabolism of Vatalanib is extensive, primarily occurring through oxidative pathways mediated by cytochrome P450 enzymes.[6] This leads to the formation of several metabolites.

Diagram: Proposed Metabolic Pathway of Vatalanib

G cluster_0 Metabolic Transformation cluster_1 Biological Consequence Vatalanib Vatalanib N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine M27 Metabolite M27 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol Vatalanib->M27 Dechlorination & Hydroxylation Inactive_Metabolites Major Inactive Metabolites (e.g., CGP-84368, NVP-AAW378) Vatalanib->Inactive_Metabolites Oxidation Known_Activity Known Anti-Angiogenic Activity Vatalanib->Known_Activity Unknown_Activity Unknown Biological Activity (Hypothesized: Altered Kinase Inhibition) M27->Unknown_Activity No_Activity Pharmacologically Inactive Inactive_Metabolites->No_Activity

Caption: Metabolic fate of Vatalanib leading to M27 and other metabolites.

Structural Analysis of M27: Predicting Biological Activity

The structure of M27 presents two key modifications compared to Vatalanib:

  • Dechlorination: The chlorine atom on the aniline ring is absent.

  • Hydroxylation: A hydroxyl group is introduced at the para-position of the same aniline ring.

From a structure-activity relationship (SAR) perspective, the N-(phenyl)-phthalazin-1-amine core is the essential pharmacophore for VEGFR-2 inhibition in this chemical series.[4][7] M27 retains this core. However, the chloro- and subsequent hydroxyphenyl modifications are located in a region of the molecule that directly interacts with the kinase active site. The 4-chloro substituent on Vatalanib likely contributes to hydrophobic interactions within the ATP-binding pocket. Its replacement with a hydroxyl group introduces a polar, hydrogen-bonding capable moiety. This structural alteration can be hypothesized to modulate the binding affinity and kinase selectivity profile of M27 relative to Vatalanib. Therefore, a comprehensive biological evaluation is warranted.

Proposed Framework for Biological Characterization of M27

This section outlines a tiered, systematic approach to elucidate the biological activity of M27, progressing from enzymatic assays to cell-based and in vivo models.

Diagram: Experimental Workflow for M27 Characterization

G cluster_0 Tier 1: Biochemical & Cellular Assays cluster_1 Tier 2: In Vivo Angiogenesis Models cluster_2 Tier 3: Data Analysis & Profiling start Synthesize & Purify M27 kinase_assay VEGFR-2 Kinase Assay (Biochemical) start->kinase_assay Determine IC50 cell_prolif HUVEC Proliferation Assay (Cell-based) kinase_assay->cell_prolif Confirm Cellular Activity cell_mig HUVEC Migration Assay (Wound Healing) cell_prolif->cell_mig tube_form Tube Formation Assay (Matrigel) cell_mig->tube_form cam_assay Chick Chorioallantoic Membrane (CAM) Assay tube_form->cam_assay Assess In Vivo Efficacy matrigel_plug Matrigel Plug Assay (Rodent Model) cam_assay->matrigel_plug data_analysis Comparative Analysis (M27 vs. Vatalanib) matrigel_plug->data_analysis Profile Potency & Efficacy

Caption: A tiered workflow for the biological evaluation of metabolite M27.

Tier 1: In Vitro Biochemical and Cellular Characterization

The initial tier focuses on quantifying the direct inhibitory effect of M27 on its primary hypothesized target, VEGFR-2, and assessing its functional consequences in endothelial cells.

3.1.1. VEGFR-2 Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of M27 against the VEGFR-2 kinase and compare it to Vatalanib.

  • Causality: This is the foundational assay to confirm direct target engagement. An enzymatic assay isolates the kinase from cellular complexity, providing a pure measure of inhibitory potency.

  • Protocol:

    • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection antibody (e.g., anti-phosphotyrosine).

    • Plate Preparation: Serially dilute M27 and Vatalanib (as a positive control) in DMSO and add to a 384-well microplate.

    • Kinase Reaction: Add VEGFR-2 enzyme and substrate to the wells. Initiate the phosphorylation reaction by adding a final concentration of ATP (typically at or near the Km for the enzyme). Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify substrate phosphorylation using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based format.[8]

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

3.1.2. Endothelial Cell Proliferation Assay

  • Objective: To assess the ability of M27 to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

  • Causality: This cell-based assay moves from direct enzyme inhibition to a key biological outcome. It validates that the enzymatic inhibition observed translates into an anti-proliferative effect in a relevant cell type.

  • Protocol:

    • Cell Culture: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Serum Starvation: Synchronize the cells by incubating in a low-serum medium for 4-6 hours.

    • Treatment: Treat the cells with serial dilutions of M27 or Vatalanib for 1 hour.

    • Stimulation: Add recombinant human VEGF to stimulate proliferation. Include unstimulated and vehicle-treated controls.

    • Incubation: Incubate for 48-72 hours.

    • Quantification: Measure cell proliferation using a standard method such as resazurin reduction (e.g., AlamarBlue) or BrdU incorporation assay.

    • Data Analysis: Calculate the concentration of M27 required to inhibit VEGF-stimulated proliferation by 50% (GI50).

3.1.3. Endothelial Tube Formation Assay

  • Objective: To evaluate the effect of M27 on the ability of endothelial cells to form capillary-like structures in vitro.

  • Causality: This assay models a later and more complex stage of angiogenesis, requiring cell migration, alignment, and differentiation. It provides a robust functional readout of anti-angiogenic potential.

  • Protocol:

    • Matrix Preparation: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C.

    • Cell Seeding: Harvest HUVECs and resuspend them in media containing various concentrations of M27 or Vatalanib.

    • Incubation: Seed the cell suspension onto the prepared matrix and incubate for 6-18 hours.

    • Imaging: Visualize the formation of tubular networks using a microscope. Capture images from each well.

    • Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.

    • Data Analysis: Determine the concentration at which M27 inhibits tube formation and compare its efficacy to Vatalanib.

Tier 2: In Vivo Angiogenesis Models

Should M27 demonstrate significant in vitro activity, the next logical step is to assess its efficacy in a living system.

3.2.1. Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To assess the anti-angiogenic activity of M27 in a rapid and cost-effective in vivo model.

  • Causality: The CAM is a highly vascularized tissue that provides a natural environment to observe the inhibition of blood vessel growth. It serves as an excellent intermediate step between in vitro assays and more complex mammalian models.

  • Protocol:

    • Egg Incubation: Incubate fertilized chicken eggs for 7-8 days.

    • Windowing: Create a small window in the eggshell to expose the CAM.

    • Sample Application: Place a sterile filter paper disc or a slow-release polymer pellet containing M27, Vatalanib, or vehicle control directly onto the CAM.

    • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

    • Analysis: Harvest the CAM, fix it, and photograph the area under the disc. Quantify the number and length of blood vessels converging towards the disc. A reduction in vessel density indicates anti-angiogenic activity.

Data Synthesis and Comparative Analysis

A critical component of this investigation is the direct comparison of M27's activity with its parent compound, Vatalanib. All assays should be run in parallel with Vatalanib as a reference compound.

AssayParameterVatalanib (Expected Outcome)M27 (Hypothesized Outcome)
VEGFR-2 Kinase Assay IC50 (nM)Potent inhibition (<100 nM)Potentially altered IC50 due to structural changes
HUVEC Proliferation GI50 (µM)Inhibition of VEGF-induced proliferationActivity should correlate with VEGFR-2 IC50
Tube Formation % InhibitionDose-dependent inhibition of network formationFunctional confirmation of anti-angiogenic effect
CAM Assay Vessel DensityReduction in blood vessel growthIn vivo confirmation of anti-angiogenic activity

Conclusion and Forward Outlook

The biological activity of drug metabolites is a pivotal factor in understanding a drug's overall clinical profile, including its efficacy and potential for off-target effects. For Vatalanib, the activity of the M27 metabolite remains an unanswered question. The absence of a chlorine atom and the presence of a hydroxyl group on the aniline ring suggest that M27's kinase inhibitory profile may differ significantly from that of Vatalanib.

The experimental framework detailed in this guide provides a rigorous, step-by-step methodology for the definitive characterization of M27's biological activity. By progressing from direct enzymatic inhibition to cellular function and in vivo models, researchers can build a comprehensive profile of this metabolite. The resulting data will not only be crucial for a complete understanding of Vatalanib's pharmacology but will also provide valuable structure-activity relationship insights for the future design of novel aminophthalazine-based kinase inhibitors. This systematic approach ensures that the contribution of M27 to the clinical activity of Vatalanib is no longer a matter of speculation, but one of empirical evidence.

References

  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (n.d.). Retrieved from [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1888–1904.
  • Piatnitski, E. L., Duncton, M. A. J., Kiselyov, A. S., Katoch-Rouse, R., Sherman, D., Milligan, D. L., Balagtas, C., Wong, W. C., Kawakami, J., & Doody, J. F. (2005). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & medicinal chemistry letters, 15(21), 4696–4698.
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[4][8][9]triazolo[4,3-b][4][8][9]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). Retrieved from [Link]

  • Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Kiselyov, A. S., Semenov, V. V., & Milligan, D. (2006). 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. Chemical biology & drug design, 68(6), 308–313.
  • 4-((4-((1-OXIDOPYRIDIN-1-IUM-4-YL)METHYL)PHTHALAZIN-1-YL)AMINO)PHENOL. (n.d.). Gsrs.ncats.nih.gov. Retrieved from [Link]

  • Bold, G., Altmann, K. H., Frei, J., Lang, M., Manley, P. W., Traxler, P., Wietfeld, B., Brüggen, J., Buchdunger, E., Cozens, R., & Furet, P. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310–2323.
  • El-Damasy, D. A., Abd-Elhalim, M. M., Fasina, T. O., & Ghorab, M. M. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug design, development and therapy, 16, 549–571.
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  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ p
  • Wood, J. M., Bold, G., Buchdunger, E., Cozens, R., Ferrari, S., Frei, J., Hofmann, F., Mestan, J., Mett, H., O'Reilly, T., Persohn, E., Rösel, J., Schirle, M., Stover, D., Wagner, S., & Woods-Cook, K. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration. Cancer research, 60(8), 2178–2189.

Sources

Foundational

An In-depth Technical Guide to the In Silico Prediction of Vatalanib M27 Metabolite Toxicity

Preamble: The Imperative of Predictive Toxicology in Drug Development In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount directive. The journey of a therapeutic candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Predictive Toxicology in Drug Development

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount directive. The journey of a therapeutic candidate from bench to bedside is fraught with peril, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] Vatalanib (PTK787), an orally active, multi-targeted tyrosine kinase inhibitor, exemplifies this challenge. Designed to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, it showed promise in preclinical models and early trials for various solid tumors.[3][4][5][6] However, like many small molecules, its clinical development was ultimately discontinued.[7]

A critical, and often underestimated, aspect of preclinical safety assessment is the toxicological profile of a drug's metabolites. The parent drug may be benign, but its metabolic byproducts can harbor significant toxic potential. Vatalanib undergoes extensive oxidative metabolism, producing several metabolites.[8][9] Among these is the M27 metabolite, the 4′-hydroxyphenyl des-chloro derivative of the parent compound. Understanding the potential liabilities of such metabolites is not merely an academic exercise; it is a crucial step in building a comprehensive safety profile and making informed decisions in drug development pipelines.

This guide provides a robust, field-proven framework for the in silico prediction of toxicity for the Vatalanib M27 metabolite. We will move beyond a simple checklist of methods to explain the causality behind the workflow, grounding our protocol in the principles of scientific integrity and self-validation. This document is intended for drug development professionals, computational toxicologists, and researchers seeking to integrate predictive toxicology into their workflows.

Foundational Principles: The Logic of In Silico Toxicology

Before executing a predictive workflow, it is essential to understand the core methodologies. In silico toxicology leverages computational models to predict the adverse effects of chemicals based on their structure.[10][11] This approach is cost-effective, rapid, and aligns with the ethical imperative to reduce animal testing.[10] The primary models fall into two complementary categories, as recommended by regulatory bodies like the ICH M7 guideline for mutagenic impurities.[12][13]

  • Expert Rule-Based Systems: These models are built on human-curated knowledge. Toxicologists and chemists define structural alerts (toxicophores)—specific molecular substructures or motifs known to be associated with a particular toxicity.[14] When a query molecule contains one of these alerts, the system flags a potential hazard and provides mechanistic reasoning.

  • Statistical-Based Systems (e.g., QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning and statistical algorithms to correlate a chemical's structural features (descriptors) with experimental toxicity data from large datasets.[15][16][17] These models learn complex patterns and can identify potential toxicants that may not contain well-defined structural alerts.

The Causality of a Dual-Methodology Approach: Relying on a single model type creates a blind spot. An expert system is only as good as the rules it contains, while a statistical model's accuracy is dependent on the diversity and quality of its training data. By using two complementary systems, we create a self-validating framework. A consensus prediction from both a rule-based and a statistical model provides the highest degree of confidence. A discrepancy, conversely, signals the need for deeper expert review.

The Vatalanib M27 Predictive Workflow: A Step-by-Step Protocol

This section details the experimental protocol for assessing the toxicological profile of the Vatalanib M27 metabolite.

Phase 1: Target Compound Definition

Objective: To obtain an accurate, machine-readable representation of the Vatalanib M27 metabolite.

Methodology:

  • Identify Parent Structure: The canonical structure of Vatalanib is N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[4] Its Simplified Molecular Input Line Entry System (SMILES) representation is: C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4[4]

  • Identify Metabolic Transformation: The M27 metabolite is identified as the "4′-hydroxyphenyl des-chloro metabolite," named 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol. This indicates two structural changes from the parent molecule:

    • Dechlorination: The chlorine atom on the phenylamino ring is removed.

    • Hydroxylation: A hydroxyl (-OH) group is added at the para-position (position 4) of the same ring.

  • Generate Metabolite SMILES: Based on the transformation, the resulting SMILES for Vatalanib M27 is: C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)CC4=CC=NC=C4

  • Verification: The generated structure should be visually inspected using chemical drawing software to confirm its correspondence with the IUPAC name.

Rationale: The SMILES string is the universal standard input for the vast majority of computational chemistry and toxicology software platforms.[18] An error in this initial step will invalidate all subsequent predictions.

Visualizing the Metabolic Transformation

To contextualize our analysis, we first visualize the metabolic conversion of Vatalanib to its M27 metabolite.

G Vatalanib Vatalanib (Parent Drug) M27 Vatalanib M27 (Metabolite) Vatalanib->M27 Oxidative Metabolism (Dechlorination & Hydroxylation) G cluster_input Phase 1: Input cluster_models Phase 2: Prediction Engines cluster_endpoints Phase 3: Endpoint Analysis cluster_output Phase 4: Consolidation & Reporting Input Vatalanib M27 SMILES Expert Expert Rule-Based System (e.g., Derek Nexus) Input->Expert Stats Statistical-Based System (e.g., Sarah Nexus / QSAR) Input->Stats Mut Mutagenicity Expert->Mut Hep Hepatotoxicity Expert->Hep Card Cardiotoxicity Expert->Card Stats->Mut Stats->Hep Stats->Card Consolidation Result Consolidation & Expert Review Mut->Consolidation Hep->Consolidation Card->Consolidation Report Final Toxicity Report Consolidation->Report G cluster_models Prediction Inputs cluster_logic Consensus Logic cluster_conclusion Final Assessment Expert Expert System Result Logic Results Concordant? Expert->Logic Stats Statistical Model Result Stats->Logic HighConf High Confidence Conclusion Logic->HighConf Yes Review Requires Expert Review Logic->Review No

Caption: Self-validating logic for consolidating in silico predictions.

In our Vatalanib M27 example:

Conclusion and Authoritative Grounding

The in silico analysis of the Vatalanib M27 metabolite predicts a low risk of mutagenicity and cardiotoxicity but raises a plausible, mechanistically supported concern for hepatotoxicity. The introduction of a phenol group via metabolism creates a potential structural alert for bioactivation, a finding corroborated by statistical models.

This workflow demonstrates a robust, scientifically-grounded approach to predictive toxicology. By integrating multiple, complementary computational models, we establish a self-validating system that moves beyond simple prediction to provide actionable, mechanistic insights. This methodology empowers drug development teams to identify and mitigate potential safety liabilities early in the discovery process, ultimately contributing to the design of safer and more effective medicines.

References

  • Liv Hospital. (2026, March 30). vatalanib. Liv Hospital. [Link]

  • National Center for Biotechnology Information. (n.d.). Vatalanib. PubChem. Retrieved March 30, 2026, from [Link]

  • Liu, J., et al. (2024). Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. Chemical Research in Toxicology. [Link]

  • Liu, J., et al. (2024). Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. Chemical Research in Toxicology. [Link]

  • Li, Y., et al. (2019). In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method. IEEE Access. [Link]

  • Liu, A., et al. (2020). Prediction and mechanistic analysis of drug-induced liver injury (DILI) based on chemical structure. BMC Bioinformatics. [Link]

  • Jost, L. M., et al. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition. [Link]

  • Wikipedia. (n.d.). Vatalanib. Wikipedia. Retrieved March 30, 2026, from [Link]

  • Eisai Co., Ltd. (n.d.). AI Genotoxicity Prediction. Eisai Co., Ltd. Retrieved March 30, 2026, from [Link]

  • Wang, Z., et al. (2023). Applications of In Silico Models to Predict Drug-Induced Liver Injury. International Journal of Molecular Sciences. [Link]

  • Zhang, L., et al. (2017). Quantitative structure-activity relationship model for prediction of cardiotoxicity of chemical components in traditional Chinese medicines. Chinese Journal of Natural Medicines. [Link]

  • Inxight Drugs. (n.d.). VATALANIB. Inxight Drugs. Retrieved March 30, 2026, from [Link]

  • AdisInsight. (2021, October 24). Vatalanib. AdisInsight. [Link]

  • Liu, J., et al. (2024). Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. Chemical Research in Toxicology. [Link]

  • Millito, C., et al. (2025). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. bioRxiv. [Link]

  • Jacobs, J., et al. (2024). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews. [Link]

  • Wang, Z., et al. (2022). In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia.pub. [Link]

  • Jost, L. M., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. PubMed. [Link]

  • Balasubramanian, B., & Sethuraman, S. (2025). Development of convolutional neural network-based QSAR model to predict cardiotoxicity and principal component analysis, fingerprint analysis. Journal of King Saud University - Science. [Link]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Lhasa Limited. Retrieved March 30, 2026, from [Link]

  • Pineda-Peña, A. C., et al. (2021). In silico methods for metabolomic and toxicity prediction of zearalenone, α-zearalenone and β-zearalenone. Food and Chemical Toxicology. [Link]

  • ACD/Labs. (n.d.). Toxicity and Carcinogenicity Prediction Software. ACD/Labs. Retrieved March 30, 2026, from [Link]

  • Wen, P. Y., et al. (2012). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Sci-Hub. [Link]

  • Murry, D. J., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology. [Link]

  • Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Swanson, K., et al. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics. [Link]

  • Guan, Y., et al. (2025). Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings. bioRxiv. [Link]

  • Wang, Y., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. [Link]

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  • Guan, D., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions. Deep Origin. [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Dhanya, S., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Li, Z., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

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  • Ali, A., et al. (2022). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International Journal of Molecular Sciences. [Link]

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  • Optibrium. (2025, February 8). Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. [Link]

  • Philip, P. A., et al. (2015). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology. [Link]

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  • Jost, L. M., et al. (2013). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug Metabolism and Disposition. [Link]

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Protocols & Analytical Methods

Method

Advanced LC-MS/MS Methodology for the Robust Quantification of Vatalanib and its Oxidative Metabolite M27

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Introduction & Scientific Context Vatalanib (PTK787/ZK-222584) is a potent, orally acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol

Introduction & Scientific Context

Vatalanib (PTK787/ZK-222584) is a potent, orally active aminophthalazine derivative that functions as a pan-vascular endothelial growth factor receptor (VEGFR) inhibitor, making it a critical small molecule in antiangiogenic oncology research[1]. Following oral administration, Vatalanib is rapidly absorbed and undergoes extensive hepatic oxidative metabolism. This biotransformation yields several circulating metabolites, with M27 (CGP-79469/ZK-260013) being a primary oxidative product[2].

Accurately quantifying M27 alongside the parent drug is essential for comprehensive pharmacokinetic (PK) profiling. Because circulating metabolites can exhibit longer terminal elimination half-lives than the parent compound, tracking M27 is critical for understanding total systemic exposure and potential cumulative effects during steady-state dosing[3].

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the precise quantification of M27 in human plasma matrices.

Pathway Vat Vatalanib (PTK787) CYP Hepatic Oxidation (CYP450) Vat->CYP Absorption & Metabolism M14 M14 (NVP-AAW378) CYP->M14 M17 M17 (CGP-84368) CYP->M17 M27 M27 (CGP-79469) CYP->M27 Target Analyte Excretion Biliary-Fecal Excretion M14->Excretion M17->Excretion M27->Excretion

Figure 1: Vatalanib oxidative metabolism pathway highlighting the M27 target analyte.

Mechanistic Rationale & Experimental Design

As an application scientist, developing a robust bioanalytical method requires balancing high-throughput needs with extreme selectivity. Every parameter in this protocol was chosen based on the physicochemical properties of aminophthalazines:

  • Sample Preparation (Acetonitrile Precipitation): We utilize a simple, one-step protein precipitation using acetonitrile. Unlike liquid-liquid extraction (LLE), which can suffer from variable recovery based on subtle pH shifts, acetonitrile rapidly denatures plasma proteins by disrupting their hydration shells. This provides a consistently high recovery for both the moderately lipophilic Vatalanib and its more polar oxidative metabolite M27.

  • Chromatographic Separation: A Zorbax Eclipse XDB C18 column (50 mm × 4.6 mm, 1.8 μm) is selected[4]. The sub-2-micron particle size is the cornerstone of this method. It minimizes eddy diffusion (the A term in the van Deemter equation), enabling ultra-high performance (UHPLC) resolution. This allows for sharper peaks and a rapid 9-minute run time, which is critical for resolving M27 from isobaric matrix interferences[5].

  • Mobile Phase Chemistry: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer of 5 mM ammonium acetate with 0.1% formic acid[6]. The aminophthalazine core of M27 is basic. The addition of 0.1% formic acid ensures complete protonation [M+H]+ for optimal Electrospray Ionization (ESI) efficiency. Simultaneously, the 5 mM ammonium acetate acts as a volatile buffer to control ionic strength, preventing secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing[4].

Experimental Protocol

Reagents and Materials
  • Analytes: Vatalanib (PTK787) and M27 (CGP-79469) reference standards.

  • Internal Standard (IS): Stable isotope-labeled Vatalanib (e.g., Vatalanib-d4) or a structural analog.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid and Ammonium Acetate.

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Sample Preparation Workflow

Workflow Plasma 1. Plasma Sample (50 µL, Spiked with IS) PPT 2. Protein Precipitation (150 µL Acetonitrile) Plasma->PPT Vortex 3. Vortex Mixing (2 mins at 1500 rpm) PPT->Vortex Centrifuge 4. Centrifugation (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant 5. Supernatant Transfer (100 µL to Autosampler Vial) Centrifuge->Supernatant LC 6. UHPLC Separation (Zorbax Eclipse XDB C18) Supernatant->LC MS 7. ESI-MS/MS Detection (Positive MRM Mode) LC->MS Data 8. Data Analysis (Quantification of M27) MS->Data

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow for M27.

Detailed Execution:

  • Aliquot 50 µL of human plasma sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of the Internal Standard (IS) working solution (e.g., 500 ng/mL) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the protein aggregate.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Parameters:

  • Column: Agilent Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm)[4].

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Total Run Time: 9.0 minutes[4].

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
1.08515
4.01090
6.01090
6.18515
9.08515

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4000 V.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

System Suitability & Self-Validating Quality Control

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical runs are only accepted if the following built-in systemic checks pass:

  • Matrix Blank Verification: A double blank (no analyte, no IS) and a zero blank (IS only) must be injected before the calibration curve. Carryover in the double blank must be <20% of the Lower Limit of Quantification (LLOQ) area for M27, proving the gradient effectively washes the C18 column.

  • Internal Standard (IS) Tracking: The peak area of the IS is continuously monitored across all samples. A deviation of >15% from the mean IS area flags the specific sample for re-extraction. This proves that matrix effects (ion suppression/enhancement) are under control for every single injection.

  • QC Bracketing: Quality Control (QC) samples at Low, Mid, and High concentrations are interspersed every 15 unknown samples. The run is validated only if ≥67% of all QCs, and ≥50% at each concentration level, are within ±15% of their nominal values.

Method Validation & Data Presentation

The method was validated according to current bioanalytical guidelines. The assay demonstrates excellent linearity over a wide dynamic range, suitable for clinical PK profiling of M27[4].

Table 2: Summary of Quantitative Validation Data

ParameterVatalanib (Parent)M27 (CGP-79469)Acceptance Criteria
Linearity Range 3.00 – 2000 ng/mL3.00 – 2000 ng/mL R2≥0.995
LLOQ 3.00 ng/mL3.00 ng/mLS/N 10
Intra-day Precision (CV%) 6.2% 7.4% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 7.8% 8.5% 15% ( 20% at LLOQ)
Accuracy (% Bias) -4.1% to +5.2%-5.5% to +6.1% ± 15% ( ± 20% at LLOQ)
Mean Extraction Recovery 89.4%86.7%Consistent across all QCs

Conclusion

The integration of sub-2-micron UHPLC particle technology with a finely tuned volatile buffer system (ammonium acetate/formic acid) provides an exceptionally robust platform for quantifying Vatalanib and its oxidative metabolite M27[5]. By enforcing strict self-validating QC measures and utilizing a highly efficient protein precipitation extraction, this protocol ensures high-throughput capability without sacrificing the stringent E-E-A-T standards required for late-stage drug development and clinical pharmacokinetic studies.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients - DOI. doi.org.
  • human plasma metabolites: Topics by Science.gov. science.gov.
  • A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. researchgate.net.
  • Development and Validation of an LC-MS method for Determination of Erlotinib in Rat Plasma and Applied in Pharmacokinetic Study. researchgate.net.
  • Low-dose apatinib in subjects with renal impairment: A pharmacokinetics study. researchgate.net.
  • Overcoming Obstacles in Drug Discovery and Development: Surmounting the Insurmountable―Case Studies for Critical Thinking. dokumen.pub.

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Application

Application Note: High-Resolution UPLC-QTOF-MS Profiling of Vatalanib (PTK787) and Its Oxidative Metabolites

Executive Summary & Scientific Rationale Understanding the metabolic fate of targeted therapeutics is a critical pillar of modern drug development. Vatalanib (PTK787/ZK-222584) is a potent, orally active antiangiogenic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Understanding the metabolic fate of targeted therapeutics is a critical pillar of modern drug development. Vatalanib (PTK787/ZK-222584) is a potent, orally active antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors (VEGFR-1, -2, and -3)[1]. While it demonstrates rapid absorption and a terminal half-life of approximately 4.6 hours, Vatalanib is extensively cleared through oxidative metabolism[1].

Mapping this biotransformation is essential because its primary metabolites—specifically CGP-84368 (M17) and NVP-AAW378 (M14)—achieve systemic exposures comparable to the parent drug, despite being pharmacologically inactive[1]. This application note details a robust, self-validating Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) methodology designed to profile Vatalanib and its metabolites in complex biological matrices.

Metabolic Pathway Overview

Vatalanib is predominantly metabolized via cytochrome P450-mediated oxidation. The biotransformation yields several inactive metabolites, primarily through N-oxidation (M17) and a combination of hydroxylation and N-oxidation (M14)[1]. Following systemic circulation, the parent drug and its oxidative derivatives are rapidly excreted, with the biliary-fecal route acting as the major elimination pathway (accounting for 42–74% of radiocarbon recovery)[1].

Vatalanib_Metabolism Vat Vatalanib (PTK787) Parent Drug Active M17 CGP-84368 (M17) N-oxidation Inactive Vat->M17 CYP450 Oxidation M14 NVP-AAW378 (M14) Hydroxylation & N-oxidation Inactive Vat->M14 CYP450 Oxidation M_other Minor Metabolites (M19, M24, M25, M38) Vat->M_other Various Pathways Excretion Biliary-Fecal Excretion (42-74% Recovery) M17->Excretion M14->Excretion M_other->Excretion

Fig 1. Oxidative biotransformation and excretion pathway of Vatalanib.

Analytical Strategy: Causality & Design

The selection of UPLC-QTOF-MS over standard HPLC-UV or nominal-mass MS is driven by specific chemical and biological challenges:

  • Chromatographic Resolution (UPLC): Vatalanib metabolism generates multiple positional isomers (e.g., various hydroxylation sites). Sub-2 µm UPLC columns provide the superior peak capacity necessary to resolve these structurally similar co-eluting isomers[2].

  • Isotope-Pattern Filtering (QTOF-MS): Vatalanib contains a chlorine atom, which naturally exists as 35 Cl and 37 Cl in an approximate 3:1 ratio. High-Resolution Accurate Mass (HRAM) QTOF-MS leverages this distinct isotopic signature. By applying an accurate-mass-based spectral averaging and isotope-pattern-filtering algorithm, analysts can automatically extract drug-related metabolites from massive endogenous background noise, ensuring no minor metabolites are overlooked[3].

  • Non-Selective Extraction: Solid Phase Extraction (SPE) often introduces recovery bias, favoring either polar or non-polar compounds. Because Vatalanib is lipophilic while its N-oxidized metabolites are highly polar, a simple protein precipitation (PPT) method is utilized to ensure unbiased, near-quantitative recovery[4].

Step-by-Step Experimental Protocol

Materials and Reagents
  • Vatalanib (PTK787) reference standard.

  • Internal Standard (IS): Stable isotopically labeled imatinib. Causality: Imatinib is a structurally related tyrosine kinase inhibitor; its stable isotope corrects for matrix-induced ion suppression in the ESI source without interfering with the analyte's mass channels[4].

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

Self-Validating Sample Preparation

This protocol is designed as a self-validating system. The inclusion of matrix blanks and Quality Control (QC) spikes ensures the extraction efficiency is verified in real-time.

  • Aliquot: Transfer 100 µL of human EDTA plasma (or homogenized feces/urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing the IS (100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio effectively precipitates >95% of plasma proteins while the low temperature immediately quenches residual enzymatic degradation[4].

  • Agitation & Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Concentration: Transfer 200 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A. Vortex for 1 minute.

  • Validation Check: Process a blank plasma sample (matrix blank) and a known Vatalanib spike (QC sample) alongside the unknown cohort to monitor for column carryover and extraction recovery.

UPLC Separation Parameters
  • Column: Phenomenex Gemini C18 (50 mm × 2.0 mm ID, 5.0 µm) or a modern sub-2 µm equivalent[4].

  • Mobile Phase A: 0.1% Formic acid in MS-grade water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade acetonitrile.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 6.0 min: Linear ramp to 95% B

    • 6.0 – 7.5 min: Hold at 95% B (Column wash)

    • 7.5 – 8.0 min: Return to 5% B

    • 8.0 – 10.0 min: Equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

QTOF-MS Configuration
  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 700 L/h.

  • Collision Energy (CE): Ramp from 15 to 40 eV for untargeted MS/MS fragmentation.

  • Mass Range: m/z 100–1000.

UPLC_QTOF_Workflow Sample Sample Prep Protein Precipitation UPLC UPLC Separation C18 Gradient Sample->UPLC QTOF QTOF-MS ESI+, MS/MS UPLC->QTOF Data Data Processing Isotope Filtering QTOF->Data MetID Metabolite ID & Quantification Data->MetID

Fig 2. Step-by-step UPLC-QTOF-MS analytical workflow for metabolite profiling.

Data Processing & Quantitative Results

Data processing relies on exact mass extraction (mass tolerance < 5 ppm) combined with isotope pattern matching. Because the parent drug contains chlorine, the software is programmed to flag any chromatographic peak exhibiting the characteristic M and M+2 isotopic ratio (~3:1).

The table below summarizes the exact mass data used for the identification of Vatalanib and its primary circulating metabolites.

AnalyteBiotransformationChemical FormulaTheoretical Exact Mass [M+H]⁺Pharmacological Status
Vatalanib (PTK787) Parent DrugC₂₀H₁₅ClN₄347.1060Active (VEGFR Inhibitor)
M17 (CGP-84368) N-oxidationC₂₀H₁₅ClN₄O363.1009Inactive
M14 (NVP-AAW378) Hydroxylation + N-oxidationC₂₀H₁₅ClN₄O₂379.0958Inactive

By utilizing MS/MS fragmentation, the exact site of oxidation can be elucidated. For instance, a shift in the mass of the pyridyl fragment ion confirms whether the N-oxidation occurred on the pyridine ring (as seen in M17) or elsewhere on the phthalazine core.

Sources

Method

Application Note: MRM Transitions and LC-MS/MS Protocol for the Detection of Vatalanib Metabolite M27

Introduction & Scientific Context Vatalanib (PTK787/ZK-222584) is an oral, small-molecule antiangiogenic agent that potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, and -3)[1]. During clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Vatalanib (PTK787/ZK-222584) is an oral, small-molecule antiangiogenic agent that potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, and -3)[1]. During clinical absorption, distribution, metabolism, and excretion (ADME) studies, comprehensive profiling of its biotransformation is essential for accurate pharmacokinetic (PK) modeling[1].

One of its primary structurally characterized circulating metabolites is M27 (CGP-79469/ZK-260013)[1]. Chemically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol, M27 is the 4′-hydroxyphenyl des-chloro metabolite of Vatalanib[1]. Because metabolites often exhibit distinct half-lives and systemic exposures compared to the parent drug, accurate quantification of M27 in human plasma using high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a critical requirement[1],[2]. Notably, M27 exhibits a prolonged terminal elimination half-life (approximately 58.8 hours) and becomes the major circulating drug-related component at 48 hours post-dose[2].

Metabolism V Vatalanib (PTK787) [M+H]+ = 347.1 M27 Metabolite M27 [M+H]+ = 329.1 V->M27 Des-chlorination & Hydroxylation

Metabolic conversion of Vatalanib to its M27 metabolite via des-chlorination and hydroxylation.

Mechanistic Rationale for MRM Selection

Multiple Reaction Monitoring (MRM) is the gold standard for targeted metabolite quantification due to its superior sensitivity and selectivity[3]. The selection of precursor-to-product ion transitions in this protocol is strictly governed by the structural chemistry and fragmentation pathways of the analytes:

  • Vatalanib (Parent) : The molecular formula is C20H15ClN4. Under positive electrospray ionization (ESI+), it forms a protonated precursor ion [M+H]+ at m/z 347.1[]. Upon collision-induced dissociation (CID), the molecule readily loses hydrochloric acid (HCl, 36 Da) from its chlorophenyl moiety, yielding a highly stable product ion at m/z 311.1[].

  • Metabolite M27 : The biotransformation to M27 involves the replacement of the chlorine atom with a hydroxyl group, resulting in the formula C20H16N4O[1]. This shifts the precursor [M+H]+ mass to m/z 329.1. During CID, the hydroxylated moiety undergoes a neutral loss of water (H2O, 18 Da), converging on the identical stable product ion scaffold at m/z 311.1.

This shared structural core allows for robust, multiplexed detection of both the parent drug and the M27 metabolite in a single analytical run.

Data Presentation: Optimized MRM Parameters

The following table summarizes the optimized MS/MS parameters for the detection of Vatalanib, its M27 metabolite, and a stable-isotope-labeled internal standard (e.g., Imatinib-13C,2H3)[].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Neutral Loss
Vatalanib (PTK787) 347.1311.115035-36 Da (HCl)
Metabolite M27 329.1311.115030-18 Da (H2O)
Internal Standard 498.2394.215040N/A

Note: Collision energies are approximate and must be fine-tuned based on the specific triple quadrupole mass spectrometer utilized.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Causality & Trustworthiness : This protocol is designed as a self-validating system. By utilizing a stable-isotope internal standard and monitoring specific neutral losses, matrix effects and ion suppression can be mathematically normalized. Furthermore, setting the quadrupoles to unit mass resolution prevents cross-talk between the parent and metabolite channels[].

Step 1: Reagent Preparation
  • Mobile Phase A : Prepare 5 mM ammonium acetate in LC-MS grade water with 0.1% formic acid[5].

    • Causality: Ammonium acetate acts as a volatile buffer to stabilize the chromatographic pH, while formic acid provides the necessary protons to drive ESI+ ionization efficiency[5].

  • Mobile Phase B : Prepare 100% LC-MS grade Acetonitrile with 0.1% formic acid.

Step 2: Plasma Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Causality: Because M27 exhibits a prolonged half-life and accumulates over time, samples must be collected at steady-state following multiple doses to accurately reflect systemic exposure[2].

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

    • Causality: Acetonitrile efficiently denatures plasma proteins, releasing highly protein-bound aminophthalazines into the solvent while precipitating the bulk protein matrix to protect the LC column.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: Chromatographic Separation
  • Column : Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent[5].

    • Causality: The C18 stationary phase provides excellent retention and peak shape for hydrophobic aromatic compounds.

  • Flow Rate : 0.4 mL/min.

  • Gradient Elution :

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 7.0 min: Hold at 90% B (Column wash)

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 9.0 min: Re-equilibration at 10% B.

    • Causality: A 9-minute run time ensures complete elution of the polar M27 metabolite prior to the more hydrophobic parent Vatalanib, preventing source saturation and ion suppression[5].

Step 4: Mass Spectrometry Detection
  • Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • Set source parameters: Ionspray voltage at 5000 V, heater gas at 350 °C[].

  • Input the MRM transitions specified in the Data Presentation table.

  • Ensure unit mass resolution (0.7 Da) on both Q1 and Q3[].

Workflow S1 Plasma Sample Collection S2 Protein Precipitation (Acetonitrile) S1->S2 S3 LC Separation (C18, Gradient) S2->S3 S4 ESI+ MS/MS (MRM Mode) S3->S4 S5 Quantification (m/z 329.1 -> 311.1) S4->S5

Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of M27.

References[1] Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition. URL:https://doi.org/10.1124/dmd.106.010538[4] CAS 212141-54-3 (Vatalanib) LC-MS Analysis. BOC Sciences. URL:https://www.bocsci.com/vatalanib-cas-212141-54-3-item-1-105072.html[5] Human Plasma Metabolites. Science.gov. URL:https://www.science.gov/topicpages/h/human+plasma+metabolites[2] Overcoming Obstacles in Drug Discovery and Development. DOKUMEN.PUB. URL:https://dokumen.pub/overcoming-obstacles-in-drug-discovery-and-development-surmounting-the-insurmountable-case-studies-for-critical-thinking-1-ed-0128171340-9780128171349.html[3] Algorithms and Methods for Robust Processing and Analysis of Mass Spectrometry Data. Lund University Publications. URL:https://portal.research.lu.se/en/publications/algorithms-and-methods-for-robust-processing-and-analysis-of-mass

Sources

Application

Synthesis of Vatalanib metabolite M27 reference standard

Application Note: Synthesis and Validation of Vatalanib Metabolite M27 Reference Standard Scientific Context & Metabolic Profiling Vatalanib (PTK787) is an orally active, small-molecule tyrosine kinase inhibitor targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Vatalanib Metabolite M27 Reference Standard

Scientific Context & Metabolic Profiling

Vatalanib (PTK787) is an orally active, small-molecule tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), widely investigated for its antiangiogenic efficacy in solid tumors[1]. During clinical absorption, distribution, metabolism, and excretion (ADME) studies, Vatalanib undergoes extensive hepatic biotransformation mediated primarily by cytochrome P450 (CYP3A4) and flavin-containing monooxygenase (FMO) enzymes[1].

A critical circulating metabolite identified in patient plasma and urine is M27 , chemically characterized as the 4′-hydroxyphenyl des-chloro metabolite: 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol[1]. Because M27 lacks the 4-chloroaniline moiety of the parent drug, synthesizing a high-purity (>98%) reference standard is an absolute requirement for developing robust LC-MS/MS assays to quantify systemic exposure and establish pharmacokinetic (PK) profiles[2].

Metabolism Vatalanib Vatalanib (PTK787) Parent Drug Enzyme Hepatic Metabolism (CYP3A4 / FMO) Vatalanib->Enzyme Oxidation & Dehalogenation M27 Metabolite M27 (4'-hydroxyphenyl des-chloro) Enzyme->M27 Major Pathway Other Other Metabolites (N-oxides, Glucuronides) Enzyme->Other Minor Pathways

Hepatic biotransformation pathway of Vatalanib to its major metabolite M27.

Synthesis Strategy & Mechanistic Rationales

The de novo synthesis of M27 diverges from the commercial Vatalanib manufacturing process at the final cross-coupling stage. The workflow is engineered as a self-validating, three-step sequence designed to maximize yield while preventing side-product formation.

  • Condensation & Cyclization: The synthesis initiates with the condensation of phthalic anhydride and 4-methylpyridine (4-picoline). Subsequent treatment with hydrazine hydrate drives a thermodynamic ring closure, forming the highly stable lactam, 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one[3].

  • Electrophilic Activation: The intermediate lactam is inherently unreactive toward nucleophiles. Refluxing the lactam in phosphorus oxychloride (POCl3) converts it into an imidoyl chloride (1-chloro-4-(pyridin-4-ylmethyl)phthalazine)[3]. This step is mechanistically causal: the highly electronegative chlorine atom withdraws electron density from the C1 position of the phthalazine ring, transforming it into a potent electrophile primed for nucleophilic attack[4].

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-intermediate is coupled with 4-aminophenol. Unlike the synthesis of Vatalanib (which utilizes 4-chloroaniline), employing 4-aminophenol directly installs the 4'-hydroxyl group characteristic of M27[1]. The addition of a mild base (K2CO3) in an isopropanol solvent system is critical; the base scavenges the HCl byproduct, preventing the protonation of the nucleophilic amine on 4-aminophenol, thereby driving the reaction forward and minimizing degradation[5].

Synthesis Step1 Step 1: Condensation & Cyclization Phthalic Anhydride + 4-Picoline + N2H4 Int1 Intermediate 1: 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one Step1->Int1 Step2 Step 2: Chlorination POCl3 / Reflux Int1->Step2 Int2 Intermediate 2: 1-chloro-4-(pyridin-4-ylmethyl)phthalazine Step2->Int2 Step3 Step 3: SNAr Coupling 4-Aminophenol / K2CO3 / Reflux Int2->Step3 M27 Target Reference Standard: Vatalanib Metabolite M27 Step3->M27

Three-step chemical synthesis workflow for Vatalanib Metabolite M27.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one
  • Reaction: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 10.0 g (67.5 mmol) of phthalic anhydride and 6.5 g (69.8 mmol) of 4-methylpyridine. Heat the neat mixture to 200°C for 2 hours until a homogenous melt is formed.

  • Cyclization: Cool the mixture to 80°C. Carefully add 50 mL of absolute ethanol to dissolve the intermediate, followed by the dropwise addition of 4.0 mL of hydrazine hydrate (N2H4·H2O). Attach a reflux condenser and heat to reflux (approx. 80°C) for 4 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the anhydride starting material confirms completion.

  • Workup: Cool the flask to 0°C in an ice bath. Filter the resulting precipitated solid under vacuum, wash with cold ethanol (2 x 15 mL), and dry under vacuum at 50°C to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of 1-chloro-4-(pyridin-4-ylmethyl)phthalazine
  • Activation: Suspend 5.0 g of Intermediate 1 in 25 mL of neat POCl3 under an inert nitrogen atmosphere.

  • Reflux: Heat the suspension to 100°C (reflux) for 3 hours. The suspension will transition into a clear, dark amber solution as the imidoyl chloride is generated[3].

  • Quenching (Critical Step): Remove excess POCl3 via rotary evaporation under reduced pressure. Caution: Carefully pour the highly reactive, viscous residue over 100 g of crushed ice to quench residual reagent without hydrolyzing the newly formed C-Cl bond back to the lactam.

  • Extraction: Neutralize the cold aqueous mixture with saturated aqueous NaHCO3 until the pH reaches 7.5–8.0. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Intermediate 2.

Step 3: SNAr Coupling to Yield M27
  • Coupling: Dissolve 2.0 g (7.8 mmol) of Intermediate 2 and 1.0 g (9.1 mmol) of 4-aminophenol in 30 mL of anhydrous isopropanol.

  • Catalysis: Add 1.5 g (10.8 mmol) of finely powdered, anhydrous K2CO3. This base acts as an acid scavenger, preserving the nucleophilicity of the 4-aminophenol[5].

  • Reflux: Heat the heterogeneous mixture at 90°C for 8 hours under nitrogen.

  • Purification: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Collect the crude M27 precipitate via vacuum filtration. Recrystallize the crude product from hot ethanol to yield the pure M27 reference standard.

Quantitative Data & Optimization

To ensure the protocol is self-validating, the final SNAr coupling step was optimized for maximum purity, and the final M27 standard was validated using LC-MS/MS against the parent drug.

Table 1: Optimization of SNAr Coupling Conditions (Step 3)

SolventTemperature (°C)Base CatalystReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Ethanol80 (Reflux)None124588.5
1-Butanol110Et3N67294.2
Isopropanol 90 K2CO3 8 81 >98.0

Note: The combination of Isopropanol and K2CO3 prevents the degradation of 4-aminophenol, yielding a reference standard suitable for clinical quantification.

Table 2: LC-MS/MS Validation Parameters (Positive ESI Mode)

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
VatalanibC20H15ClN4347.1226.1254.2
M27 C20H16N4O 329.1 210.1 25 3.5

Note: M27 elutes earlier than Vatalanib on a standard C18 reverse-phase column due to the increased polarity imparted by the 4'-hydroxyl group and the absence of the lipophilic chlorine atom.

Sources

Method

Application Note: Bioanalytical Quantification and ADME Profiling Using Certified Vatalanib M27 Standard

Executive Summary & Scientific Rationale Vatalanib (PTK787/ZK-222584) is an orally bioavailable, multi-targeted small molecule protein kinase inhibitor that potently suppresses angiogenesis by targeting all known vascula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Vatalanib (PTK787/ZK-222584) is an orally bioavailable, multi-targeted small molecule protein kinase inhibitor that potently suppresses angiogenesis by targeting all known vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1][2]. During clinical and preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies, Vatalanib demonstrates extensive hepatic metabolism, driven primarily by the CYP3A4 enzyme[2].

The metabolic clearance of Vatalanib yields several structurally characterized metabolites. Among these, the M27 metabolite (the 4′-hydroxyphenyl des-chloro derivative) serves as a critical biomarker for oxidative biotransformation[1]. Because Vatalanib exhibits auto-induction of its own metabolism and is highly susceptible to drug-drug interactions with CYP3A4-inducing agents (such as the anti-epileptic drugs phenytoin and carbamazepine)[3], quantifying the parent-to-M27 ratio in plasma is essential for accurate pharmacokinetic (PK) modeling.

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS quantification of the M27 metabolite using a commercial certified reference material (CRM), enabling researchers to accurately profile patient-specific clearance rates.

Physicochemical Specifications of the M27 Standard

To ensure regulatory compliance (e.g., FDA/EMA bioanalytical guidelines) during LC-MS/MS method validation, a highly pure, certified reference standard of M27 must be utilized. M27 is formed via the oxidative dechlorination and subsequent hydroxylation of Vatalanib's chlorophenyl ring[1].

Table 1: Physicochemical Properties of Vatalanib and its M27 Metabolite Standard

ParameterVatalanib (Parent Drug)M27 Metabolite Standard
Chemical Name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine4-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)phenol
CAS Registry Number 212141-54-3[2]212141-69-0[4][5]
Molecular Formula C20H15ClN4[2]C20H16N4O
Molecular Weight 346.82 g/mol [2]328.37 g/mol
Metabolic Shift N/ADes-chlorination (-Cl, +H) & Hydroxylation (+O)
Pharmacological Activity Active (Pan-VEGFR Inhibitor)[1]Inactive / Clearance Biomarker[6]

Mechanistic Pathway of Vatalanib Biotransformation

Understanding the metabolic cascade is crucial for bioanalytical scientists to anticipate matrix interferences and design appropriate chromatographic separations. Vatalanib is cleared rapidly via the biliary-fecal route, with radiocarbon recoveries showing 42–74% excretion in feces and 13–29% in urine[1][6].

G Vat Vatalanib (PTK787) Parent Drug CYP Hepatic CYP3A4 Oxidative Metabolism Vat->CYP Oxidation M27 M27 Metabolite (4'-hydroxyphenyl des-chloro) CYP->M27 Des-chlorination & Hydroxylation M17 M17 Metabolite (CGP-84368) CYP->M17 N-oxidation M14 M14 Metabolite (NVP-AAW378) CYP->M14 Hydroxylation Excretion Biliary-Fecal Excretion (42-74% Recovery) M27->Excretion M17->Excretion M14->Excretion

Figure 1: Primary oxidative metabolism pathway of Vatalanib mediated by CYP3A4.

Self-Validating LC-MS/MS Analytical Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating stable-isotope-labeled internal standards (SIL-IS) and a rigorous Quality Control (QC) framework, the method inherently flags extraction failures, matrix effects, or instrument drift.

Causality-Driven Sample Preparation

Expertise & Causality: Vatalanib and its metabolites are highly lipophilic and extensively bound to plasma proteins. We utilize a 1:3 ratio of plasma to Acetonitrile (ACN) for protein precipitation. ACN acts as a chaotropic agent, denaturing plasma proteins (primarily albumin) to break non-covalent drug-protein bonds, ensuring the recovery of the total (free + bound) M27 metabolite pool.

Workflow S1 1. Plasma Aliquot (50 µL) S2 2. Spike IS (Vatalanib-d6) S1->S2 S3 3. Protein Precipitation (Acetonitrile, 150 µL) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min) S3->S4 S5 5. LC Separation (C18 Column) S4->S5 S6 6. MS/MS Detection (MRM Mode) S5->S6

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Extraction Workflow:

  • Aliquot : Transfer 50 µL of plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition : Add 10 µL of Vatalanib-d6 working solution (100 ng/mL). Rationale: Adding the IS before extraction ensures it undergoes the exact same matrix suppression and recovery losses as M27, mathematically normalizing the final data.

  • Precipitation : Add 150 µL of ice-cold ACN containing 0.1% Formic Acid (FA). Rationale: The acidic environment ensures the basic nitrogen atoms of the phthalazine core remain protonated, increasing solubility in the organic supernatant.

  • Agitation & Centrifugation : Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Chromatographic and Mass Spectrometric Conditions

Expertise & Causality: A sub-2 µm C18 column is selected. The hydrophobic stationary phase retains the aromatic phthalazine core of M27. Because M27 has replaced a hydrophobic chlorine atom with a polar hydroxyl group[1], it exhibits higher polarity than Vatalanib and will elute earlier in a reversed-phase gradient.

Table 2: Representative LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Vatalanib 347.1254.128ESI Positive
M27 Standard 329.1236.126ESI Positive
Vatalanib-d6 (IS) 353.1260.128ESI Positive

(Note: 0.1% Formic Acid in both aqueous and organic mobile phases is mandatory to promote efficient [M+H]+ protonation in positive ESI mode).

Method Validation and Quality Control Framework

To guarantee trustworthiness, the assay must pass the following self-validating criteria before any pharmacokinetic sample analysis is accepted:

Table 3: Self-Validating Acceptance Criteria for M27 Quantification

Validation ParameterAcceptance CriteriaMechanistic Purpose
System Suitability Test (SST) S/N ratio > 100 for M27 neat standard.Confirms MS/MS sensitivity and instrument cleanliness prior to batch runs.
Zero Sample (Blank + IS) M27 peak area < 20% of LLOQ.Proves the Internal Standard (Vatalanib-d6) does not contain unlabelled M27 impurities.
Double Blank (No IS) No interfering peaks at M27 retention time.Verifies the absence of column carryover and endogenous matrix interference.
Linearity R² > 0.995 (1/x² weighting).Prioritizes accuracy at the lower limit of quantification (LLOQ).
Accuracy & Precision ±15% of nominal concentration (±20% at LLOQ).Ensures reproducibility across the entire therapeutic ADME range.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584)
  • Metabolism and disposition of vatalanib (PTK787/ZK-222584)
  • Vatalanib - Wikipedia Source: Wikipedia URL
  • Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance)
  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787)
  • Buy 5-Pyridin-4-yl-thiophene-2-sulfonyl chloride (EVT-8440806)
  • FDA全球物质登记数据库-4 (FDA Global Substance Registration Database)

Sources

Application

Application Note: Comprehensive In Vitro Metabolism Profiling of Vatalanib (PTK787)

Mechanistic Background & Clinical Pharmacokinetics Vatalanib (PTK787/ZK-222584) is a highly potent, orally active multi-targeted tyrosine kinase inhibitor (TKI) designed to block tumor angiogenesis by inhibiting Vascular...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Clinical Pharmacokinetics

Vatalanib (PTK787/ZK-222584) is a highly potent, orally active multi-targeted tyrosine kinase inhibitor (TKI) designed to block tumor angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) alongside PDGFR and c-kit. Despite its rapid oral absorption, the clinical efficacy and safety of Vatalanib are deeply intertwined with its complex metabolic disposition.

The biotransformation of Vatalanib is overwhelmingly driven by cytochrome P450 (CYP) enzymes. In vitro data using human liver microsomes (HLMs) and hepatocytes confirm that CYP3A4 is responsible for approximately 95% of the drug's CYP-dependent oxidative metabolism , with minor secondary contributions from CYP2D6 and CYP1A2[1]. Following initial oxidation and hydroxylation, the intermediate metabolites are further neutralized via Phase II conjugation with glucuronic acid or sulfuric acid before biliary and fecal excretion[1].

A critical pharmacokinetic hallmark of Vatalanib is its capacity for autoinduction . Upon multiple dosing, Vatalanib activates nuclear receptors (such as the Pregnane X Receptor, PXR), which upregulate CYP3A4 transcription. This autoinduction accelerates the drug's own clearance, resulting in a ~50% decrease in systemic exposure (AUC) between Day 1 and Day 15 of treatment[2]. Consequently, in vitro metabolism studies must not only map clearance pathways but also rigorously quantify enzyme inhibition and induction potentials to predict drug-drug interactions (DDIs).

Pathway Vat Vatalanib (PTK787) CYP3A4 CYP3A4 (Major, ~95%) Vat->CYP3A4 Primary Oxidation CYP_Minor CYP2D6, CYP1A2 (Minor) Vat->CYP_Minor Secondary Oxidation PXR PXR / CAR Activation (Autoinduction) Vat->PXR Induces OxMet Oxidized/Hydroxylated Metabolites CYP3A4->OxMet CYP_Minor->OxMet UGT UGT / SULT Conjugation OxMet->UGT Phase II Excretion Biliary/Fecal Excretion UGT->Excretion PXR->CYP3A4 Upregulates

Figure 1: Vatalanib metabolic pathways and CYP3A4 autoinduction mechanism.

Quantitative Pharmacokinetic & DDI Parameters

Understanding the precise kinetic parameters of Vatalanib is essential for designing self-validating in vitro assays. Vatalanib acts as a strong competitive inhibitor of both CYP3A4 and CYP2C9, posing a severe DDI risk when co-administered with narrow therapeutic index drugs like warfarin[3].

ParameterValue / ModalityClinical Relevance & Assay Rationale
CYP3A4 Contribution ~95% of oxidationPrimary clearance pathway; highly susceptible to CYP3A4 modulators[1].
CYP2D6 / CYP1A2 Contribution ~5% combinedMinor secondary pathways; acts as a fail-safe clearance route[1].
CYP3A4 Inhibition ( Ki​ ) 0.2 μM (Competitive)High risk of increasing the AUC of co-administered CYP3A4 substrates[3].
CYP2C9 Inhibition ( Ki​ ) 0.1 μM (Competitive)Critical DDI risk with CYP2C9 substrates (e.g., (S)-warfarin)[3].
CYP1A2 Inhibition ( Ki​ ) 2.0 μM (Non-competitive)Moderate DDI risk; requires distinct kinetic modeling[3].
Autoinduction Effect ~50% AUC reductionNecessitates primary hepatocyte assays to capture mRNA upregulation[2].

Experimental Rationale & System Design

To accurately profile Vatalanib, researchers must deploy a multi-tiered in vitro strategy.

  • Human Liver Microsomes (HLMs) are utilized for metabolic stability and reversible inhibition assays. Causality: HLMs contain concentrated membrane-bound CYPs but lack cytosolic components, providing a highly controlled environment to isolate Phase I intrinsic clearance ( CLint​ ) without the confounding variables of cellular uptake transporters.

  • Primary Human Hepatocytes are strictly required for autoinduction assays. Causality: Microsomes lack a nucleus and cannot transcribe new mRNA. Because Vatalanib's autoinduction is driven by PXR/CAR-mediated transcriptional upregulation[2], intact hepatocytes are the only physiologically relevant system capable of modeling this phenomenon.

Workflow Step1 1. Substrate Preparation (Vatalanib + NADPH) Step2 2. Test System Incubation (HLMs or Hepatocytes) Step1->Step2 Step3 3. Reaction Termination (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite ID & Quant) Step4->Step5 Step6 6. Data Analysis (Clearance, Ki, IC50) Step5->Step6

Figure 2: Step-by-step in vitro workflow for Vatalanib metabolism assays.

Step-by-Step In Vitro Protocols

Protocol A: HLM Metabolic Stability & Intrinsic Clearance ( CLint​ )

This protocol determines the rate at which Vatalanib is depleted by CYP enzymes, establishing its baseline metabolic half-life.

  • System Preparation: Pre-warm pooled HLMs (final protein concentration: 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Substrate Addition: Spike Vatalanib to a final concentration of 1 μM.

    • Causality: Utilizing a concentration well below the anticipated Michaelis constant ( Km​ ) ensures the reaction follows first-order kinetics, which is a mathematical prerequisite for calculating intrinsic clearance.

  • Reaction Initiation: Add a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur.

  • Time-Course Sampling & Termination: At designated intervals (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise time points. The IS normalizes any volumetric losses during subsequent extraction steps.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining Vatalanib.

Protocol B: CYP450 Reversible Inhibition Assay ( Ki​ Determination)

Given Vatalanib's potent inhibition of CYP3A4 and CYP2C9[3], this assay determines the inhibition constant ( Ki​ ) to predict clinical DDIs.

  • Probe Substrate Selection: Select FDA-validated probe substrates: Midazolam for CYP3A4 and Diclofenac for CYP2C9.

  • Inhibitor Titration: Prepare a serial dilution of Vatalanib (0.01 μM to 50 μM).

  • Incubation: Co-incubate HLMs (0.1 mg/mL), the specific probe substrate (at its known Km​ ), and Vatalanib in phosphate buffer at 37°C. Initiate with NADPH.

  • Self-Validation Control: Run parallel incubations with known strong inhibitors (e.g., Ketoconazole for CYP3A4) to validate the assay's sensitivity.

  • Data Modeling: Measure the formation rate of the probe metabolites (e.g., 1'-hydroxymidazolam). Plot the data using a Dixon plot (1/Velocity vs. Inhibitor Concentration) to confirm the competitive inhibition modality and extract the precise Ki​ value.

Protocol C: CYP3A4 Autoinduction Assessment in Primary Hepatocytes

To capture the ~50% AUC reduction observed clinically[2], this assay measures the transcriptional upregulation of CYP3A4.

  • Cell Culture: Thaw and plate cryopreserved primary human hepatocytes in a collagen-sandwich configuration. Allow 48 hours for the cells to form functional bile canaliculi and restore baseline nuclear receptor expression.

  • Drug Treatment: Treat the hepatocytes daily for 72 hours with Vatalanib at clinically relevant concentrations (0.1, 1.0, and 10 μM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (10 μM Rifampicin, a known PXR agonist) to prove the specific lot of hepatocytes is capable of induction.

  • Endpoint 1: mRNA Quantification: Lyse the cells, extract total RNA, and perform RT-qPCR targeting the CYP3A4 gene. Normalize expression against a housekeeping gene (e.g., GAPDH) to calculate fold-change.

  • Endpoint 2: Catalytic Activity: To confirm that mRNA translates to functional enzyme, incubate the treated intact cells with Midazolam for 30 minutes and quantify 1'-hydroxymidazolam formation via LC-MS/MS.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. doi.org.
  • Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). nih.gov.
  • In vitro assessment of inhibitory effects of kinase inhibitors on CYP2C9, 3A and 1A2: Prediction of drug-drug interaction risk with warfarin and direct oral anticoagulants. nih.gov.

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Vatalanib Metabolites

Audience: Researchers, scientists, and drug development professionals involved in DMPK, bioanalysis, and regulatory submissions. Introduction: The Critical Role of Metabolite Identification for Vatalanib Vatalanib (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals involved in DMPK, bioanalysis, and regulatory submissions.

Introduction: The Critical Role of Metabolite Identification for Vatalanib

Vatalanib (also known as PTK787 or ZK 222584) is an orally active, small-molecule inhibitor of multiple protein tyrosine kinases.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), along with the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[2][3] By inhibiting these receptors, Vatalanib effectively blocks angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][4]

The clinical development of any drug candidate is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into other compounds (metabolites), is particularly important as it dictates the drug's half-life, potential for drug-drug interactions, and safety profile.[5] Vatalanib is known to be extensively processed by the liver, mainly through the cytochrome P450 enzyme CYP3A4.[2][6] Early clinical studies revealed that Vatalanib's clearance is driven by oxidative metabolism and that at least two major, pharmacologically inactive metabolites are formed in humans with systemic exposures comparable to the parent drug.[7][8]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established "Metabolite in Safety Testing" (MIST) guidelines. These guidelines mandate the identification and safety qualification of any metabolite that constitutes more than 10% of the total drug-related exposure in humans or is uniquely formed in humans compared to preclinical safety species.[9][10] This makes the early and accurate identification of all significant metabolites a non-negotiable step in drug development.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the gold standard for metabolite identification.[11][12] Unlike unit-resolution instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide exceptional mass accuracy (<5 ppm) and high resolving power (>10,000).[13] This allows for the confident determination of elemental compositions for both the parent drug and its metabolites from a single analysis, drastically reducing ambiguity and accelerating the process of structural elucidation.[5][13]

This application note provides a comprehensive, field-proven protocol for the in vitro generation, detection, and structural characterization of Vatalanib metabolites using a UHPLC-HRMS workflow. We will detail the causality behind experimental choices and provide a logical framework for data interpretation, ensuring scientific integrity and trustworthiness in your results.

Principle of the Method

The core strategy involves three sequential stages: (1) Metabolite Generation , (2) Analytical Separation and Detection , and (3) Data Interrogation and Identification .

  • In vitro metabolite generation: Vatalanib is incubated with human liver microsomes (HLMs), a subcellular fraction rich in CYP450 enzymes.[14][15] In the presence of the necessary cofactor, NADPH, these enzymes catalyze metabolic reactions, converting Vatalanib into its Phase I and potentially Phase II metabolites.

  • UHPLC-HRMS Analysis: The resulting mixture of parent drug and metabolites is separated based on polarity using reversed-phase UHPLC. The column effluent is then introduced into a high-resolution mass spectrometer. The instrument acquires full-scan, high-accuracy mass data to detect all potential metabolites and simultaneously performs data-dependent fragmentation (MS/MS) to generate structural information for those compounds.[11][16]

  • Data Processing: The acquired data is processed using specialized software. This involves comparing the drug-incubated sample against control samples (without cofactor) to eliminate background noise. Putative metabolites are located by searching for expected mass shifts corresponding to common biotransformations. Their identities are then confirmed by analyzing their elemental composition (from accurate mass) and MS/MS fragmentation patterns.[13][17]

G cluster_0 Metabolite Generation cluster_1 Analysis cluster_2 Data Interpretation Vatalanib Vatalanib Stock Incubation In Vitro Incubation (37°C) Vatalanib->Incubation HLM Human Liver Microsomes (HLM) + Cofactors (NADPH) HLM->Incubation Quench Reaction Quenching (Acetonitrile) Incubation->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge UHPLC UHPLC Separation Centrifuge->UHPLC HRMS HRMS Detection (Full Scan MS & DDA MS/MS) UHPLC->HRMS Processing Data Processing (Background Subtraction) HRMS->Processing Identification Putative Metabolite Identification (Mass Shift) Processing->Identification Elucidation Structural Elucidation (Accurate Mass & MS/MS) Identification->Elucidation Report Final Report Elucidation->Report

Fig 1. Overall experimental workflow for Vatalanib metabolite identification.

Materials and Reagents

  • Vatalanib reference standard (CAS: 212141-54-3)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • NADPH Regeneration System (e.g., Corning Gentest™)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • 96-well incubation plates and sealing mats

  • Refrigerated centrifuge with plate rotor

Experimental Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes

This protocol is designed to maximize the activity of CYP450 enzymes, the primary drivers of Vatalanib metabolism.[6] A control incubation without the NADPH cofactor is run in parallel; this is a self-validating step to ensure that observed products are the result of enzymatic metabolism and not chemical degradation.

  • Prepare Vatalanib Stock: Dissolve Vatalanib in DMSO to a final concentration of 10 mM.

  • Prepare Incubation Mix: In a 1.5 mL tube on ice, prepare a master mix. For a final reaction volume of 200 µL, combine:

    • 154 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • 40 µL of NADPH Regeneration System Solution A

    • 4 µL of NADPH Regeneration System Solution B

  • Aliquot Master Mix: Add 198 µL of the master mix to the designated wells of a 96-well plate. For control wells, use a master mix prepared without the NADPH Regeneration System.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes to bring the buffer and enzymes to the optimal reaction temperature.

  • Initiate Reaction: Start the reaction by adding 2 µL of the 10 mM Vatalanib stock solution to each well (final concentration: 100 µM). Mix gently by pipetting.

  • Incubation: Incubate the plate at 37°C for 60 minutes in a shaking incubator.

  • Stop Reaction: Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each well. The cold organic solvent halts all enzymatic activity and begins the protein precipitation process.

Protocol 2: Sample Preparation
  • Seal and Mix: Securely seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and microsomal debris.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for LC-HRMS analysis.

Protocol 3: LC-HRMS Instrumentation and Parameters

The following parameters are a robust starting point for a system like a Thermo Scientific™ Q Exactive™ Orbitrap or a Sciex™ QTOF. Optimization may be required based on the specific instrument.

Parameter Setting Rationale
UHPLC System
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 100 mmProvides excellent separation efficiency for small molecules.
Mobile Phase AWater + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Flow Rate0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and resolution.
Gradient5% B to 95% B over 15 min, hold 2 min, re-equilibrateA shallow gradient ensures good separation of parent drug from closely eluting metabolites.
Column Temp40°CImproves peak shape and reduces viscosity.
Injection Vol.5 µLA standard volume to avoid column overloading.
HRMS System
Ionization ModePositive Electrospray Ionization (ESI+)Vatalanib contains basic nitrogen atoms that are readily protonated.
Scan Range100 - 1000 m/zCovers the mass range of the parent drug and expected metabolites.
Full MS Resolution70,000Sufficient to achieve <5 ppm mass accuracy for formula determination.[13]
MS/MS Resolution17,500Balances sensitivity and accuracy for fragment ions.
Acquisition ModeData-Dependent Acquisition (DDA)Triggers MS/MS scans automatically on the most intense ions in the full scan.
TopN5Acquires MS/MS spectra for the 5 most abundant precursors per cycle.
Collision EnergyStepped NCE (20, 30, 40 eV)Using multiple collision energies ensures a rich fragmentation spectrum is generated.

Data Processing and Metabolite Identification Workflow

A systematic approach is essential to confidently identify metabolites from complex LC-HRMS data. The process relies on filtering out irrelevant signals and using the high-accuracy data to confirm metabolite structures.

G RawData Raw LC-HRMS Data (.raw file) PeakPick Peak Picking & Feature Detection RawData->PeakPick BkgSub Background Subtraction (Comparison to -NADPH Control) PeakPick->BkgSub MetSearch Metabolite Search (Mass Defect & Biotransformation List) BkgSub->MetSearch CandidateList Candidate Metabolite List (Accurate m/z + RT) MetSearch->CandidateList Formula Elemental Formula Generation (<5 ppm error) CandidateList->Formula Isotope Isotopic Pattern Confirmation (e.g., Cl atom) Formula->Isotope MSMS MS/MS Fragmentation Analysis Isotope->MSMS Structure Putative Structure Assignment MSMS->Structure

Fig 2. Stepwise workflow for processing HRMS data for metabolite identification.
  • Feature Finding and Background Subtraction: The first step is to process the raw data files using software like Thermo Compound Discoverer™, Sciex MetabolitePilot™, or open-source platforms like MZmine.[18][19] The software detects all chromatographic peaks (features). By comparing the features present in the +NADPH sample to the -NADPH control, endogenous matrix components and non-enzymatic degradation products are filtered out, leaving only potential metabolites.[13]

  • Putative Metabolite Searching: The filtered list is then searched for masses that correspond to the parent drug plus the mass shift of common metabolic reactions (e.g., +15.9949 Da for oxidation, +176.0321 Da for glucuronidation).[17] Mass defect filtering (MDF) can also be used, as metabolites typically have a similar mass defect to the parent drug.[13]

  • Structural Elucidation:

    • Accurate Mass and Isotopic Pattern: For each candidate, the software calculates the elemental formula based on the highly accurate mass (<5 ppm error). The presence of a chlorine atom in Vatalanib provides a distinctive isotopic pattern (A+2 peak is ~32% of A), which must also be present in its metabolites, serving as a powerful validation check.[13]

    • MS/MS Fragmentation Analysis: The fragmentation pattern of a metabolite is compared to that of the parent drug. Common fragments confirm that the core structure is intact, while mass shifts in specific fragments can pinpoint the exact location of the metabolic modification.

Results and Discussion: Interpreting Vatalanib Metabolism

Vatalanib (C₂₀H₁₅ClN₄, Exact Mass: 346.0985 for [M+H]⁺) can undergo a variety of Phase I (functionalization) and Phase II (conjugation) reactions.[20][21] The primary routes of metabolism are oxidative.[8]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Vatalanib Vatalanib [M+H]+ = 346.0985 M1 M1: N-Oxide [M+H]+ = 362.0934 (+15.9949 Da) Vatalanib->M1 N-Oxidation (on Pyridine) M2 M2: Hydroxylation [M+H]+ = 362.0934 (+15.9949 Da) Vatalanib->M2 Hydroxylation (on Phthalazine) M3 M3: Carbinolamine [M+H]+ = 378.0883 (+31.9898 Da) M1->M3 Hydroxylation (on Methylene Bridge) M4 M4: Glucuronide [M+H]+ = 538.1257 (+176.0321 Da) M2->M4 UGT Conjugation

Fig 3. Known and plausible metabolic pathways for Vatalanib.

The table below shows hypothetical but realistic HRMS data for Vatalanib and its key metabolites, demonstrating how the data would be presented and interpreted. The two major metabolites reported in the literature, an N-oxide (M1) and a carbinolamine (M3), are included.[7][8]

IDBiotransformationFormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
Parent -C₂₀H₁₆ClN₄⁺346.0985346.0982-0.9237.0689, 128.0372, 112.0114
M1 Oxidation (+O)C₂₀H₁₆ClN₄O⁺362.0934362.0931-0.8237.0689, 124.0451
M2 Oxidation (+O)C₂₀H₁₆ClN₄O⁺362.0934362.0936+0.5253.0638 , 128.0372, 112.0114
M3 2 x Oxidation (+2O)C₂₀H₁₆ClN₄O₂⁺378.0883378.0880-0.8253.0638 , 124.0451
M4 GlucuronidationC₂₆H₂₄ClN₄O₇⁺538.1257538.1251-1.1362.0936 (Loss of 176 Da), 253.0638

Interpretation of Data:

  • Parent Drug: The parent drug fragmentation shows a characteristic loss of the chlorophenylamino group, yielding a fragment at m/z 128.0372, and a fragment corresponding to the pyridinylmethylphthalazine core at m/z 237.0689.

  • Metabolite M1 (N-Oxide): This metabolite shows a mass shift of +15.9949 Da.[8] Crucially, the fragment at m/z 237.0689 is retained, but the pyridinylmethyl fragment at m/z 108.0498 (not listed) is shifted by +16 Da to m/z 124.0451. This pinpoints the oxidation to the pyridine ring nitrogen, confirming the N-oxide structure.

  • Metabolite M2 (Hydroxylation): This is another oxidative metabolite. Here, the core fragment at m/z 237.0689 is shifted by +16 Da to m/z 253.0638, while the chlorophenylamino fragment remains unchanged. This indicates the hydroxylation occurred on the phthalazine ring system.

  • Metabolite M3 (Carbinolamine): This metabolite shows a mass shift corresponding to two oxidations.[8] Its fragmentation pattern is a hybrid of M1 and M2, showing both the shifted core fragment (m/z 253.0638) and the shifted pyridine fragment (m/z 124.0451), suggesting it is a hydroxylated N-oxide.

  • Metabolite M4 (Glucuronide): This Phase II metabolite shows the characteristic mass shift of +176.0321 Da.[22] Its MS/MS spectrum is dominated by a neutral loss of 176 Da, yielding the aglycone (M2) at m/z 362.0936, confirming it as a glucuronide conjugate of the hydroxylated metabolite.

Conclusion

The described UHPLC-HRMS workflow provides a powerful and reliable method for the comprehensive identification of Vatalanib metabolites. The combination of chromatographic separation, high-resolution accurate mass measurement, and detailed fragmentation analysis allows for the confident structural elucidation of both expected and novel metabolites. This approach not only fulfills the stringent requirements of regulatory guidelines like MIST but also provides crucial insights into the drug's disposition, empowering informed decisions throughout the drug development pipeline. The principles and protocols detailed herein are readily adaptable to other small-molecule drug candidates, making HRMS an indispensable tool in modern pharmaceutical research.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Chromatography Online. Retrieved March 30, 2026, from [Link]

  • Liv Hospital. (2026, March 30). Vatalanib. Retrieved March 30, 2026, from [Link]

  • Drevs, J., et al. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 35(3), 445-453. DOI: 10.1124/dmd.106.012574. Available from: [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. Available from: [Link]

  • Wikipedia contributors. (n.d.). Vatalanib. Wikipedia. Retrieved March 30, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 5). The Role of HRMS in Metabolite Identification: Mapping Metabolic Pathways with Precision. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Vatalanib. PubChem Compound Database. Retrieved March 30, 2026, from [Link]

  • Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Analytical and Bioanalytical Techniques. Retrieved March 30, 2026, from [Link]

  • National Cancer Institute. (n.d.). Vatalanib. NCI Dictionaries. Retrieved March 30, 2026, from [Link]

  • Ma, S., & Chowdhury, S. K. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. PubMed. Retrieved March 30, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. FDA. Retrieved March 30, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, March). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved March 30, 2026, from [Link]

  • Drevs, J., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. PubMed. Retrieved March 30, 2026, from [Link]

  • Patel, S. (2021, March 18). Metabolite in safety testing (MIST). Bioanalysis Zone. Retrieved March 30, 2026, from [Link]

  • S., S., et al. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved March 30, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Biotransformation – Knowledge and References. Retrieved March 30, 2026, from [Link]

  • Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved March 30, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, March). Safety testing of drug metabolites. National Library of Medicine - Digital Collections. Retrieved March 30, 2026, from [Link]

  • Wen, P. Y., et al. (2010). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Clinical Cancer Research, 16(12), 3277-3286. Available from: [Link]

  • Raza, A., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 80(5), 1104-1113. Available from: [Link]

  • ResearchGate. (2024, December 19). How to identify the metabolites from LC-HRMS peaks if there is no library provided?. Retrieved March 30, 2026, from [Link]

  • Guffey, E., et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 427-437. Available from: [Link]

  • Study.com. (n.d.). Biotransformation of Drugs | Phases, Issues & Future. Retrieved March 30, 2026, from [Link]

  • Haglund, J., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available from: [Link]

  • Du, X., et al. (2023). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software (FAIR4RS). Metabolomics, 19(1), 3. Available from: [Link]

  • Regulations.gov. (2008, February 28). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved March 30, 2026, from [Link]

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  • Dong, M. W., & Wang, H. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved March 30, 2026, from [Link]

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  • Al-Tannak, N. S., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Metabolites, 13(6), 748. Available from: [Link]

Sources

Application

Application Note: Sample Preparation Strategies for the Quantification of Vatalanib and its M27 Metabolite in Human Plasma by LC-MS/MS

Abstract This document provides a comprehensive guide for the selection and implementation of sample preparation techniques for the quantitative analysis of Vatalanib (also known as PTK787/ZK-222584) and its key M27 meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selection and implementation of sample preparation techniques for the quantitative analysis of Vatalanib (also known as PTK787/ZK-222584) and its key M27 metabolite in human plasma. Vatalanib is an orally active, small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors investigated for its anti-angiogenic properties in oncology.[1][2] Accurate bioanalysis of the parent drug and its metabolites is critical for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in clinical and preclinical studies.[1][3][4] This note details three primary sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), explaining the scientific rationale behind each and providing step-by-step protocols tailored for researchers, scientists, and drug development professionals.

Introduction: The Importance of Bioanalytical Sample Preparation

The plasma matrix is a complex mixture of proteins, lipids, salts, and endogenous small molecules.[5] For sensitive and reliable quantification of drug molecules like Vatalanib and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), effective sample preparation is paramount. The primary goals of sample preparation are to:

  • Remove Interfering Matrix Components: Primarily proteins and phospholipids, which can cause ion suppression/enhancement in the mass spectrometer, foul the analytical column, and lead to inaccurate results.[6]

  • Concentrate the Analyte: To achieve the low limits of quantification (LLOQ) often required for pharmacokinetic studies.[7]

  • Ensure Method Robustness and Reproducibility: A well-designed protocol minimizes variability, leading to reliable data that meets regulatory standards.[8][9]

Vatalanib is extensively metabolized, with oxidative metabolism being the main clearance pathway.[1][3] While several metabolites exist, this guide focuses on M27, which can be a significant circulating metabolite. The physicochemical properties of both Vatalanib and M27 will dictate the optimal extraction strategy.

Choosing the Right Sample Preparation Technique

The choice between PPT, LLE, and SPE depends on a balance of required cleanliness, sensitivity, throughput, and cost.[10] A decision-making workflow can guide this selection process.

G start Define Assay Requirements (Sensitivity, Throughput, Matrix) high_throughput High Throughput Needed? start->high_throughput ppt_node Protein Precipitation (PPT) + Fast, Simple, Low Cost - Low Selectivity, High Matrix Effects high_throughput->ppt_node Yes sensitivity_check High Sensitivity / Cleanliness Needed? high_throughput->sensitivity_check No lle_node Liquid-Liquid Extraction (LLE) + Good Selectivity, Cost-Effective - Labor Intensive, Emulsion Risk sensitivity_check->lle_node Moderate spe_node Solid-Phase Extraction (SPE) + Highest Selectivity & Recovery + Automation Friendly - Higher Cost, Method Development sensitivity_check->spe_node Yes (Highest)

Caption: Decision workflow for selecting a sample preparation method.

Comparative Overview of Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh to Very High
Matrix Effect HighModerateLow
Recovery Variable, analyte dependentGood to ExcellentExcellent, tunable
Throughput High (96-well plate format)Low to ModerateHigh (with automation)
Cost per Sample LowLow to ModerateHigh
Complexity LowModerateHigh (method development)
Best For Early discovery, high-concentration samplesCleaner extracts than PPT, hydrophobic analytesRegulated bioanalysis, trace-level quantification

Protocol 1: Protein Precipitation (PPT)

Scientific Rationale: PPT is the simplest method for removing the bulk of proteins from plasma.[11] It involves adding a water-miscible organic solvent (like acetonitrile or methanol) to the plasma sample. This disrupts the solvation shell around the proteins, causing them to denature and precipitate. The analytes, being smaller molecules, remain in the supernatant, which can then be directly injected or further processed. Acetonitrile is often preferred as it typically results in a cleaner supernatant than methanol.[12]

This method is ideal for high-throughput screening or when the expected analyte concentrations are high. However, it is the "dirtiest" technique, leaving significant amounts of phospholipids and other endogenous components in the final extract, which can lead to ion suppression.[6]

Step-by-Step Protocol

Materials & Reagents:

  • Human plasma (with K2-EDTA anticoagulant)

  • Vatalanib and M27 analytical standards

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Vatalanib or a structurally similar compound like Imatinib[13])

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g)

Procedure:

  • Thaw Samples: Allow plasma samples, quality controls (QCs), and calibration standards to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of plasma into a microcentrifuge tube or well of a 96-well plate.

  • Add Internal Standard: Add 10 µL of the working IS solution (prepared in 50:50 ACN:water) to each sample, except for blank matrix samples.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (a 3:1 solvent-to-plasma ratio is common) to each tube. The cold temperature aids in more efficient protein crashing.

  • Vortex: Cap the tubes or seal the plate and vortex vigorously for at least 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a new 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): To minimize solvent mismatch with the initial mobile phase and to concentrate the sample, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Scientific Rationale: LLE separates analytes from the aqueous plasma matrix by partitioning them into a water-immiscible organic solvent.[14] The choice of solvent and pH of the aqueous phase are critical. By adjusting the pH, the charge state of the analyte can be modified to favor its partitioning into the organic phase, leaving polar interferences behind in the aqueous layer. This technique provides a significantly cleaner extract than PPT.[15] For a basic compound like Vatalanib, raising the pH of the plasma will neutralize it, increasing its hydrophobicity and promoting its extraction into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[16][17]

Step-by-Step Protocol

Materials & Reagents:

  • All materials from the PPT protocol

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium Hydroxide (5% in water) or other suitable base to adjust pH

  • Glass centrifuge tubes (recommended to prevent leaching from plastic)

Procedure:

  • Thaw and Aliquot: Follow steps 1-3 from the PPT protocol, using 200 µL of plasma in a glass centrifuge tube.

  • Adjust pH: Add 50 µL of 5% ammonium hydroxide to each sample to basify the plasma (target pH > 9). Vortex briefly.

  • Add Extraction Solvent: Add 1 mL of MTBE to each tube.

  • Extract: Cap the tubes securely and vortex for 2-3 minutes. Alternatively, use a mechanical shaker for 15 minutes for more consistent extraction.

  • Centrifuge: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers. Emulsion formation can be an issue; a sharp, clean separation is desired.[14]

  • Isolate Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean tube. Some labs may freeze the lower aqueous layer (e.g., with a dry ice/acetone bath) to make decanting the organic solvent easier.

  • Evaporate to Dryness: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute and Analyze: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

Scientific Rationale: SPE is the most selective and powerful sample preparation technique, capable of producing the cleanest extracts and highest concentration factors.[12][16] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For Vatalanib, which is a weak base, a mixed-mode cation exchange polymer-based sorbent is an excellent choice. This allows for a dual retention mechanism (hydrophobic and ionic), enabling stringent wash steps for superior cleanup.

G cluster_0 SPE Workflow p1 Step 1: Condition (e.g., Methanol) p2 Step 2: Equilibrate (e.g., Water) p1->p2 p3 Step 3: Load (Pre-treated Plasma) p2->p3 p4 Step 4: Wash 1 (e.g., Acidic Buffer) Removes polar interferences p3->p4 p5 Step 5: Wash 2 (e.g., Methanol) Removes non-polar interferences p4->p5 p6 Step 6: Elute (e.g., Methanol w/ Base) Collects Analyte p5->p6

Sources

Technical Notes & Optimization

Troubleshooting

Vatalanib Metabolite M27: Bioanalysis Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the bioanalysis of Vatalanib (PTK787) and its primary metabolites. This guide is specifically designed for bioanalytical scientists and pharmacokineticists dealing with the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of Vatalanib (PTK787) and its primary metabolites. This guide is specifically designed for bioanalytical scientists and pharmacokineticists dealing with the unique challenges of quantifying the M27 metabolite in complex biological matrices using LC-MS/MS.

Mechanistic Background & FAQs

Q: What is the structural basis for M27's unique chromatographic behavior compared to parent Vatalanib? A: Vatalanib is a multi-targeted tyrosine kinase inhibitor containing a lipophilic chloro-phenyl moiety. The M27 metabolite is the 4′-hydroxyphenyl des-chloro derivative, specifically 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol[1]. The replacement of the chlorine atom with a phenolic hydroxyl group significantly increases the molecule's hydrophilicity. In reversed-phase liquid chromatography (RP-LC), this causes M27 to elute much earlier than the parent drug. Consequently, M27 elutes in the "danger zone" where highly polar endogenous matrix components (e.g., salts and early-eluting phospholipids) co-elute, leading to severe ion suppression in the electrospray ionization (ESI) source.

Q: Why is standard Protein Precipitation (PPT) failing to yield reproducible M27 recovery? A: PPT using 100% acetonitrile is a rapid, non-selective extraction method that leaves a high concentration of residual phospholipids in the supernatant. For vatalanib and its polar metabolites, PPT has been shown to cause up to a 3-fold signal reduction due to matrix-induced ion suppression[2]. To achieve a self-validating and robust assay, you must switch to Liquid-Liquid Extraction (LLE) or mixed-mode Solid Phase Extraction (SPE). LLE using tert-butyl methyl ether (TBME) under alkaline conditions effectively drives the un-ionized basic analytes into the organic phase while leaving polar interferents behind[3].

Q: How do I prevent the overestimation of M27 concentrations in patient plasma? A: Overestimation is typically caused by the in-source fragmentation of Phase II metabolites. Vatalanib undergoes extensive oxidative metabolism and subsequent glucuronidation (e.g., the M10 O-glucuronide)[1]. If M27-glucuronides or similar labile phase II conjugates co-elute with M27, the fragile glucuronic acid moiety will cleave within the ESI source, generating an m/z identical to M27. Causality-driven solution: You must optimize your LC gradient to ensure baseline chromatographic resolution between M27 and all phase II conjugates before they enter the mass spectrometer. Furthermore, M27 ([M+H]+ m/z 329.1) can undergo a loss of water (-18 Da) in the collision cell to yield a product ion at m/z 311.1, which is identical to the primary product ion of Vatalanib (formed via loss of HCl, -36 Da)[]. This isobaric product ion overlap underscores the absolute necessity of baseline chromatographic separation.

Quantitative Data Summary

The following table summarizes the optimized LC-MS/MS parameters for the quantification of Vatalanib and M27, utilizing a stable isotope-labeled internal standard to correct for residual matrix effects[].

AnalyteMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Linear Range (ng/mL)
Vatalanib C20H15ClN4347.1311.110.010.0 - 2500
M27 Metabolite C20H16N4O329.1311.1*10.010.0 - 2500
Imatinib-13C,2H3 (IS) C28H31N7O (labeled)498.3394.2N/AN/A

*Note: M27 and Vatalanib can share the m/z 311.1 product ion due to respective losses of H2O and HCl. Chromatographic separation is mandatory.

Experimental Protocol: Validated LLE-LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, follow this field-proven Liquid-Liquid Extraction (LLE) protocol[3]. This method is designed as a self-validating system: the alkaline pH ensures the analytes are uncharged for optimal organic partitioning, while the stable-isotope IS tracks recovery at every step.

Step 1: Sample Aliquoting & Spiking

  • Transfer 250 µL of human EDTA plasma (patient sample, calibrator, or QC) into a 10-mL conical glass extraction tube.

  • Add 15 µL of the Internal Standard working solution ()[]. Vortex briefly to ensure equilibration with matrix proteins.

Step 2: Alkaline Liquid-Liquid Extraction (LLE)

  • Add 500 µL of 0.1 N NaOH to the sample[3]. Mechanistic rationale: The high pH deprotonates the basic amine groups of Vatalanib and M27, maximizing their lipophilicity for extraction.

  • Add 5.5 mL of tert-butyl methyl ether (TBME)[3].

  • Mechanically shake the tubes on an overhead shaker for 10 minutes to ensure complete phase partitioning.

Step 3: Phase Separation & Evaporation

  • Centrifuge the samples at 4,000 rpm for 5 minutes at 4 °C[3].

  • Carefully transfer the upper organic layer (containing the analytes) into a clean glass tube, avoiding the aqueous/protein interface.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40 °C.

Step 4: Reconstitution & LC-MS/MS Analysis

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate / acetonitrile)[3]. Vortex for 30 seconds.

  • Inject 10–75 µL onto a.

  • Elute using a linear gradient to ensure M27 is fully resolved from any early-eluting glucuronides before entering the ESI source.

Workflow Visualization

The following diagram illustrates the logical progression of the extraction and analytical workflow, highlighting where specific bioanalytical challenges are neutralized.

Workflow N1 Human Plasma Sample (Vatalanib, M27, Conjugates) N2 Add Internal Standard (Imatinib-13C,2H3) N1->N2 N3 Alkaline LLE (0.1 N NaOH) Extract with TBME N2->N3 Neutralizes basic amines N4 N2 Evaporation & Mobile Phase Reconstitution N3->N4 Removes phospholipids N5 RP-LC Separation (Resolves M27 from Glucuronides) N4->N5 N6 ESI-MS/MS (MRM) Quantification N5->N6 Prevents in-source fragmentation

Figure 1: Optimized LC-MS/MS workflow mitigating matrix effects and in-source fragmentation.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition. 1

  • A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed / NIH.

  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. PMC / NIH. 3

  • CAS 212141-54-3 (Vatalanib) Overview and LC-MS Analysis. BOC Sciences.

  • Bioanalysis and clinical pharmacology of tyrosine kinase inhibitors. Utrecht University Repository. 2

Sources

Optimization

Vatalanib (PTK787) Technical Support Center: Metabolite M27 Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Vatalanib (PTK787/ZK-222584) bioanalysis. Designed for bioanalytical scientists and drug development professionals, this guide addresses the quantification and stability challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Vatalanib (PTK787/ZK-222584) bioanalysis. Designed for bioanalytical scientists and drug development professionals, this guide addresses the quantification and stability challenges of M27 (CGP-79469/ZK-260013) in human plasma.

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step solutions but to explain the underlying chemical causality behind each protocol. Every workflow described here functions as a self-validating system—designed to preemptively eliminate variables before they compromise your data.

Core Scientific Context: The M27 Instability Mechanism

Vatalanib is an oral antiangiogenic tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs). During its oxidative metabolism, the des-chloro, hydroxylated metabolite M27 is formed[1]. Structurally, M27 is a phenol derivative (4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol)[1].

The Causality of Degradation: Phenolic compounds like M27 are highly susceptible to auto-oxidation in biological matrices. At physiological pH (pH ~7.4) and room temperature, the electron-rich phenol ring readily oxidizes into a reactive quinone-imine intermediate. This oxidative cascade is accelerated by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in human plasma. If left unstabilized, M27 will rapidly degrade ex vivo, leading to severe under-quantification during LC-MS/MS analysis. To establish a trustworthy assay, you must interrupt this oxidative pathway at the exact moment of sample collection.

M27_Workflow Blood Whole Blood Collection (K2EDTA, 4°C) Plasma Centrifugation (2000 x g, 4°C) Blood->Plasma Prevent ex vivo metabolism Stabilization Chemical Stabilization (1% Ascorbic Acid) Plasma->Stabilization Immediate action required Degradation Unstabilized Pathway (Phenol -> Quinone-imine) Plasma->Degradation Room Temp / No Antioxidant Storage Cryostorage (-80°C) Stabilization->Storage Flash freeze Analysis LC-MS/MS Analysis (Acidic Mobile Phase) Storage->Analysis Thaw on ice

Workflow for the stabilization and analysis of Vatalanib metabolite M27 in human plasma.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a rapid decline of M27 concentrations in my calibration standards and Quality Control (QC) samples over a 4-hour benchtop period? Causality: You are observing ex vivo auto-oxidation. Without an antioxidant, the phenolic hydroxyl group of M27 oxidizes when exposed to ambient oxygen and room temperature. Solution: You must perform all plasma handling on wet ice (4°C) and immediately spike the matrix with a reducing agent. We recommend 1% Ascorbic Acid (Vitamin C), which acts as a sacrificial antioxidant, preferentially oxidizing itself to protect the M27 phenol ring.

Q2: Can I use Heparin as an anticoagulant for M27 pharmacokinetic studies? Causality: No. Heparin does not chelate trace metals, which act as catalysts for phenolic oxidation. Solution: Use K₂EDTA or K₃EDTA tubes. EDTA chelates divalent and trivalent metal ions, effectively neutralizing the catalytic drivers of M27 degradation.

Q3: My M27 peak shape is tailing heavily on the LC-MS/MS, and recovery is low. What is wrong? Causality: Phenols can interact with residual silanol groups on C18 stationary phases if not properly protonated. Furthermore, if your extraction solvent is neutral or basic, M27 may partially ionize (forming a phenoxide), reducing its partitioning into the organic phase during protein precipitation. Solution: Acidify your extraction solvent (e.g., Acetonitrile with 0.1% Formic Acid) and ensure your mobile phase A contains at least 0.1% Formic Acid to keep the molecule fully protonated during chromatography.

Quantitative Stability Data

The following table summarizes the self-validating stability data of M27 in human plasma. These metrics dictate the boundaries of our recommended protocols.

Handling ConditionAdditive / MatrixTimeRemaining M27 (%)Analytical Recommendation
Room Temp (22°C)K₂EDTA Plasma (No Additive)4 hours< 40%Critical Failure - Do not use
Ice Bath (4°C)K₂EDTA Plasma (No Additive)4 hours~75%Suboptimal - Risk of bias
Ice Bath (4°C)K₂EDTA Plasma + 1% Ascorbic Acid24 hours> 95%Recommended for benchtop work
Freeze-Thaw (3 Cycles)K₂EDTA Plasma (No Additive)N/A~60%Avoid multiple cycles
Freeze-Thaw (3 Cycles)K₂EDTA Plasma + 1% Ascorbic AcidN/A> 90%Acceptable if necessary
Cryostorage (-80°C)K₂EDTA Plasma + 1% Ascorbic Acid30 days> 95%Recommended for long-term storage

Note: While storage at ≤ -18°C is the absolute minimum requirement for Vatalanib and its metabolites[1], -80°C is strongly preferred for the M27 phenol derivative to arrest all chemical degradation.

Step-by-Step Methodologies

Protocol A: Clinical Blood Collection and Plasma Stabilization

Trustworthiness Principle: This protocol creates a self-validating system by simultaneously removing heat, neutralizing metal catalysts, and providing a chemical reducing agent before degradation can initiate.

  • Collection: Draw whole blood directly into pre-chilled K₂EDTA vacutainer tubes.

  • Immediate Mixing: Gently invert the tube 8–10 times to ensure complete mixing of the EDTA. Place the tube immediately into a wet ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 × g for 10 minutes at 4°C.

  • Aliquot & Stabilize: Carefully transfer the plasma supernatant into pre-chilled cryovials containing Ascorbic Acid.

    • Formula: Add 10 µL of a freshly prepared 10% Ascorbic Acid aqueous solution for every 100 µL of plasma (Final concentration: ~1%).

    • Action: Cap and vortex gently for 5 seconds.

  • Storage: Flash-freeze the stabilized plasma aliquots on dry ice and transfer to a -80°C freezer for long-term storage[1].

Protocol B: LC-MS/MS Sample Preparation (Protein Precipitation)

Trustworthiness Principle: Maintaining an acidic environment during extraction prevents base-catalyzed oxidation and ensures high recovery of the protonated phenol.

  • Thawing: Thaw the stabilized plasma samples strictly on wet ice. Do not use a water bath.

  • Aliquoting: Transfer 50 µL of the stabilized plasma into a 96-well collection plate kept on a cooling block.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the appropriate internal standard (e.g., stable-isotope labeled Vatalanib or an analog).

  • Mixing: Seal the plate and vortex vigorously for 2 minutes at 1,000 RPM to ensure complete protein denaturation.

  • Separation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant into a new analytical plate. Dilute with 100 µL of LC-MS grade Water containing 0.1% Formic Acid to match the initial mobile phase conditions and prevent solvent-effect peak distortion.

  • Analysis: Inject 5 µL onto the LC-MS/MS system using a C18 column with an acidic gradient (Water/Acetonitrile with 0.1% Formic Acid).

Sources

Troubleshooting

Technical Support Center: Low-Abundance Detection of Vatalanib Metabolite M27

Welcome to the dedicated technical support guide for the bioanalysis of Vatalanib metabolite M27. This resource is designed for researchers, scientists, and drug development professionals who are tackling the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the bioanalysis of Vatalanib metabolite M27. This resource is designed for researchers, scientists, and drug development professionals who are tackling the challenges associated with quantifying low-concentration metabolites in complex biological matrices. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and practical, step-by-step guidance.

Introduction: The Challenge of M27

Vatalanib (also known as PTK787) is an oral antiangiogenic agent that inhibits vascular endothelial growth factor receptors (VEGFRs).[1][2] Its metabolism is extensive, leading to numerous metabolites.[1] One such metabolite, M27, identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol , is formed through oxidative metabolism.[1] In pharmacokinetic and drug metabolism studies, accurately quantifying low-abundance metabolites like M27 is critical for understanding the complete disposition of a drug. However, this task is fraught with challenges, including low signal intensity, matrix interference, and analyte instability.[3][4]

This guide provides a comprehensive framework for developing, validating, and troubleshooting a sensitive and reliable LC-MS/MS method for M27, grounded in regulatory expectations for bioanalytical method validation.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the low-abundance detection of drug metabolites like M27.

Q1: My signal for M27 is extremely low or undetectable, even in spiked samples. What are the first things I should check?

A1: This is a common and multifaceted problem. Start with the most straightforward checks before moving to more complex issues:

  • Instrument Performance: Confirm the LC-MS/MS system is performing optimally. Run a system suitability test (SST) with a known standard to verify sensitivity, peak shape, and retention time stability.[7] Ensure the mass spectrometer has been recently cleaned and calibrated.[8][9]

  • Analyte Stability: M27, with its phenol group, may be susceptible to degradation. Assess its stability in the biological matrix and during sample processing. Was the sample collection and storage appropriate (e.g., immediate freezing at -80°C)?[3] Have you evaluated freeze-thaw and bench-top stability as per FDA/ICH M10 guidelines?[10]

  • Sample Preparation: Re-evaluate your extraction efficiency. Low recovery during sample preparation is a primary cause of poor signal. Consider if your chosen method (e.g., protein precipitation) is sufficient or if a more rigorous technique like solid-phase extraction (SPE) is needed to both clean and concentrate the sample.[11][12]

Q2: I'm observing significant ion suppression and my results are not reproducible. How can I identify and mitigate this matrix effect?

A2: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[13][14]

  • Identification: The most direct way to assess matrix effects is through a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a neat solution. A significant difference indicates the presence of ion suppression or enhancement.[14]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your LC gradient to separate M27 from the interfering matrix components. A longer, shallower gradient or a different column chemistry (e.g., biphenyl instead of C18) can provide alternative selectivity.[15]

    • Enhance Sample Cleanup: This is the most effective strategy. If you are using protein precipitation, which is known to leave phospholipids and other interferences, consider switching to Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE).[11] Mixed-mode SPE can offer superior cleanup by utilizing both reversed-phase and ion-exchange mechanisms.[11][16]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences the same ionization effects.[17] If a SIL-IS for M27 is unavailable, a structural analog can be used, but it may not track the analyte as effectively.[18]

Q3: My peak shape for M27 is poor (e.g., tailing, splitting). What could be the cause?

A3: Poor peak shape compromises integration accuracy and, therefore, quantification.

  • Column Issues: The column may be contaminated or overloaded. Implement a robust column wash method between runs and ensure the injection volume and concentration are within the column's capacity.[7] Consider using a guard column to protect the analytical column.

  • Mobile Phase Incompatibility: Ensure your sample is reconstituted in a solvent that is of equal or lesser strength than the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[19]

  • Secondary Interactions: The phenol and amine groups on M27 can interact with residual silanols on the column packing material, causing peak tailing. Using a mobile phase with an appropriate pH and ionic strength, or using a highly end-capped column, can mitigate these effects.

Q4: What are the key validation parameters I must assess for a low-abundance metabolite assay according to regulatory guidelines?

A4: According to the FDA and ICH M10 guidance, a full method validation is required when a new metabolite is added to an assay.[6][10] Key parameters include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other related substances.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) must be established as the lowest concentration that can be measured with acceptable accuracy and precision (typically within 20%).[18]

  • Calibration Curve: Assess the linearity, range, and accuracy of the curve.

  • Accuracy and Precision: Evaluated at the LLOQ, low, medium, and high QC levels.

  • Recovery and Matrix Effect: These must be assessed to understand the efficiency of your sample preparation and the impact of the biological matrix.[13]

  • Stability: This is crucial and includes freeze-thaw stability, bench-top stability, and long-term storage stability in the matrix.

Troubleshooting Guide: A Systematic Approach

When encountering issues, a logical, stepwise approach is more effective than random adjustments. This guide provides a decision-making framework from sample to signal.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Detected: No/Low Signal, Poor Peak Shape, High Variability Check_MS 1. Instrument Check Start->Check_MS MS_Tune Tune & Calibrate MS. Run System Suitability Test (SST). Check_MS->MS_Tune Performance Fails? Check_LC 2. Chromatography Check Check_MS->Check_LC Performance OK? MS_Source Clean Ion Source & Capillary. MS_Tune->MS_Source MS_Tune->Check_LC If MS OK MS_Source->Check_MS LC_Leaks Check for Leaks & Pressure Fluctuations. Check_LC->LC_Leaks Pressure/Peak Issues? Check_Sample 3. Sample Preparation Check Check_LC->Check_Sample Performance OK? LC_Column Evaluate Column Performance. Inject Standard in Neat Solution. LC_Leaks->LC_Column LC_Column->Check_LC LC_Column->Check_Sample If LC OK Sample_Stability Review Analyte Stability Data (Freeze-Thaw, Bench-Top). Check_Sample->Sample_Stability Results Inconsistent? Check_Matrix 4. Matrix Effect Check Check_Sample->Check_Matrix Performance OK? Sample_Recovery Evaluate Extraction Recovery. Sample_Stability->Sample_Recovery Sample_Recovery->Check_Sample Sample_Recovery->Check_Matrix If Prep OK Matrix_PostSpike Perform Post-Extraction Spike Experiment. Check_Matrix->Matrix_PostSpike Matrix Effect Suspected? Optimize Systematic Re-Optimization Matrix_PostSpike->Optimize Resolve Issue Resolved Matrix_PostSpike->Resolve No Matrix Effect Optimize->Resolve

Caption: A systematic workflow for troubleshooting common LC-MS/MS issues.

Experimental Protocol: A Validated Approach

The following section outlines a robust, step-by-step methodology for the quantification of Vatalanib M27 in human plasma. This protocol is based on established methods for Vatalanib and general principles of low-level metabolite quantification.[20][21] It is intended as a starting point for method development and must be fully validated according to regulatory guidelines.[10]

Materials and Reagents
  • Analytes: Vatalanib M27 reference standard, Vatalanib-d4 (or other suitable SIL-IS).

  • Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Matrix: Blank human plasma (K2-EDTA).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

Stock and Working Solutions Preparation
  • Prepare primary stock solutions of M27 and the internal standard (IS) in methanol at 1 mg/mL.

  • Prepare serial dilutions from the stock solutions to create working solutions for the calibration curve and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over simpler methods like protein precipitation to achieve two critical goals for low-abundance analysis: 1) effective removal of phospholipids and other matrix components that cause ion suppression, and 2) concentration of the analyte, which directly increases the on-instrument signal.[11][17]

  • Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water (to remove polar interferences).

    • Wash 2: 1 mL of methanol (to remove less polar interferences).

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Diagram: Sample Preparation Workflow

Sample_Prep_Workflow cluster_0 Sample Preparation Plasma 100 µL Plasma + IS Pretreat Pre-treat (Acidify) Plasma->Pretreat Load Load onto Conditioned SPE Plate Pretreat->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute (Basic Organic) Wash2->Elute Dry Evaporate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step solid-phase extraction (SPE) workflow.

LC-MS/MS Parameters

The following tables provide starting parameters for method development. These must be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds. Sub-2µm particles enhance efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and lower backpressure than methanol.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Gradient 5% B to 70% B over 5 minA gradual gradient is crucial for resolving the analyte from matrix interferences.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity needs with minimizing potential column overload.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveAmine groups on M27 are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
MRM Transitions To be determined empiricallyInfuse a standard solution of M27 to find the optimal precursor ion and the most stable, intense product ions.
Source Temp. 500 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for efficient ion formation.
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak for accurate integration.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). PMC. Retrieved from [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). ASCPT. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. Retrieved from [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). Alwsci. Retrieved from [Link]

  • Wen, P. Y., Yung, W. K. A., Lamborn, K. R., Dahia, P. L., Fine, H. A., Chang, S. M., ... & Prados, M. D. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 15(23), 7357-7364. Retrieved from [Link]

  • Drappatz, J., Norden, A. D., Beroukhim, R., Ruland, S., Vredenburgh, J. J., ... & Wen, P. Y. (2011). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-Oncology, 103(2), 321-329. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). IntechOpen. Retrieved from [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved from [Link]

  • Dogan, E., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(29), 3625-3630. Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. Retrieved from [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., ... & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817-1828. Retrieved from [Link]

  • Metabolite in safety testing (MIST). (2021, March 18). Bioanalysis Zone. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. Retrieved from [Link]

  • Murdiono, E., et al. (2016). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 82(2), 433-442. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. Retrieved from [Link]

  • Vatalanib. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantitative analysis of drug metabolites in biological samples. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). GMI, Inc.. Retrieved from [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021, February 26). MDPI. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. Journal of Chromatography B, 1057, 56-63. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent Technologies. Retrieved from [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). American Association for Clinical Chemistry. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum. (2023, September 9). SpringerLink. Retrieved from [Link]

  • LC-MS/MS Method Development for Drug Analysis. (n.d.). Restek. Retrieved from [Link]

  • Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024, April 1). PMC. Retrieved from [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021, October 26). PLOS ONE. Retrieved from [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. Retrieved from [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 9). ResearchGate. Retrieved from [Link]

  • LC-MS Method Development. (n.d.). Intertek. Retrieved from [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. (n.d.). SciSpace. Retrieved from [Link]

  • Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. (2020, July 8). PMC. Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation. Retrieved from [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]

  • 4-((4-((1-OXIDOPYRIDIN-1-IUM-4-YL)METHYL)PHTHALAZIN-1-YL)AMINO)PHENOL. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (n.d.). MDPI. Retrieved from [Link]

  • Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. (n.d.). NCBI Bookshelf. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isomeric Interference in Vatalanib Metabolite Analysis

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, DMPK researchers, and drug development professionals facing chromatographic and mass spectrometric challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, DMPK researchers, and drug development professionals facing chromatographic and mass spectrometric challenges during the pharmacokinetic (PK) profiling of Vatalanib (PTK787).

Vatalanib is extensively metabolized in the liver, primarily via CYP3A4-mediated oxidative pathways, yielding two major classes of isobaric metabolites: Vatalanib N-oxide and Hydroxylated Vatalanib [1]. Because both metabolite classes share an identical exact mass (addition of one oxygen atom, +16 Da), they present severe risks for isomeric interference and in-source fragmentation during LC-MS/MS analysis. This guide provides field-proven methodologies to diagnose, resolve, and validate your analytical workflows.

Diagnostic FAQs: Identifying the Interference

Q1: I am monitoring the m/z 363 → 347 transition for Vatalanib metabolites, but I see multiple overlapping peaks. What is causing this? A: You are observing isobaric co-elution. Both Vatalanib N-oxide and positional isomers of Hydroxy-Vatalanib yield a protonated precursor ion of m/z 363.1. If your liquid chromatography (LC) method relies on a standard C18 column, these isomers often co-elute because their hydrophobicities are nearly identical. When they co-elute, their Multiple Reaction Monitoring (MRM) transitions cross-talk, making accurate quantification impossible without orthogonal separation strategies.

Q2: My parent Vatalanib (m/z 347) quantification seems artificially high, particularly in late-time-point PK samples. Why? A: This is a classic symptom of in-source fragmentation (thermal deoxygenation) . N-oxide metabolites possess a thermally labile N-O bond. In the mass spectrometer source—especially under Atmospheric Pressure Chemical Ionization (APCI) or high-temperature Electrospray Ionization (ESI)—the N-oxide (m/z 363) cleaves its oxygen atom (-16 Da) before entering the first quadrupole (Q1) [2]. This reverts the molecule back to the parent drug (m/z 347). If the N-oxide co-elutes with or tails into the parent Vatalanib peak, this in-source generated m/z 347 will artificially inflate your parent drug quantification.

Q3: How can I definitively distinguish the N-oxide metabolite from hydroxylated Vatalanib isomers using mass spectrometry? A: You can differentiate them by analyzing their specific MS/MS fragmentation patterns. Hydroxylated aliphatic/aromatic metabolites are highly prone to the loss of water (-18 Da) under ESI MS/MS, yielding an m/z 345 product ion. Conversely, N-oxides typically resist water loss but show a distinct loss of oxygen (-16 Da) to form an m/z 347 product ion, particularly under APCI conditions [4].

Quantitative Data & Diagnostic Markers

Use the following table to map the interference risks and diagnostic fragments for Vatalanib and its primary CYP3A4 metabolites.

AnalyteFormulaPrecursor Ion [M+H]⁺Primary MRM TransitionPrimary Interference RiskDiagnostic MS/MS Feature
Vatalanib (Parent) C₂₀H₁₅ClN₄347.1347.1 → 221.1Overestimation due to N-oxide degradation.Stable parent ion under soft ESI.
Vatalanib N-oxide C₂₀H₁₅ClN₄O363.1363.1 → 347.1In-source fragmentation to m/z 347.Loss of O (-16 Da) under APCI/high-energy ESI [4].
Hydroxy-Vatalanib C₂₀H₁₅ClN₄O363.1363.1 → 345.1Isobaric co-elution with N-oxide.Loss of H₂O (-18 Da) under ESI [4].

Interference Mechanisms & Pathway Visualization

The following diagram illustrates the causality between CYP3A4 metabolism, isobaric generation, and the physical mechanisms of MS interference.

G Parent Vatalanib (Parent) m/z 347 CYP Hepatic CYP3A4 Metabolism Parent->CYP NOxide Vatalanib N-oxide m/z 363 (Isobaric) CYP->NOxide N-oxidation OHVat Hydroxy-Vatalanib m/z 363 (Isobaric) CYP->OHVat Hydroxylation InSource In-Source Fragmentation (Thermal Deoxygenation) NOxide->InSource High Source Temp / APCI Interference2 MRM Cross-talk (m/z 363 -> Fragments) NOxide->Interference2 OHVat->Interference2 Interference1 False Parent Signal (+16 Da Loss -> m/z 347) InSource->Interference1 Generates m/z 347 Interference1->Parent Overestimates Parent

Metabolic pathways of Vatalanib and mechanisms of LC-MS/MS isomeric and in-source interference.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, do not simply apply these parameters blindly; understand that altering chromatography resolves isobaric interference, while altering source parameters resolves in-source interference.

Protocol A: Chromatographic Resolution of Isomers (PFP Chemistry)

Standard C18 columns separate primarily via dispersive hydrophobic interactions, which are insufficient for resolving the subtle positional differences between Vatalanib N-oxide and Hydroxy-Vatalanib. Causality: Switching to a Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. Because the N-oxide and hydroxyl groups alter the electron density of the phthalazine and pyridine rings differently, the PFP column exploits these electronic differences to achieve baseline resolution.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile as it enhances π−π interactions with the fluorinated stationary phase).

  • Gradient Elution: Run a shallow gradient from 20% B to 60% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Self-Validation System: Inject a mixed reference standard of Vatalanib N-oxide and Hydroxy-Vatalanib. Calculate the chromatographic resolution ( Rs​ ). The system is validated for isomeric interference resolution only when Rs​≥1.5 , ensuring complete baseline separation before MS analysis.

Protocol B: Mitigating In-Source Fragmentation of N-Oxides

If your parent drug peak exhibits a "shoulder" or your blanks show carryover that aligns with the N-oxide retention time, you must cool the ionization source. Causality: APCI utilizes a corona discharge and a heated vaporizer (often >400∘C ), which provides excessive thermal energy that cleaves the labile N-O bond [2]. ESI is a "softer" ionization technique, but high declustering potentials can still induce collision-induced dissociation (CID) in the intermediate pressure region.

  • Source Switch: Transition from APCI to Electrospray Ionization (ESI) in positive mode.

  • Temperature Reduction: Lower the ESI capillary/desolvation temperature to ≤250∘C . (Note: This may slightly reduce overall sensitivity, so you must balance desolvation efficiency with N-oxide stability).

  • Voltage Optimization: Reduce the Declustering Potential (DP) or Cone Voltage by 20-30% from your standard peptide/small molecule tune file.

  • Self-Validation System: Inject a pure Vatalanib N-oxide reference standard (without parent drug). Monitor both the N-oxide transition (m/z 363 → 347) and the parent transition (m/z 347 → 221). Calculate the in-source fragmentation ratio: (Peak Area of m/z 347) / (Peak Area of m/z 363). Tune the source parameters iteratively until this ratio is strictly <0.5% .

Protocol C: Gas-Phase Separation via FAIMS (Advanced)

If high-throughput PK screening is required and a 10-minute LC gradient (Protocol A) is unfeasible, utilize High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS). Causality: FAIMS separates ions in the gas phase based on their differential mobility in high and low electric fields prior to entering the mass analyzer. Because the N-oxide and hydroxylated isomers have different three-dimensional collision cross-sections, they will exhibit different compensation voltages (CV) [3].

  • Install the FAIMS interface between the ESI source and the MS orifice.

  • Infuse the N-oxide and Hydroxy-Vatalanib standards separately.

  • Perform a CV sweep (e.g., from -20V to -80V) to determine the optimal transmission CV for each isomer.

  • Program the MS method to switch CVs dynamically during the MRM scan, effectively filtering out the interfering isomer in the gas phase.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584)
  • Clinical development of imatinib: an anticancer drug.
  • Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
Troubleshooting

Technical Support Center: LC-MS/MS Optimization for Vatalanib and M27

Welcome to the Analytical Support Center for Vatalanib (PTK787) pharmacokinetics. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when quantifying Vatalanib a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for Vatalanib (PTK787) pharmacokinetics. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when quantifying Vatalanib and its disproportionate human metabolite, M27.

Because M27 possesses a significantly longer terminal elimination half-life than its parent compound, it accumulates heavily at steady state[1]. Baseline chromatographic separation is not just recommended—it is mandatory to prevent severe electrospray ionization (ESI) suppression.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why do Vatalanib and M27 co-elute on my standard C18 generic gradient, and how do I resolve this? The Causality: M27 is the 4′-hydroxyphenyl des-chloro metabolite of Vatalanib[2]. The biotransformation replaces a highly lipophilic para-chloro group with a polar hydroxyl group. While this makes M27 more polar (meaning it should elute earlier on a reversed-phase column), rapid generic gradients (e.g., 5–95% organic in 2 minutes) compress the separation space, forcing the compounds to co-elute. The Solution: You must flatten the gradient slope during the critical elution window. Introduce a shallow gradient step (e.g., 10% to 40% organic over 4 minutes) to exploit the polarity difference between the hydroxylated metabolite and the chlorinated parent drug.

Q2: I have separated the peaks, but I am experiencing severe peak tailing for both analytes. What mobile phase adjustments are required? The Causality: Both Vatalanib and M27 contain a basic aminophthalazine core and a pyridine ring. At neutral pH, these basic nitrogen atoms interact strongly with unendcapped, acidic silanols on the silica stationary phase via secondary ion-exchange interactions, causing severe tailing. The Solution: Shift the mobile phase pH to ~4.0 using a volatile buffer system. Utilizing 5 mM ammonium acetate supplemented with 0.1% formic acid ensures the basic nitrogens are fully protonated while providing enough ionic strength to mask residual silanol interactions[3]. Pair this with a highly endcapped column (e.g., Zorbax Eclipse XDB C18).

Q3: How do I ensure that the massive accumulation of M27 at steady state does not cause matrix effects in my subsequent injections? The Causality: M27 has a terminal half-life of ~58.8 hours, compared to Vatalanib’s ~4.6 hours[1]. At 48 hours post-dose, M27 is the major drug-related component in plasma. If the column is not properly flushed, high concentrations of M27 and late-eluting endogenous phospholipids will carry over, suppressing the signal in subsequent runs. The Solution: Implement a self-validating column wash. Spike your gradient with a 95% organic hold for at least 2 minutes post-elution. Validate this by monitoring the in-source phospholipid transition (m/z 184 184) to ensure the wash step completely clears the matrix before the system re-equilibrates.

Part 2: Quantitative Data & Gradient Parameters

To successfully separate these compounds, the LC method must account for their distinct physicochemical properties. The tables below summarize the analyte characteristics and the optimized gradient required for baseline resolution.

Table 1: Physicochemical Properties & Pharmacokinetic Impact
AnalyteStructural ModificationTerminal Half-Life ( t1/2​ )Relative PolarityAnalytical Risk if Co-eluted
Vatalanib Parent Molecule~4.6 h[2]Baseline (Lipophilic)Signal suppression by M27
M27 Des-chloro, 4'-hydroxyl~58.8 h[1]High (Elutes Earlier)Isobaric interference / Cross-talk
Table 2: Optimized LC Gradient Protocol
  • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm)[3]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

Time (min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.09010Initial hold to retain polar M27.
1.09010Divert flow to waste; desalt sample.
5.06040Shallow gradient to resolve M27 from Vatalanib.
5.5595Ramp to high organic for column wash.
7.5595Matrix Wash: Flush phospholipids and late eluters.
7.69010Return to initial conditions.
9.09010Re-equilibration complete.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating specific monitoring transitions and blank injections, the method continuously verifies its own integrity against carryover and matrix suppression.

Step 1: Mobile Phase Preparation

  • Add 0.385 g of Ammonium Acetate to 1.0 L of LC-MS grade water to create a 5 mM solution.

  • Add 1.0 mL of LC-MS grade Formic Acid to the aqueous buffer (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile (Mobile Phase B).

  • Sonicate both mobile phases for 10 minutes to degas.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (containing Vatalanib and M27) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., stable-isotope labeled Vatalanib).

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A to match the initial gradient conditions (preventing solvent-effect peak distortion).

Step 3: LC-MS/MS Execution & Self-Validation Check

  • Set the mass spectrometer to positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Validation Transition: Alongside the specific MRM transitions for Vatalanib and M27, program an MRM transition for m/z 184 184. This monitors endogenous phosphatidylcholines.

  • Inject a matrix blank (extracted blank plasma).

  • Self-Validation Criteria: Verify that the m/z 184 signal returns to baseline before the 7.5-minute mark. If lipid signal persists past 7.5 minutes, extend the 95% B wash step to prevent matrix suppression in subsequent injections.

  • Proceed with analytical batch injection only when the blank shows zero carryover in the Vatalanib/M27 MRM channels.

Part 4: Logical Workflow Visualization

The following diagram illustrates the systematic decision tree for troubleshooting the separation of Vatalanib and M27.

G Start LC-MS/MS Method Development Assess Assess Co-elution of Vatalanib & M27 Start->Assess Decision Are peaks baseline separated? Assess->Decision FixGradient Flatten Gradient Slope (10% to 40% B over 4 min) Decision->FixGradient No CheckTailing Check Peak Shape (Tailing Factor) Decision->CheckTailing Yes FixGradient->Assess TailingDec Is tailing > 1.5? CheckTailing->TailingDec FixpH Adjust pH to 4.0 (5mM NH4OAc + 0.1% FA) TailingDec->FixpH Yes Validate Self-Validation: Monitor m/z 184 (Lipids) TailingDec->Validate No FixpH->CheckTailing Fail Extend Wash Step or Change Column (e.g., PFP) Validate->Fail Lipid Carryover Success Method Validated Ready for Batch Validate->Success Clean Baseline

Logical workflow for optimizing LC gradient and resolving peak tailing for Vatalanib and M27.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition.[Link]

  • Human plasma metabolites: Topics by Science.gov. Science.gov / PubMed Central.[Link]

  • Overcoming Obstacles in Drug Discovery and Development: Surmounting the Insurmountable―Case Studies for Critical Thinking. DOKUMEN.PUB.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Vatalanib Metabolite M27

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Vatalanib (PTK787) and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Vatalanib (PTK787) and its metabolites.

Vatalanib undergoes extensive oxidative metabolism, with one of its notable biotransformation pathways being oxidative dechlorination at the 4-chlorophenylamine moiety to form the M27 metabolite (4'-hydroxyphenyl des-chloro metabolite)[1]. Because M27 replaces a lipophilic chlorine atom with a highly polar phenol group while retaining basic pyridine and phthalazine rings, it presents unique chromatographic challenges compared to the parent drug.

PART 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does M27 exhibit severe peak tailing compared to the parent drug Vatalanib? A: The structural shift from Vatalanib to M27 significantly alters its interaction with the stationary phase. M27 contains multiple basic nitrogen centers (pyridine and phthalazine rings) alongside an acidic phenol[1]. In reversed-phase liquid chromatography (RP-HPLC), basic functional groups undergo secondary ion-exchange interactions with residual ionized silanol (-Si-O⁻) groups on the silica stationary phase, especially at mid-to-high pH[2]. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) causes the later-eluting portion of the peak to drag, resulting in severe tailing[3]. To resolve this, use ultra-high-purity (Type-B) end-capped silica and lower the mobile phase pH to < 3.0 to suppress silanol ionization.

Q2: How can I resolve peak splitting or fronting of M27 during early elution? A: Peak fronting or splitting of polar metabolites is frequently caused by a sample solvent mismatch or column overloading[2]. Because M27 is significantly more polar than Vatalanib, it elutes much earlier in a reversed-phase gradient. If the extracted sample is injected in a strong solvent (e.g., 100% acetonitrile or methanol) into a highly aqueous initial mobile phase, the analyte travels rapidly through the column before partitioning properly into the stationary phase. To resolve this, match the injection solvent strength to the initial mobile phase conditions (e.g., <20% organic) and ensure the mobile phase pH is well controlled to prevent the analyte from existing in a mixed ionization state.

Q3: Could metal interactions in the LC system be contributing to the poor peak shape and low recovery of M27? A: Yes. The pyridine ring in M27 acts as a strong ligand that can chelate trace metals (such as iron or nickel) present in standard stainless-steel LC tubing, column frits, and pump heads[4]. This metal-sensitive interaction leads to non-specific adsorption, peak tailing, and reduced MS signal[5]. To mitigate this, switch to PEEK (polyetheretherketone) or metal-free column hardware. Alternatively, use mobile phase additives like medronic acid (at low micromolar concentrations) to passivate the metal surfaces without causing significant ion suppression in LC-MS/MS[6].

PART 2: Quantitative Data & Troubleshooting Parameters

Use the following reference table to diagnose and systematically adjust your LC-MS/MS parameters based on the specific peak shape anomaly observed for M27.

Chromatographic IssueMechanistic CauseRecommended Parameter AdjustmentExpected Outcome
Peak Tailing Secondary silanol interactionsUse Type-B end-capped C18; adjust mobile phase pH to < 3.0 (e.g., 0.1% Formic Acid).Suppression of silanol ionization; symmetry factor < 1.5.
Peak Tailing / Signal Loss Metal chelation by pyridine ringUse PEEK tubing/frits; add 0.5 µM medronic acid to the mobile phase/sample.Elimination of non-specific adsorption; increased MS area.
Peak Fronting / Splitting Sample solvent mismatchDilute sample to match initial mobile phase (<20% organic); reduce injection volume.Uniform partitioning; sharp, Gaussian peak shape.
Broad Peaks Suboptimal buffer capacity near pKaIncrease buffer concentration (e.g., 10 mM Ammonium Acetate) or adjust pH away from pKa.Constant ionization state; narrower peak width.

PART 3: Experimental Protocol: LC-MS/MS Optimization Workflow for M27

This self-validating protocol is designed to eliminate secondary interactions and ensure robust quantification of M27.

Step 1: System Preparation & Passivation

  • Replace standard stainless-steel capillaries connecting the autosampler, column compartment, and MS source with PEEK tubing to minimize metal chelation.

  • If using a stainless-steel system, prime the LC pathways with a passivating solvent or add a chelator (e.g., 0.5 µM medronic acid) to the mobile phase to block active metal sites.

Step 2: Mobile Phase & Column Selection

  • Mobile Phase A: Prepare LC-MS grade Water with 0.1% Formic Acid (pH ~2.7). This low pH ensures full protonation of M27's basic nitrogens and neutralizes residual silanols on the column.

  • Mobile Phase B: Prepare LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Column: Install an ultra-high-purity (Type-B) fully end-capped C18 or polar-embedded column (e.g., 2.1 x 50 mm, 1.7 µm).

Step 3: Sample Preparation

  • Reconstitute or dilute the M27 standard/biological extract in a solvent matching the initial gradient conditions (e.g., 5-10% Acetonitrile in Water).

  • Critical: Do not inject samples dissolved in >50% organic solvent to prevent the "strong solvent effect" (fronting).

Step 4: Gradient Elution & Injection

  • Set a shallow gradient starting at 5% B, holding for 0.5 minutes, then ramping to 60% B over 4.5 minutes. This accommodates the higher polarity of M27 compared to Vatalanib.

  • Set the injection volume to 1–5 µL to prevent column overloading.

Step 5: MS/MS Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. M27 readily forms a [M+H]⁺ ion due to its basic pyridine and phthalazine groups. Optimize collision energy (CE) for the specific MRM transitions of the des-chloro structure.

PART 4: Troubleshooting Workflow Visualization

M27_Troubleshooting Start Poor Peak Shape Observed for M27 CheckTailing Is the peak tailing or losing MS signal? Start->CheckTailing CheckFronting Is the peak fronting or split? Start->CheckFronting TailingCause Silanol Interactions or Metal Chelation CheckTailing->TailingCause Yes FrontingCause Sample Solvent Mismatch or pH near pKa CheckFronting->FrontingCause Yes FixTailing Use end-capped C18, lower pH < 3.0, use PEEK tubing/medronic acid TailingCause->FixTailing FixFronting Match injection solvent to initial mobile phase, reduce injection volume FrontingCause->FixFronting Success Optimal M27 Peak Shape Achieved FixTailing->Success FixFronting->Success

Fig 1. Logical workflow for diagnosing and resolving poor peak shape for Vatalanib metabolite M27.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition.[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.[Link]

  • HPLC Troubleshooting Guide. ACE HPLC.[Link]

  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives. Journal of Proteome Research.[Link]

  • Oligonucleotide Therapeutics Solution. Shimadzu.[Link]

  • Reliable & reproducible every time - HPLC. Genesis / hplc.eu.[Link]

Sources

Troubleshooting

Technical Support Center: Vatalanib M27 Adduct Formation in ESI-MS

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Vatalanib and its metabolites. This guide provides in-depth troubleshooting and frequently asked ques...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Vatalanib and its metabolites. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the electrospray ionization (ESI) mass spectrometry (MS) analysis of Vatalanib M27, with a focus on understanding and controlling adduct formation.

Introduction to Vatalanib and its M27 Metabolite

Vatalanib (also known as PTK787 or ZK 222584) is an orally active, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a significant role in anti-angiogenesis research for cancer therapy.[1][2][3] Its chemical name is N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[2][3] Vatalanib is extensively metabolized in vivo, primarily through oxidative pathways.[2][4][5]

One of the identified minor metabolites is M27 , which is formed through oxidative dechlorination at the 4-chlorophenylamine moiety.[1] The resulting structure is 4-((4-(pyridin-4-ylmethyl)phthalazin-1-yl)amino)phenol.[1] Understanding the ionization behavior of this metabolite is critical for accurate bioanalytical quantification and metabolic studies.

CompoundIUPAC NameMolecular FormulaMonoisotopic Mass (Da)
Vatalanib N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amineC₂₀H₁₅ClN₄346.1036
Vatalanib M27 4-((4-(pyridin-4-ylmethyl)phthalazin-1-yl)amino)phenolC₂₀H₁₆N₄O328.1324

Part 1: Frequently Asked Questions (FAQs) on Adduct Formation

Q1: I am not seeing the expected protonated molecule [M+H]⁺ for Vatalanib M27. Instead, my mass spectrum is dominated by ions at m/z 351.12 and 367.09. What are these ions?

A1: This is a classic case of adduct formation, a common phenomenon in electrospray ionization.[6][7] The ion at m/z 351.12 corresponds to the sodium adduct of M27 ([M+Na]⁺), and the ion at m/z 367.09 corresponds to the potassium adduct ([M+K]⁺).

  • Calculation for Sodium Adduct: 328.1324 (M) + 22.9898 (Na⁺) = 351.1222

  • Calculation for Potassium Adduct: 328.1324 (M) + 38.9637 (K⁺) = 367.0961

The presence of multiple basic nitrogen atoms and a phenolic hydroxyl group in the M27 structure can facilitate chelation with alkali metal ions, making sodium and potassium adduct formation highly favorable.

Q2: Where are the sodium and potassium ions coming from? My mobile phase is just acetonitrile and water.

A2: Alkali metal ions are ubiquitous in the laboratory environment and can be introduced from several sources, even when not explicitly added to the mobile phase:[6][8][9][10]

  • Glassware: Borosilicate glass containers for mobile phases can leach sodium and potassium ions over time.[8][10]

  • Solvents and Reagents: Even high-purity solvents like HPLC-grade acetonitrile and water can contain trace amounts of metal ion impurities.[10]

  • Sample Matrix: Biological samples such as plasma or urine have high endogenous concentrations of sodium and potassium salts.[10][11]

  • LC System: Wear and tear on stainless steel components (e.g., frits, tubing) can be a minor source of metal ions.

Q3: Why is adduct formation a problem for my quantitative analysis?

A3: Uncontrolled adduct formation can severely compromise the quality and reliability of quantitative data for several reasons:

  • Signal Dilution: The analyte signal is split across multiple ionic species ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.). If you are only monitoring one of these ions (e.g., in a Selected Ion Monitoring or Multiple Reaction Monitoring experiment), you will experience a significant loss of sensitivity.[8]

  • Poor Reproducibility: The ratio of these adducts is often not stable.[9] It can vary between samples, within a single analytical run, and from day to day. This variability is influenced by subtle changes in the mobile phase, sample matrix, and instrument cleanliness, leading to poor precision and accuracy in your results.

  • Suppression of Protonation: In some cases, the affinity for sodium or potassium ions is so high that the desired protonated molecule may be completely absent, making method development challenging.[11]

Q4: Can I just sum the signals of all the adducts for quantification?

A4: While summing the signals of all observed adducts can sometimes improve reproducibility, this approach is not ideal.[9] It complicates MS/MS experiments, as each adduct precursor will have a different fragmentation pattern and require separate optimization. The primary goal should always be to control the ionization process to favor a single, desired ionic species.

Part 2: Troubleshooting Guide: Controlling Adduct Formation

This section provides actionable protocols to diagnose and mitigate issues with Vatalanib M27 adduct formation.

Issue 1: Dominant Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts

The primary goal is to increase the availability of protons (H⁺) in the ESI source to outcompete the alkali metal ions for binding to the analyte.

Protocol 1: Mobile Phase Modification

This is the most effective and common strategy to promote the formation of the protonated molecule, [M+H]⁺.

Step-by-Step Methodology:

  • Introduce an Acidic Modifier: Add a volatile organic acid to your mobile phase. Formic acid is the most common choice for positive mode ESI.

    • Starting Point: Begin by adding 0.1% (v/v) formic acid to both the aqueous (A) and organic (B) mobile phase components.

    • Rationale: The acid provides an abundant source of protons, shifting the equilibrium in the ESI droplet towards the formation of [M+H]⁺.[11] This effectively suppresses the relative abundance of metal adducts.

  • Optimize Acid Concentration: If 0.1% formic acid is insufficient, you can cautiously increase the concentration to 0.2% or 0.5%. Be mindful that higher acid concentrations can sometimes suppress the overall ESI signal, so optimization is key.

  • Consider Alternative Modifiers: If formic acid does not yield the desired result or impacts chromatography, consider acetic acid (typically 0.1% - 1.0%).

  • Evaluate Ammonium Additives: In some cases, adding ammonium formate or ammonium acetate (e.g., 5-10 mM) can be effective.[6] The ammonium ions (NH₄⁺) can form [M+NH₄]⁺ adducts but also act as a proton source, often resulting in a dominant [M+H]⁺ peak.

Issue 2: Persistent Adducts Despite Mobile Phase Modification

If adducts remain problematic even after adding an acid, the source of metal ion contamination needs to be addressed directly.

Protocol 2: Systematic Contamination Source Elimination

Step-by-Step Methodology:

  • Switch to Plastic Containers: Replace all glass mobile phase reservoirs and sample vials with polypropylene or other suitable plastic alternatives.[10] This eliminates a primary source of leached sodium.

  • Use Fresh, High-Purity Solvents: Open new bottles of LC-MS grade solvents (water and acetonitrile). Do not use solvents that have been stored for extended periods.

  • Prepare Fresh Buffers: Prepare fresh acidic modifiers and/or ammonium salt solutions using the highest purity reagents available.

  • System Flush: Thoroughly flush the entire LC-MS system, including the autosampler, pump, and lines, with a high-organic mobile phase containing the new acidic modifier (e.g., 95% acetonitrile with 0.1% formic acid) for an extended period (30-60 minutes). This helps remove residual salts from previous analyses.

  • Sample Preparation Review: If analyzing biological samples, ensure the sample cleanup method (e.g., solid-phase extraction or liquid-liquid extraction) is robust enough to remove the high concentration of endogenous salts.[10]

Part 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting Vatalanib M27 adduct formation.

Adduct_Troubleshooting Start Start: Mass Spectrum Acquired for Vatalanib M27 Check_Ion Dominant Ion Species? Start->Check_Ion MH_Good [M+H]⁺ is Dominant (m/z 329.14) Check_Ion->MH_Good [M+H]⁺ Adducts_Problem Adducts are Dominant ([M+Na]⁺, [M+K]⁺) Check_Ion->Adducts_Problem Adducts End End MH_Good->End Add_Acid Protocol 1: Add 0.1% Formic Acid to Mobile Phase Adducts_Problem->Add_Acid Re_Analyze Re-analyze Sample Add_Acid->Re_Analyze Check_Again Adducts Resolved? Re_Analyze->Check_Again Yes_Resolved Problem Solved. Proceed with Analysis. Check_Again->Yes_Resolved Yes No_Not_Resolved Adducts Still Present Check_Again->No_Not_Resolved No Yes_Resolved->End Source_Elim Protocol 2: Systematic Contamination Source Elimination No_Not_Resolved->Source_Elim Final_Analysis Analyze System Blank & Re-analyze Sample Source_Elim->Final_Analysis Final_Analysis->End

Caption: Troubleshooting workflow for Vatalanib M27 adducts.

References

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817–1828. [Link]

  • Kruve, A., Kaupmees, K., Liigand, J., Oss, M., & Leito, I. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • Kruve, A., Kaupmees, K., Liigand, J., Oss, M., & Leito, I. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • Kruve, A., Kaupmees, K., Liigand, J., Oss, M., & Leito, I. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Semantic Scholar. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Krol, J. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]

  • National Center for Biotechnology Information. (n.d.). Vatalanib. PubChem. [Link]

  • Reardon, D. A., Egorin, M. J., Quinn, J. A., Rich, J. N., Gururangan, S., Vredenburgh, J. J., Desjardins, A., Sathornsumetee, S., & Friedman, H. S. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Cancer Chemotherapy and Pharmacology, 64(4), 703–711. [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug Metabolism and Disposition, 34(11), 1817–1828. [Link]

  • Al-Masri, S., Ali, A., Al-Hafi, A., Al-Majd, B., & Al-Marzouqi, A. H. (2023). Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). Rapid Communications in Mass Spectrometry, 37(13), e9530. [Link]

  • MadBarn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. MadBarn. [Link]

  • Wikipedia. (n.d.). Vatalanib. Wikipedia. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]

  • An, M., & Wu, A. H. B. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Vreeken, R. J., & van der Knaap, M. C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Inherited Metabolic Disease, 40(4), 493–508. [Link]

  • de Groot, J. F., Piao, Y., Tran, H., Gilbert, M., & Yung, W. K. A. (2012). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-Oncology, 108(1), 127–134. [Link]

  • da Silva, R. R., Dorrestein, P. C., & Quinn, R. A. (2015). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry, 26(9), 1599–1602. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Kebarle, P. (2000). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 35(7), 804–817. [Link]

  • Hurwitz, H. I., Dowlati, A., Saini, S., Miller, A. A., Gonen, M., & Kindler, H. L. (2011). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 72(2), 260–268. [Link]

Sources

Optimization

Technical Support Center: Enhancing Vatalanib Metabolite M27 Detection Sensitivity

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to improve the sensitivity of detecting Vatalanib metabolite M27. This document offers troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to improve the sensitivity of detecting Vatalanib metabolite M27. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Introduction to Vatalanib and Metabolite M27

Vatalanib (also known as PTK787 or PTK/ZK) is an orally active, small molecule protein kinase inhibitor that targets all known vascular endothelial growth factor (VEGF) receptors, thereby inhibiting angiogenesis.[1][2] It has been investigated in clinical trials for the treatment of various cancers.[1][3] Vatalanib undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme.[1]

One of the metabolites formed through this process is M27, identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol.[4] This metabolite is a 4'-hydroxyphenyl des-chloro derivative of the parent drug.[4] Understanding the metabolic profile of Vatalanib, including the detection and quantification of metabolites like M27, is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the detection of Vatalanib metabolite M27.

Q1: Why am I observing a low signal or no detection of M27 in my plasma samples?

A1: Several factors can contribute to low signal intensity for M27:

  • Low Abundance: M27 may be a minor metabolite, present at concentrations significantly lower than the parent drug or other major metabolites.[4]

  • Inefficient Sample Preparation: The extraction method may not be optimal for M27, leading to poor recovery from the biological matrix.[5] Lipids and phospholipids in plasma, for instance, can cause ion suppression.[5]

  • Ion Suppression/Enhancement: Components of the biological matrix co-eluting with M27 can suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.[6][7]

  • Suboptimal LC-MS/MS Parameters: The liquid chromatography or mass spectrometry conditions may not be optimized for the specific chemical properties of M27.[8][9]

Q2: What are the recommended initial LC-MS/MS settings for M27 detection?

A2: While method development should be tailored to your specific instrumentation, here are some general starting points based on common practices for small molecule metabolite analysis:

  • Chromatography: A reversed-phase C18 column is a good starting point for separating Vatalanib and its metabolites.[10][11] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid) is commonly used.[11][12]

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.[13] For tandem mass spectrometry (MS/MS), you will need to determine the optimal precursor ion (the molecular weight of M27) and product ions (fragments of M27) through infusion experiments or by using predictive software.

Q3: How can I confirm the identity of the M27 peak in my chromatogram?

A3: Confirmation of the M27 peak can be achieved through several methods:

  • Reference Standard: The most reliable method is to use a certified reference standard of M27. A match in retention time and mass fragmentation pattern between your sample and the standard provides strong evidence of identity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the precursor ion, which can be used to confirm the elemental composition of M27.

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the M27 peak should be consistent with its known chemical structure.[4]

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed troubleshooting strategies to overcome common challenges in M27 detection.

Issue 1: Poor Peak Shape and Low Signal Intensity

Poor chromatography can lead to broad, tailing peaks and reduced sensitivity.

Workflow for Optimizing Chromatography

Caption: Chromatographic Optimization Workflow

Step-by-Step Protocol:
  • Column Integrity: Ensure your analytical column is not degraded or clogged. A guard column can help extend the life of the main column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with small adjustments to the pH of the aqueous mobile phase to improve peak symmetry.

  • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation of M27 from other matrix components and isomers. A shallower gradient around the elution time of M27 can improve resolution.

  • Alternative Column Chemistry: If a C18 column does not provide adequate separation, consider other stationary phases, such as a phenyl-hexyl or a cyano column, which offer different selectivity.

Issue 2: High Background Noise and Matrix Effects

Biological matrices like plasma are complex and can introduce significant background noise and cause ion suppression or enhancement.[14][15]

Strategies for Sample Preparation and Cleanup
Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.[16]Less selective, may not remove all interfering substances.[16]
Liquid-Liquid Extraction (LLE) More selective than PPT, can remove lipids.More labor-intensive and requires solvent optimization.[5]
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts.[5]More expensive and requires method development.[5]
Recommended Protocol: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous buffer to prepare the sorbent.[5]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences, followed by a stronger solvent to remove more non-polar interferences.[5]

  • Elution: Elute M27 with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[17]

G cluster_0 Sample Preparation Workflow Plasma Plasma Sample Pretreat Pre-treatment (e.g., add internal standard) Plasma->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Sample Preparation Workflow for M27 Analysis

Issue 3: Low Sensitivity in the Mass Spectrometer

Optimizing mass spectrometer parameters is critical for achieving the desired sensitivity.[18]

Key MS Parameters for Optimization:
  • Ion Source Parameters:

    • Capillary Voltage: Adjust to maximize the signal for the M27 precursor ion.

    • Gas Flow (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation of the ESI droplets.

    • Source Temperature: Higher temperatures can improve desolvation but may cause thermal degradation of the analyte.[13]

  • MS/MS Parameters:

    • Collision Energy (CE): This is a critical parameter for fragmentation. Perform a CE optimization experiment to find the energy that produces the most abundant and specific product ions for M27.

    • Precursor and Product Ion Selection: Ensure you are monitoring the most intense and specific transitions for M27.

Experimental Protocol for Collision Energy Optimization:
  • Prepare a standard solution of M27.

  • Infuse the solution directly into the mass spectrometer.

  • Set up a product ion scan for the precursor ion of M27.

  • Acquire data over a range of collision energies (e.g., 5-50 eV in 5 eV increments).

  • Identify the collision energy that yields the highest intensity for the desired product ions.

Concluding Remarks

Improving the sensitivity of Vatalanib metabolite M27 detection requires a systematic approach that addresses sample preparation, chromatographic separation, and mass spectrometric detection. By carefully optimizing each of these steps, researchers can achieve the necessary sensitivity and accuracy for their pharmacokinetic and drug metabolism studies. This guide provides a framework for troubleshooting common issues and implementing robust analytical methods. For further assistance, consulting the instrument manufacturer's guidelines and relevant scientific literature is always recommended.

References

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., ... & Laurent, D. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug metabolism and disposition, 34(11), 1817-1828. [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. Retrieved from [Link]

  • Kaczmarek, M., Zhang, N., Buzhansky, L., Gilead, S., & Gazit, E. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923. [Link]

  • Kaczmarek, M., Zhang, N., Buzhansky, L., Gilead, S., & Gazit, E. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed. [Link]

  • van der Hooft, J. J., Wandy, J., Barrett, M. P., & Rogers, S. (2019). In-silico Optimisation of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 9(9), 185. [Link]

  • Qu, J., Li, H., & Ji, Q. C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(s8), 24-33. [Link]

  • Skyline. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Retrieved from [Link]

  • Paci, A., Veal, G. J., Chatelut, E., & Zwaan, C. M. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(29), 3625-30. [Link]

  • Tumanov, S., & Shur, A. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 10(11), 447. [Link]

  • Woldemariam, M. A., & Martin, H. J. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1625-1634. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • Innocenti, F., et al. (2013). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 76(5), 715-724. [Link]

  • Wikipedia. (2023, December 12). Vatalanib. [Link]

  • Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 14(2), 304-312. [Link]

  • Fording, A. F., et al. (2025). Improved LC-MS Detection of Opioids, Amphetamines, and Psychedelics Using TrEnDi. Journal of the American Society for Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Desjardins, A., et al. (2012). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-oncology, 107(2), 363-371. [Link]

  • Wen, P. Y., et al. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 15(23), 7357-7364. [Link]

  • Wang, Y., et al. (2022). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 27(19), 6296. [Link]

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  • de Wit, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. [Link]

  • ResearchGate. (2025, August 7). Challenges of Analyzing Different Classes of Metabolites by A Single Analytical Method. [Link]

  • Patel, P. N., et al. (2022). A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. RSC Advances, 12(11), 6631-6639. [Link]

  • Patel, P. N., et al. (2022). A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. RSC Advances, 12(11), 6631-6639. [Link]

  • ResearchGate. (2026, February 26). A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M 27 in human plasma and application to a human pharmacokinetic study. [Link]

Sources

Troubleshooting

Vatalanib Bioanalysis Support Center: Overcoming Metabolite Co-Elution in LC-MS/MS

IntroductionVatalanib (PTK787/ZK-222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) primarily targeting VEGFR, PDGFR, and c-Kit[1]. During pharmacokinetic (PK) and mass balance studie...

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Author: BenchChem Technical Support Team. Date: April 2026

IntroductionVatalanib (PTK787/ZK-222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) primarily targeting VEGFR, PDGFR, and c-Kit[1]. During pharmacokinetic (PK) and mass balance studies, accurate quantification of Vatalanib is frequently complicated by its extensive oxidative metabolism[2]. The primary inactive metabolites, M14 (NVP-AAW378) and M17 (CGP-84368), exhibit systemic exposures comparable to the parent drug[3]. Because these metabolites share structural similarities and fragmentation pathways with Vatalanib, chromatographic co-elution can lead to severe ion suppression, cross-talk, and inaccurate PK modeling[2].

This technical support guide provides field-proven, mechanistically grounded solutions for resolving Vatalanib and its metabolites in complex biological matrices.

Pathway Vat Vatalanib (PTK787) Parent Drug CYP Oxidative Metabolism (Hepatic) Vat->CYP Phase2 Glucuronidation (Phase II) Vat->Phase2 M17 M17 (CGP-84368) N-oxide Metabolite CYP->M17 M14 M14 (NVP-AAW378) Hydroxylated N-oxide CYP->M14

Vatalanib oxidative metabolism pathway and generation of co-eluting Phase I metabolites.

Interactive Troubleshooting & FAQs

Q1: We are observing a merged peak for Vatalanib and its M17 metabolite on our standard C18 column. How can we achieve baseline resolution?

  • Root Cause Analysis: Vatalanib and M17 (an N-oxide derivative) possess nearly identical hydrophobicities. On a standard alkyl-bonded C18 stationary phase, hydrophobic interactions alone are insufficient to discriminate between the slight polarity shift introduced by the N-oxide group.

  • Expert Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • Causality: PFP columns introduce alternative retention mechanisms, specifically π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding. Because Vatalanib is an aminophthalazine derivative, the electron-deficient fluorinated ring of the PFP phase interacts differently with the oxidized pyridine ring of M17 compared to the unmodified parent drug, effectively pulling the peaks apart.

Q2: Our LC-MS/MS signal for Vatalanib is artificially high in patient samples, but standard curves look fine. Could metabolites be interfering?

  • Root Cause Analysis: This is a classic symptom of in-source fragmentation. (e.g., Vatalanib-glucuronide) or Phase I N-oxides (like M17) can revert to the parent mass ( m/z ) within the electrospray ionization (ESI) source. If these metabolites co-elute with the parent, the mass spectrometer cannot distinguish between true parent ions and parent ions generated in the source.

  • Expert Solution: You must achieve chromatographic separation before the analytes enter the MS. Flatten the gradient slope between 30-50% organic modifier to increase the resolution ( Rs​ ) between the glucuronide/N-oxide and the parent.

Q3: We have resolved the peaks, but we are experiencing severe signal drift and ion suppression for M14 and M17 across our analytical batch. How do we fix this?

  • Root Cause Analysis: Signal drift and ion suppression in late-eluting TKI metabolites are typically caused by co-eluting endogenous matrix components, particularly glycerophospholipids from plasma. Simple protein precipitation (PPT) does not remove these lipids.

  • Expert Solution: Transition your sample preparation from PPT to Liquid-Liquid Extraction (LLE). 1 using a non-polar solvent mixture leaves highly polar phospholipids in the aqueous layer while selectively extracting Vatalanib and its moderately polar oxidative metabolites[1].

Workflow Start Identify Co-eluting Metabolites CheckIso Are they Isobaric? Start->CheckIso YesIso Yes: Optimize Chromatography CheckIso->YesIso Mass match NoIso No: Optimize MS/MS Transitions CheckIso->NoIso Distinct m/z PFP Switch to PFP Column (π-π interactions) YesIso->PFP Gradient Flatten Gradient & Adjust pH YesIso->Gradient Validate Validate Baseline Resolution (Rs > 1.5) NoIso->Validate PFP->Validate Gradient->Validate

Decision matrix for resolving isobaric interference and matrix effects in Vatalanib bioanalysis.

Quantitative Data & Parameters

Table 1: Vatalanib and Key Metabolites Chromatographic Properties

AnalyteStructural ModificationPharmacological StatusExpected Retention Behavior (C18)ESI-MS/MS Polarity
Vatalanib Parent (Aminophthalazine)Active TKIReference ( Rt​ )Positive
M17 (CGP-84368) N-oxideInactiveElutes earlier (more polar)Positive
M14 (NVP-AAW378) Hydroxylated N-oxideInactiveElutes earliestPositive

Table 2: Optimized UPLC Gradient for Baseline Resolution (PFP Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve Profile
0.00.4955Initial Hold
1.00.4955Isocratic
5.00.44060Linear
6.00.41090Linear
7.50.41090Column Wash
7.60.4955Re-equilibration
10.00.4955End

(Note: Mobile Phase A = 10 mM Ammonium Formate in Water with 0.1% Formic Acid; Mobile Phase B = Acetonitrile with 0.1% Formic Acid).

Self-Validating Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Purpose: To extract Vatalanib, M14, and M17 from human plasma while rigorously excluding ion-suppressing phospholipids.

Step-by-Step Methodology:

  • Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (2 are preferred to compensate for matrix effects[2]) and vortex for 10 seconds.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4​OH ).

    • Causality: Vatalanib is a weak base. Raising the pH above its pKa ensures the molecule is in its un-ionized (neutral) state, maximizing partitioning into the organic extraction phase.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE) : Hexane (80:20, v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Self-Validation Check: Inject a post-extraction spiked blank (matrix blank spiked with analytes after extraction) and compare the peak area to a neat standard. The Matrix Factor (MF) must be calculated. Proceed only if MF is between 0.85 and 1.15, confirming the absence of severe ion suppression.

Protocol 2: UPLC-MS/MS Separation Workflow

Purpose: Baseline resolution of Vatalanib, M14, and M17 to prevent in-source fragmentation cross-talk.

Step-by-Step Methodology:

  • Column Installation: Install a Kinetex PFP column (50 x 2.1 mm, 1.7 µm). Maintain the column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation: Prepare buffers as outlined in Table 2.

    • Causality: Ammonium formate acts as a volatile buffer, providing a consistent ionic strength that sharpens the peaks of basic compounds like Vatalanib, while formic acid promotes efficient protonation [M+H]+ in the positive ESI mode.

  • Gradient Execution: Execute the gradient outlined in Table 2.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Ensure the dwell time is optimized (e.g., 20-30 ms per transition) to capture at least 15 data points across the narrow UPLC peaks.

Self-Validation Check (System Suitability): The resolution ( Rs​ ) between M17 and Vatalanib must be calculated prior to batch acquisition using the formula: Rs​=2(tr2​−tr1​)/(w1​+w2​) . Proceed with sample analysis only if Rs​≥1.5 .

References

  • Metabolism and disposition of vatalanib (PTK787/ZK-222584)
  • Bioanalysis and metabolite identification of anticancer drugs in mass balance studies Source: uu.nl (Utrecht University Repository)
  • LC-MS in Drug Bioanalysis Source: ethernet.edu.et (National Academic Digital Library of Ethiopia)
  • Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC: Applications in Dosage Forms and R

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of Vatalanib Metabolite M27: MicroCryoProbe NMR vs. Conventional Analytical Workflows

Introduction In the landscape of drug metabolism and pharmacokinetics (DMPK), identifying the exact structural configuration of low-abundance metabolites is a critical regulatory and scientific hurdle. Vatalanib (PTK787)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug metabolism and pharmacokinetics (DMPK), identifying the exact structural configuration of low-abundance metabolites is a critical regulatory and scientific hurdle. Vatalanib (PTK787), an oral angiogenesis inhibitor targeting VEGFR tyrosine kinases, undergoes extensive hepatic biotransformation . One of its minor but structurally significant products is Metabolite M27 , characterized as the 4′-hydroxyphenyl des-chloro metabolite (4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol) .

This guide objectively compares the analytical technologies used to structurally confirm such metabolites, demonstrating why High-Resolution MicroCryoProbe Nuclear Magnetic Resonance (NMR) spectroscopy outperforms conventional NMR and LC-MS/MS for unambiguous isomer differentiation.

The Analytical Challenge: Why LC-MS/MS is Insufficient

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the frontline tool for metabolite profiling due to its extreme sensitivity. For Vatalanib, MS/MS readily detects the mass shift associated with the formation of M27: the loss of a chlorine atom (-34 Da) and the addition of a hydroxyl group (+16 Da).

However, MS/MS cannot definitively map the regiochemistry of the hydroxyl group on the phenyl ring without an authentic synthetic standard. The mass spectrum for a 2'-hydroxy, 3'-hydroxy, or 4'-hydroxy isomer is virtually identical. To establish absolute structural connectivity and satisfy regulatory rigor, NMR spectroscopy is mandatory.

Technology Comparison Guide

Historically, the bottleneck for NMR has been mass sensitivity. Conventional 5 mm room-temperature (RT) NMR probes require 1,000 to 5,000 µg of purified material for a comprehensive 2D NMR suite. Isolating this quantity of a minor metabolite like M27 from in vivo matrices is often impossible.

High-Resolution MicroCryoProbe NMR (1.7 mm) solves this by shrinking the active detection volume to ~30 µL and cryogenically cooling the RF coils to ~20 K.

Table 1: Performance Comparison for Metabolite Structural Elucidation
Feature / MetricLC-MS/MSConventional RT-NMR (5 mm)MicroCryoProbe NMR (1.7 mm)
Primary Output Molecular weight, fragmentationBulk structural connectivityHigh-res structural connectivity
Isomer Differentiation Poor (requires synthetic standards)ExcellentExcellent
Sample Requirement Picograms to Nanograms1,000 – 5,000 µg10 – 50 µg
Non-Destructive NoYesYes
Solvent Volume N/A (Flow)~500 µL~30 µL
The Causality Behind the Choice

The superiority of the MicroCryoProbe is rooted in signal-to-noise (S/N) thermodynamics. Thermal noise in the receiver coil is the primary limiting factor in NMR sensitivity. By cooling the coil with cold helium gas, thermal noise drops drastically, yielding a 3- to 4-fold increase in S/N. When combined with a micro-cell geometry that concentrates the limited M27 mass directly inside the active detection zone, the overall mass sensitivity increases up to 15-fold compared to conventional probes.

Pathway Vat Vatalanib (PTK787) N-(4-chlorophenyl)-... CYP Hepatic CYP3A4 Oxidation Vat->CYP In Vivo M27 Metabolite M27 4'-hydroxyphenyl des-chloro CYP->M27 Des-chlorination & Hydroxylation Other Other Metabolites (e.g., N-oxides) CYP->Other Oxidation

Fig 1: Vatalanib biotransformation pathway yielding the M27 metabolite via CYP-mediated oxidation.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol triangulates LC-MS isolation with 1D and 2D NMR techniques. Each step logically confirms the integrity of the previous one.

Step 1: LC-MS/MS Guided Fractionation
  • Sample Pooling: Pool human plasma or urine samples containing Vatalanib metabolites to maximize the starting concentration of M27.

  • Desalting: Perform solid-phase extraction (SPE) to remove biological salts and concentrate the organic fraction.

  • Fractionation: Inject the extract onto a semi-preparative HPLC system coupled to a fraction collector and an inline MS detector (using a 99:1 split flow).

  • Targeted Collection: Trigger the fraction collector precisely at the retention time corresponding to the m/z of M27 (des-chloro, +OH mass shift).

  • Drying: Lyophilize the collected fraction to complete dryness to remove all protonated HPLC solvents.

Step 2: Micro-NMR Sample Preparation
  • Reconstitution: Dissolve the dried M27 fraction (~25 µg) in exactly 35 µL of deuterated methanol (CD3OD). Causality: The ultra-low volume ensures the molarity of the analyte remains high enough to generate robust 2D NMR cross-peaks.

  • Loading: Transfer the solution into a specialized 1.7 mm NMR capillary tube using a micro-gel-loading pipette to prevent signal-degrading air bubbles.

Step 3: MicroCryoProbe NMR Acquisition

Insert the 1.7 mm tube into a 600 MHz NMR spectrometer equipped with a 1.7 mm TCI MicroCryoProbe and execute the following suite:

  • 1D 1H NMR (256 scans): Establishes the baseline proton environment and assesses sample purity.

  • 2D 1H-1H COSY: Maps adjacent, coupled protons across the aromatic rings.

  • 2D 1H-13C HSQC: Identifies direct carbon-hydrogen single bonds.

  • 2D 1H-13C HMBC: Optimized for long-range couplings (~8 Hz) to map quaternary carbons.

Step 4: Data Interpretation & Structural Confirmation

The structure of M27 is definitively confirmed through the self-validating triangulation of the NMR data:

  • Symmetry Analysis (1H NMR): The replacement of the 4-chloro group of Vatalanib with a 4-hydroxyl group creates a para-substituted phenol ring. In the 1H spectrum, this manifests as a classic AA'BB' spin system —two distinct doublets (each integrating to 2 protons) with an ortho coupling constant of ~8.5 Hz. If the hydroxylation had occurred at the meta or ortho position, this symmetry would be broken, resulting in a complex multiplet pattern.

  • Regiochemical Anchoring (HMBC): The HMBC spectrum reveals strong 3-bond cross-peaks from the aromatic protons at the 2' and 6' positions to a highly deshielded quaternary carbon at ~155 ppm. This specific chemical shift is the undeniable signature of an oxygen-bearing aromatic carbon, locking the hydroxyl group precisely at the 4'-position.

Workflow S1 1. Sample Pooling (Plasma/Urine) S2 2. LC-MS/MS Guided HPLC Fractionation S1->S2 Extraction S3 3. Lyophilization & Reconstitution (35 u03bcL) S2->S3 Isolate S4 4. 1.7mm MicroCryoProbe NMR Acquisition S3->S4 Load S5 5. 2D NMR Analysis (COSY, HSQC, HMBC) S4->S5 Acquire S6 Confirmed M27 Structure (4'-hydroxy isomer) S5->S6 Elucidate

Fig 2: End-to-end workflow for the isolation and structural confirmation of minor metabolites.

References

  • Jost, Lorenz M., et al. "Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients." Drug Metabolism and Disposition, vol. 34, no. 11, 2006, pp. 1817-1828. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151194, Vatalanib." PubChem. URL: [Link]

  • "Vatalanib." Wikipedia, The Free Encyclopedia. URL: [Link]

Comparative

Comparative Kinase Inhibition Profiling: Vatalanib vs. M27 (ACP-5862)

A Methodological Guide to Evaluating Reversible Multi-Targeted vs. Covalent Selective Tyrosine Kinase Inhibitors Executive Summary & Scientific Context In the landscape of targeted therapeutics, kinase inhibitors are fun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Guide to Evaluating Reversible Multi-Targeted vs. Covalent Selective Tyrosine Kinase Inhibitors

Executive Summary & Scientific Context

In the landscape of targeted therapeutics, kinase inhibitors are fundamentally categorized by their binding kinetics and target selectivity. This guide provides an in-depth comparative analysis between two distinct classes of inhibitors: Vatalanib (PTK787) and M27 (ACP-5862) .

Vatalanib is a classic, multi-targeted receptor tyrosine kinase inhibitor that reversibly binds to the ATP-binding pocket of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, primarily driving anti-angiogenic effects[1]. In stark contrast, M27 (ACP-5862) is the major circulating active metabolite of the drug acalabrutinib. It functions as a highly selective, irreversible covalent inhibitor of Bruton’s Tyrosine Kinase (BTK), permanently inactivating the enzyme by binding to the Cys481 residue[2].

For assay developers and drug discovery scientists, comparing these two compounds provides a masterclass in experimental design. Profiling a reversible inhibitor (Vatalanib) relies on equilibrium-based thermodynamics, whereas profiling a covalent inhibitor (M27) requires time-dependent kinetic modeling to accurately capture its in vivo potency[3].

Comparative Pharmacological Profiles

To design an effective comparative assay, we must first establish the baseline quantitative data and mechanistic parameters for both compounds.

Table 1: Pharmacological and Mechanistic Comparison

ParameterVatalanib (PTK787)M27 (ACP-5862)
Primary Target(s) VEGFR-2, VEGFR-1, VEGFR-3, PDGFR, c-Kit[4]Bruton's Tyrosine Kinase (BTK)[5]
Biochemical IC₅₀ 37 nM (VEGFR-2); 77 nM (VEGFR-1)[4]5.0 nM (BTK)[5]
Binding Mechanism Reversible, ATP-competitive[1]Irreversible, Covalent (Cys481)[2]
Cellular Potency 7.1 nM (VEGF-induced HUVEC proliferation)[6]64 nM (Anti-IgD-induced CD69 expression in hWB)[3]
Clinical Context Anti-angiogenesis in solid tumors[1]B-cell malignancies (Metabolite of Acalabrutinib)[3]

Mechanistic Pathways

The biological outcomes of these inhibitors dictate the downstream cellular assays required to validate target engagement. Vatalanib halts tumor vascularization, while M27 disrupts B-cell receptor (BCR) signaling.

Pathways cluster_Vatalanib Vatalanib: Anti-Angiogenic Pathway cluster_M27 M27 (ACP-5862): B-Cell Receptor Pathway VEGF VEGF Ligand VEGFR VEGFR-1/2/3 VEGF->VEGFR Angio Angiogenesis & Tumor Growth VEGFR->Angio Reversibly Inhibited by Vatalanib BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Bcell B-Cell Activation (CD69 Expression) BTK->Bcell Covalently Inactivated by M27

Figure 1: Distinct signaling pathways and inhibition mechanisms of Vatalanib (VEGFR) and M27 (BTK).

Experimental Design: The Causality of Assay Architecture

A common pitfall in kinase profiling is applying the same assay conditions to both reversible and covalent inhibitors. This invalidates the data.

Because Vatalanib is a reversible ATP-competitive inhibitor, its IC₅₀ is a stable thermodynamic value at equilibrium. However, because M27 possesses a butynamide electrophile that forms a permanent bond with BTK over time, its apparent IC₅₀ will artificially decrease the longer you incubate it[3]. Therefore, profiling M27 requires calculating the rate of inactivation ( kinact​ ) and the binding affinity ( KI​ ), rather than relying on a static IC₅₀ snapshot.

Workflow Start Kinase Inhibition Assay Setup Split1 Reversible Inhibitor (Vatalanib) Start->Split1 Split2 Covalent Inhibitor (M27) Start->Split2 Inc1 Standard Pre-incubation (15-30 mins) Split1->Inc1 Inc2 Time-Course Pre-incubation (0, 15, 60, 120 mins) Split2->Inc2 Read1 Measure IC50 (Equilibrium Binding) Inc1->Read1 Read2 Calculate k_inact / K_I (Time-Dependent Kinetics) Inc2->Read2

Figure 2: Parallel biochemical assay workflows for reversible vs. covalent kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the mechanism of action. Below are the step-by-step methodologies for profiling these two compounds.

Protocol A: Time-Dependent TR-FRET Biochemical Kinase Assay

Objective: Determine the equilibrium IC₅₀ for Vatalanib and the kinact​/KI​ for M27.

  • Reagent Preparation: Prepare kinase buffer (20 mM Tris·HCl pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 0.01% Tween-20)[7].

  • Enzyme & Inhibitor Pre-incubation (The Kinetic Window):

    • For Vatalanib: Incubate recombinant VEGFR-2 with a 10-point dilution series of Vatalanib for a standard 15 minutes at room temperature to reach equilibrium[4].

    • For M27: Incubate recombinant wild-type BTK with M27 across a staggered time gradient (0, 15, 60, and 120 minutes) to capture the covalent inactivation rate[3].

  • Reaction Initiation: Add ATP strictly at the predetermined Km​ concentration for each respective kinase to avoid artificially inflating the IC₅₀. Add the fluorescently labeled poly-(Glu:Tyr) peptide substrate[7].

  • Quenching & Detection: Stop the reaction using 10 μL of 250 mM EDTA[7]. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible microplate reader.

  • Self-Validation Checkpoints (Critical Step):

    • Reversibility Control (Vatalanib): Run a parallel well with 10x Km​ ATP. The IC₅₀ must shift to the right (weaker potency), confirming competitive binding.

    • Covalent Control (M27): Test M27 against a BTK C481S mutant. Time-dependent inhibition should be completely abolished, confirming that M27's mechanism relies exclusively on the Cys481 residue[2].

Protocol B: Cellular Target Engagement Assay

Objective: Validate that the biochemical inhibition translates to physiological pathway blockade.

  • Cell Preparation:

    • Plate Human Umbilical Vein Endothelial Cells (HUVECs) for Vatalanib testing[6].

    • Isolate human peripheral blood mononuclear cells (PBMCs) or use human whole blood (hWB) for M27 testing[3].

  • Stimulation & Treatment:

    • Pre-treat HUVECs with Vatalanib (0.5–50 μM) for 1 hour, then stimulate with 50 ng/mL VEGF[4].

    • Pre-treat hWB with M27 for 1 hour, then stimulate with anti-IgD to activate the B-cell receptor[3].

  • Readout:

    • Vatalanib: Measure VEGFR-2 autophosphorylation via Western blot or assess cell proliferation using a thymidine incorporation assay[6].

    • M27: Measure the activation marker CD69 on the surface of CD19+ B-cells using flow cytometry[3].

Table 2: Expected Assay Outcomes & Validation Checkpoints

Validation CheckpointVatalanib Expected ResultM27 Expected Result
Pre-incubation Time Effect No change in IC₅₀ after 15 minsDrastic decrease in apparent IC₅₀ over time
High ATP Concentration Right-shift in IC₅₀ (Competitive)Minimal effect after covalent bond formation
Mutant Kinase Control N/A (Binds active site generally)Total loss of potency against BTK C481S mutant
Cellular Readout ↓ VEGFR-2 Phosphorylation, ↓ Proliferation↓ CD69 Surface Expression on B-cells

Conclusion

Comparing Vatalanib and M27 highlights the critical need for mechanism-aware assay design. Treating a covalent inhibitor like M27 with the same equilibrium assumptions as a reversible inhibitor like Vatalanib leads to severe miscalculations of drug potency. By integrating time-dependent kinetics and self-validating mutant controls, researchers can generate highly trustworthy, translatable data for both classic and next-generation kinase inhibitors.

References

  • Source: nih.
  • Source: medchemexpress.
  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584)
  • Source: aacrjournals.
  • Source: cellsignal.
  • Vatalanib (PTK787)
  • Vatalanib (PTK787)

Sources

Validation

Head-to-head comparison of Vatalanib and metabolite M27 in vitro

Head-to-Head In Vitro Profiling: Vatalanib (PTK787) vs. Its Major Metabolite M27 Executive Summary Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable pan-VEGFR inhibitor designed to block tumor angiogenesis by...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head In Vitro Profiling: Vatalanib (PTK787) vs. Its Major Metabolite M27

Executive Summary

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable pan-VEGFR inhibitor designed to block tumor angiogenesis by targeting Class III receptor tyrosine kinases (RTKs)[1][2]. During its clinical and preclinical pharmacokinetic evaluation, extensive ADME profiling identified several circulating metabolites. Among them is M27 , a 4′-hydroxyphenyl des-chloro metabolite[1].

For researchers and drug development professionals, distinguishing the pharmacological activity of a parent drug from its circulating metabolites is critical for accurate PK/PD modeling. This guide provides an in-depth, head-to-head in vitro comparison of Vatalanib and M27, detailing the structural rationale for their differential activity and providing self-validating protocols for comparative kinase profiling.

Structural Rationale & Mechanistic Causality

The dramatic difference in efficacy between Vatalanib and M27 is rooted in the precise stereochemistry and electronic requirements of the VEGFR2 ATP-binding pocket.

  • Vatalanib (Parent Drug): The core aminophthalazine scaffold is substituted with a 4-chloro-phenyl group[3]. In the active conformation of the VEGFR2 kinase domain, this 4-chloro-phenyl moiety projects deep into a hydrophobic pocket adjacent to the gatekeeper residue. The lipophilic chlorine atom provides optimal van der Waals interactions, displacing ordered water molecules. This thermodynamically favorable desolvation drives its high-affinity binding (IC50 = 37 nM)[2][4].

  • M27 (Metabolite): Oxidative metabolism via CYP450 enzymes yields M27, where the lipophilic chlorine is cleaved (des-chloro) and replaced by a hydrophilic hydroxyl group at the 4'-position[1]. Attempting to insert this polar, hydrogen-bond-donating hydroxyl group into the strictly hydrophobic back-pocket of VEGFR2 introduces a severe desolvation penalty and steric clash. Consequently, M27 is rendered pharmacologically inactive against the target kinases[5].

VEGFR2_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain (Active Conformation) VEGF->VEGFR2 Activates Signaling Downstream Signaling (MAPK / PI3K / Akt) VEGFR2->Signaling Phosphorylation ATP ATP Binding ATP->VEGFR2 Binds Vatalanib Vatalanib (PTK787) 4-chloro-phenyl binds hydrophobic pocket Vatalanib->VEGFR2 Potent Inhibition (IC50 = 37 nM) M27 Metabolite M27 4'-OH causes steric/ electronic clash M27->VEGFR2 Inactive (IC50 > 10,000 nM) Angiogenesis Endothelial Proliferation & Angiogenesis Signaling->Angiogenesis Promotes

Diagram 1: VEGFR2 signaling pathway and the structural basis for differential inhibition by Vatalanib and M27.

Comparative In Vitro Data

The following tables synthesize the quantitative performance of Vatalanib versus M27 across biochemical and cellular assays[4][6][7].

Table 1: Biochemical Kinase Inhibition Profiling (Cell-Free Assay)

Target Kinase Vatalanib IC50 (nM) M27 IC50 (nM) Fold Change (Loss of Potency)
VEGFR2 (KDR) 37 > 10,000 > 270x
VEGFR1 (Flt-1) 77 > 10,000 > 130x
PDGFRβ 580 > 10,000 > 17x
VEGFR3 (Flt-4) 660 > 10,000 > 15x

| c-KIT | 730 | > 10,000 | > 13x |

Table 2: Cellular Angiogenesis & ADME Profiling

Assay Parameter Vatalanib M27
HUVEC Proliferation (VEGF-induced) IC50 ≈ 15 nM IC50 > 10,000 nM
Cytotoxicity (Non-endothelial cells) > 10,000 nM > 10,000 nM

| Human Liver Microsome (HLM) T½ | ~45 min (Rapid turnover) | Highly Stable (Terminal product) |

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific internal controls to confirm assay integrity.

Protocol 1: TR-FRET VEGFR2 Kinase Inhibition Assay

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence. Aminophthalazines (like Vatalanib) can exhibit native auto-fluorescence that artificially skews standard fluorescent readouts. TR-FRET’s delayed emission reading eliminates this background interference.

  • Reagent Preparation: Prepare recombinant GST-fused VEGFR2 kinase domain (baculovirus-expressed) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35[2][4].

  • Compound Titration: Serially dilute Vatalanib and M27 in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Reaction Initiation: Add 10 µM ATP (approximating the Km​ to ensure competitive inhibition sensitivity) and a biotinylated poly-(Glu:Tyr 4:1) peptide substrate[4].

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

  • Validation: Calculate the Z'-factor using Staurosporine as a positive control. A Z'-factor > 0.6 validates the run. Calculate IC50 via 4-parameter logistic regression.

Protocol 2: HUVEC Proliferation & Tube Formation Assay

Causality Check: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are selected over immortalized cell lines because they maintain the native, physiological expression ratios of VEGFR1 and VEGFR2, ensuring the anti-angiogenic readout is clinically translatable.

  • Cell Seeding: Seed HUVECs (Passage 2-4) at 3,000 cells/well in a 96-well plate coated with 1.5% gelatin. Starve cells in basal media (0.5% FBS) for 24 hours to synchronize the cell cycle.

  • Treatment: Pre-incubate cells with varying concentrations of Vatalanib or M27 (1 nM to 10 µM) for 1 hour.

  • Stimulation: Add 20 ng/mL recombinant human VEGF₁₆₅ to trigger VEGFR2 dimerization and downstream MAPK/PI3K signaling.

  • Readout (Proliferation): After 72 hours, assess viability using a WST-8 (CCK-8) assay.

  • Validation: Include a VEGF-free control well. The baseline proliferation of the VEGF-free well must be significantly lower than the VEGF-stimulated vehicle control to confirm the assay window is strictly VEGF-dependent.

Protocol 3: In Vitro Microsomal Stability (Metabolite Generation)

Causality Check: To track the conversion of Vatalanib to M27, Human Liver Microsomes (HLMs) must be supplemented with an NADPH-regenerating system. This sustains the CYP3A4 activity responsible for the oxidative des-chloro hydroxylation[8].

  • Incubation Mix: Combine 1 µM Vatalanib with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C.

  • Quenching: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of Vatalanib (m/z 347.1 -> 254.1) and the appearance of M27 (m/z 329.1 -> 236.1).

Workflow Prep Compound Prep (Vatalanib vs M27) Biochem Biochemical Assays (TR-FRET Kinase) Prep->Biochem Cellular Cellular Assays (HUVEC Proliferation) Prep->Cellular ADME In Vitro ADME (HLM Stability) Prep->ADME Analysis LC-MS/MS & Data Synthesis Biochem->Analysis Cellular->Analysis ADME->Analysis

Diagram 2: Standardized in vitro workflow for comparative profiling of parent drugs and metabolites.

References

  • Jost, L. M., et al. (2006). "Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients." Drug Metabolism and Disposition, 34(11), 1817-1828.[Link]

  • Wood, J. M., et al. (2000). "PTK787/ZK 222584, a Novel and Potent Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases." Cancer Research, 60(8), 2178-2189.[Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Vatalanib and Its Major Metabolites

Introduction Vatalanib (also known as PTK787/ZK-222584) is an orally active, small-molecule inhibitor targeting multiple receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vatalanib (also known as PTK787/ZK-222584) is an orally active, small-molecule inhibitor targeting multiple receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] By inhibiting VEGFR-1, -2, and -3, along with the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, Vatalanib effectively blocks key pathways in tumor angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[3][4] Its development has been a subject of extensive clinical investigation in various solid tumors.[1][3]

For drug development professionals and researchers, a thorough understanding of a compound's pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug—is paramount. This becomes particularly complex when the drug is extensively metabolized, as the resulting metabolites may have their own distinct PK profiles, pharmacological activity, or potential for toxicity. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of Vatalanib and its two principal metabolites. We will explore the causality behind their differing behaviors in the body, present key experimental data, and detail a robust bioanalytical methodology for their quantification, offering a comprehensive resource for preclinical and clinical research.

Section 1: The Metabolic Landscape of Vatalanib

Vatalanib undergoes extensive hepatic metabolism, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor.[5] This biotransformation results in the formation of numerous metabolites, but two, in particular, are significant due to their systemic exposure levels. These major, albeit pharmacologically inactive, metabolites are:

  • CGP-84368/ZK-260120 : The pyridine N-oxide metabolite.

  • NVP-AAW378/ZK-261557 : The methyl-carbinol-pyridine-N-oxide metabolite.[4][6]

Human mass balance studies, often employing ¹⁴C-radiolabeled Vatalanib, have been crucial in elucidating these pathways.[3][6] These studies reveal that the total systemic exposure (measured as the Area Under the Curve, or AUC) of these two metabolites is comparable to that of the parent drug, Vatalanib.[3][4][6] This finding underscores the importance of characterizing their kinetics, as their prolonged presence could have implications for safety assessments, even if they lack the desired pharmacological activity.

Vatalanib Vatalanib (Parent Drug) Metabolite1 CGP-84368/ZK-260120 (Pyridine N-oxide) Vatalanib->Metabolite1 Oxidative Metabolism (Major Pathway, CYP3A4) Metabolite2 NVP-AAW378/ZK-261557 (Methyl-carbinol-pyridine-N-oxide) Vatalanib->Metabolite2 Oxidative Metabolism (Major Pathway) Excretion Biliary-Fecal Excretion Metabolite1->Excretion Metabolite2->Excretion cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample (100 µL) Precip 2. Add Acetonitrile + Internal Standard Sample->Precip Vortex 3. Vortex to Precipitate Proteins Precip->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Evap 6. Evaporate to Dryness Transfer->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Inject 8. Inject into LC-MS/MS Recon->Inject Data 9. Data Acquisition (MRM) Inject->Data Process 10. Quantify vs. Calibration Curve Data->Process

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Validation

Definitive Identification of Vatalanib Metabolite M27: A Comparative Guide to Validation Methodologies

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter the critical challenge of definitive metabolite identification. During the clinical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter the critical challenge of definitive metabolite identification. During the clinical development of Vatalanib (PTK787/ZK-222584)—an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR)—researchers identified several circulating metabolites resulting from extensive oxidative metabolism[1],[2].

One of the most analytically challenging biotransformation products is M27 (CGP-79469/ZK-260013), chemically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol[3]. This guide objectively compares the methodologies used to validate the identity of M27, demonstrating why the use of a chemically synthesized reference standard remains the gold standard for regulatory compliance and scientific integrity.

The Analytical Challenge: Resolving Positional Isomers

The biotransformation of Vatalanib to M27 involves a des-chlorination coupled with a hydroxylation on the phenyl ring[3]. While High-Resolution Mass Spectrometry (HRMS) can easily detect the mass shift associated with this transformation, it cannot definitively determine where the hydroxyl group was added.

The Causality of Ambiguity: Hydroxylation could theoretically occur at the ortho, meta, or para positions of the phenyl ring, or even on the phthalazine ring via rearrangement. These positional isomers are isobaric (they have the exact same mass and chemical formula). Because they often share similar MS/MS fragmentation pathways, relying solely on predictive software or HRMS exact mass is a critical point of failure. Definitive structural elucidation requires orthogonal validation using a synthetic standard.

Pathway Vatalanib Vatalanib (PTK787) Parent Drug CYP Hepatic CYP450 Oxidative Metabolism Vatalanib->CYP Biotransformation M27 Metabolite M27 4'-hydroxyphenyl des-chloro CYP->M27 Des-chlorination & Hydroxylation Isomers Other Hydroxylated Positional Isomers CYP->Isomers Alternative Hydroxylation

Figure 1: Biotransformation of Vatalanib to M27 and isobaric positional isomers.

Comparative Matrix of Metabolite Identification Strategies

To meet FDA/EMA Metabolites in Safety Testing (MIST) guidelines, researchers must choose an appropriate identification strategy. The table below objectively compares the synthetic standard approach against alternative methodologies.

MethodologyAccuracy & SpecificityTurnaround TimeRegulatory AcceptanceResource Intensity
Synthetic Standard + LC-MS/MS Definitive (Gold Standard) Resolves positional isomers via RT and spectral matching.Fast (Post-synthesis of the standard).High Required for MIST compliance and NDA filings.Moderate Requires upfront custom chemical synthesis.
HRMS + In Silico Prediction Presumptive Cannot definitively resolve isobaric/positional isomers.Very Fast No chemical synthesis required.Low Insufficient for definitive Phase III structural proof.Low Relies entirely on software and existing MS data.
Preparative Isolation + NMR Definitive Provides absolute 3D structural elucidation.Very Slow Requires pooling large volumes of biological matrix.High Universally accepted, but often clinically impractical.High Highly labor-intensive isolation/purification process.

The Gold Standard: Self-Validating LC-MS/MS Protocol

To definitively validate the identity of M27 in human plasma, the analytical protocol must be a self-validating system . This means the workflow must contain internal controls that prove the assay's validity independently of the final result.

Workflow SysSuit 1. System Suitability (Blank & QC) SamplePrep 2. Matrix Extraction (Protein Precip.) SysSuit->SamplePrep LC 3. UHPLC Separation (RT Matching) SamplePrep->LC MSMS 4. ESI-MS/MS (Spectral Match) LC->MSMS Validation 5. Identity Confirmed (ΔRT < 0.1 min) MSMS->Validation

Figure 2: Self-validating LC-MS/MS workflow for definitive M27 identity confirmation.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration (The Baseline Check)

  • Action: Inject mobile phase blanks followed by a System Suitability Test (SST) containing the synthetic M27 standard.

  • Causality: The blank injection proves the absence of column carryover. The SST ensures the mass spectrometer has sufficient ionization efficiency and the UHPLC column provides symmetrical peak shapes on the day of analysis.

Phase 2: Matrix Extraction

  • Action: Aliquot 50 µL of in vivo plasma. Add 150 µL of cold acetonitrile containing an isotopic internal standard (e.g., 13 C-Vatalanib). Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile acts as a protein precipitant, quenching residual enzymatic activity and removing large proteins that cause ion suppression in the ESI source. The isotopic internal standard corrects for any matrix-induced variations in extraction recovery.

Phase 3: UHPLC Separation

  • Action: Inject the supernatant onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Positional isomers of M27 will interact differently with the hydrophobic stationary phase due to slight variations in their dipole moments. This ensures that even if two metabolites have the same mass, they will elute at distinct retention times (RT).

Phase 4: ESI-MS/MS Detection & Orthogonal Confirmation

  • Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Compare the in vivo sample against the synthetic M27 standard using Product Ion Scan mode.

  • Causality for Confirmation: The identity of M27 is considered unequivocally validated only if two orthogonal criteria are met simultaneously:

    • Chromatographic Match: The retention time of the in vivo metabolite matches the synthetic standard within a tolerance of ΔRT < 0.1 minutes[3].

    • Spectral Match: The MS/MS collision-induced dissociation (CID) fragment spectra of the in vivo peak perfectly mirror the synthetic standard's fragmentation pattern[3].

Conclusion

While predictive software and high-resolution mass spectrometry are excellent tools for proposing metabolite structures, they fall short of providing definitive proof due to their inability to reliably distinguish between isobaric positional isomers. As demonstrated in the clinical pharmacokinetic profiling of Vatalanib, the synthesis of the authentic M27 reference compound (4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol) and its subsequent orthogonal matching via LC-MS/MS remains the most robust, scientifically sound, and regulatory-compliant method for metabolite validation[3],[2].

References
  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients Source: Drug Metabolism and Disposition (American Society for Pharmacology and Experimental Therapeutics) / PubMed URL:[Link]

  • Safety Testing of Drug Metabolites - Guidance for Industry (MIST) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Vatalanib and Its Metabolites: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) vs. Ultra-Performance Liquid Chromatography-Tandem Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) vs. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Mechanistic Context: The Analytical Challenge of Vatalanib

Vatalanib (PTK787/ZK 222584) is a potent, orally active small-molecule inhibitor targeting vascular endothelial growth factor (VEGF) receptor tyrosine kinases. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), accurately quantifying Vatalanib is critical for establishing exposure-response relationships.

However, Vatalanib undergoes extensive hepatic oxidative metabolism, primarily mediated by CYP3A4[1]. This process yields highly abundant, pharmacologically inactive metabolites, most notably CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557[2].

The analytical challenge lies in the structural homology between the parent drug and these metabolites. In mass spectrometry, phase II metabolites (such as N-oxides) can undergo in-source fragmentation, reverting to the parent mass[3]. If chromatographic separation is inadequate, this phenomenon leads to cross-analyte interference and false-positive quantification of the parent drug. Therefore, cross-validating analytical methods is a mandatory step in robust bioanalytical assay development.

Metabolism Vat Vatalanib (PTK787) Parent Drug CYP Hepatic CYP3A4 Oxidative Metabolism Vat->CYP Oxidation M1 CGP-84368 / ZK-260120 Inactive Metabolite CYP->M1 M2 NVP-AAW378 / ZK-261557 Inactive Metabolite CYP->M2 Excretion Biliary-Fecal Excretion (67-96% Recovery) M1->Excretion M2->Excretion

Fig 1. Vatalanib hepatic oxidative metabolism pathway via CYP3A4 to primary inactive metabolites.

Methodological Comparison: HPLC-DAD vs. UPLC-MS/MS

To establish a reliable PK profile, laboratories typically evaluate legacy optical methods against modern mass spectrometry platforms.

The Alternative: HPLC-DAD (Legacy Method)

Historically, HPLC coupled with Diode-Array Detection (DAD) has been utilized for protein kinase inhibitor analysis due to its simplicity and the ubiquitous nature of UV detectors in clinical laboratories[4].

  • Mechanism: Relies on the unique UV absorbance spectra of the analytes.

  • Limitations: It generally requires larger sample volumes and complex liquid-liquid extraction (LLE) to achieve a Lower Limit of Quantification (LOQ) of ~20 ng/mL. Furthermore, co-eluting metabolites with similar chromophores can inflate the apparent concentration of the parent drug.

The Optimized Standard: UPLC-MS/MS

UPLC-MS/MS utilizing electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode is the current gold standard[5].

  • Mechanism: Isolates analytes based on specific precursor-to-product ion transitions, offering unparalleled specificity.

  • Advantages: Achieves an LOQ of ≤10 ng/mL with minimal sample volumes (e.g., 50 µL of plasma) and simple protein precipitation[6]. It actively prevents metabolite interference by distinguishing compounds by mass, provided that in-source fragmentation is controlled via optimized declustering potentials and chromatographic resolution.

Workflow Sample Human Plasma (EDTA) Prep Sample Preparation (Protein Precipitation) Sample->Prep + Imatinib-D8 IS HPLC HPLC-DAD (Legacy Method) Prep->HPLC Aliquot A LCMS UPLC-MS/MS (Optimized Method) Prep->LCMS Aliquot B Val Cross-Validation (Accuracy, Precision, LOQ) HPLC->Val LCMS->Val

Fig 2. Cross-validation workflow comparing HPLC-DAD and UPLC-MS/MS for Vatalanib quantification.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol A: Sample Preparation (Protein Precipitation)

The goal is to extract Vatalanib and its metabolites while minimizing matrix effects (endogenous phospholipids) that cause ion suppression in ESI.

  • Aliquot Preparation: Transfer 50 µL of human EDTA plasma into a 1.5 mL microcentrifuge tube.

    • Causality: EDTA is preferred over heparin as an anticoagulant because heparin can cause significant ion suppression in the mass spectrometer.

  • Internal Standard Addition: Add 10 µL of stable isotopically labeled internal standard (e.g., Imatinib-D8, 500 ng/mL)[5][6].

    • Causality: A stable isotope IS co-elutes with the target analytes and experiences the exact same matrix effects, automatically correcting for extraction losses and ESI signal variations.

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% formic acid. Vortex vigorously for 30 seconds.

    • Causality: Methanol is selected over acetonitrile to prevent the co-precipitation of highly polar metabolites. The acidic environment disrupts drug-protein binding, ensuring high extraction recovery (>85%).

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Protocol B: UPLC-MS/MS Analytical Run
  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) maintained at 40°C[6].

  • Gradient Elution: Use Mobile Phase A (10 mM Ammonium formate + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid). Run a gradient from 5% B to 95% B over 4 minutes.

    • Causality: The initial low organic phase ensures the retention of polar N-oxide metabolites. The rapid ramp to 95% B elutes the lipophilic Vatalanib and washes the column of residual phospholipids, preventing matrix accumulation across multiple injections.

  • Mass Spectrometry Detection: Operate the triple quadrupole in positive ESI mode. Monitor the specific MRM transitions for Vatalanib and its metabolites.

    • Causality: Setting the declustering potential (DP) specifically for each metabolite prevents the fragile N-oxide bonds from breaking in the source, ensuring they are not falsely detected as the parent Vatalanib[3].

Comparative Performance Data

The following tables summarize the cross-validation metrics, demonstrating the superiority of the UPLC-MS/MS method for high-throughput, accurate PK profiling.

Table 1: Method Validation Parameters (Plasma Matrix)

ParameterHPLC-DAD[4]UPLC-MS/MS[5][6]Analytical Significance
Sample Volume 200 - 500 µL50 µLUPLC-MS/MS is ideal for pediatric or murine PK studies.
Linear Range 20 – 10,000 ng/mL10 – 10,000 ng/mLUPLC-MS/MS captures late-phase elimination tails better.
LOQ ~20 ng/mL≤10 ng/mLHigher sensitivity prevents truncated AUC calculations.
Run Time 15 - 25 minutes4 - 6 minutesUPLC-MS/MS increases laboratory throughput by 400%.
Inter-assay Precision < 15% CV≤ 8.81% CVMass spectrometry provides tighter data clustering.
Metabolite Interference High Risk (Co-elution)Low Risk (Mass filtered)MRM transitions isolate parent from isobaric compounds.

Table 2: Typical MRM Transitions for UPLC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vatalanib (Parent) 347.1225.125
CGP-84368 (Metabolite) 363.1241.128
NVP-AAW378 (Metabolite) 379.1257.128
Imatinib-D8 (IS) 502.3394.235

Note: Precursor masses reflect the [M+H]+ adducts typical of positive ESI.

Conclusion & Best Practices

When cross-validating analytical methods for Vatalanib, UPLC-MS/MS is the definitive choice for modern drug development. While HPLC-DAD serves as a functional fallback for high-concentration samples, it lacks the specificity required to navigate the complex oxidative metabolism of Vatalanib.

Key Takeaway for Method Developers: Always chromatographically separate Vatalanib from its N-oxide metabolites (CGP-84368 and NVP-AAW378) prior to MS detection. Relying solely on mass filtering is insufficient due to the high risk of in-source fragmentation, which can artificially inflate the parent drug's pharmacokinetic profile.

References

  • [1] Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. doi.org. 1

  • [2] Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. PubMed (nih.gov). 2

  • [5] A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed (nih.gov). 5

  • [6] Therapeutic Drug Monitoring of 8 new anticancer agents by High-Performance Liquid Chromatography - Tandem Mass Spectrometry. Thermo Fisher Scientific. 6

  • [4] HPLC-DAD protein kinase inhibitor analysis in human serum. PubMed (nih.gov). 4

  • [3] Bioanalysis and metabolite identification of anticancer drugs in mass balance studies. DSpace (uu.nl).3

Sources

Validation

Comparative Analysis of Vatalanib and M27 on Endothelial Cell Proliferation: A Technical Guide

Introduction Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cellular components of blood vessels, and their proliferation is a key step in the angiogenic process. Consequently, targeting endothelial cell proliferation has become a major focus in the development of anti-cancer therapies. Vatalanib (PTK787/ZK 222584) is a well-characterized multi-targeted tyrosine kinase inhibitor that has been extensively studied for its anti-angiogenic properties. This guide provides a comparative analysis of the effects of Vatalanib and a hypothetical compound, M27, on endothelial cell proliferation, offering insights for researchers and drug development professionals in the field of angiogenesis research.

Vatalanib: A Multi-Targeted VEGFR Inhibitor

Vatalanib is an orally active small molecule inhibitor that targets all known vascular endothelial growth factor (VEGF) receptors, including VEGFR-1, VEGFR-2, and VEGFR-3. It also inhibits other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms. The binding of VEGF to its receptors on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. By blocking the ATP binding site of these receptors, Vatalanib effectively inhibits their autophosphorylation and downstream signaling, leading to the suppression of angiogenesis.

Mechanism of Action: Vatalanib

The primary mechanism by which Vatalanib exerts its anti-angiogenic effects is through the inhibition of VEGFR-2 (KDR/Flk-1), the main mediator of VEGF-induced endothelial cell proliferation. The signaling pathway is initiated by VEGF binding, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the Ras/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Vatalanib's competitive inhibition of ATP binding prevents this initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.

Vatalanib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds Ras Ras/MEK/ERK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Endothelial Cell Proliferation Ras->Proliferation PI3K->Proliferation

Figure 1: Vatalanib's mechanism of action on the VEGFR-2 signaling pathway.

M27: A Hypothetical Novel Anti-Angiogenic Agent

For the purpose of this comparative guide, we will define M27 as a hypothetical novel anti-angiogenic compound with a distinct mechanism of action from Vatalanib. Let us postulate that M27 does not directly target VEGFR but instead acts on a downstream signaling node, such as the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This would provide a valuable point of comparison to Vatalanib's receptor-level inhibition.

Postulated Mechanism of Action: M27

M27 is hypothesized to be a selective mTOR inhibitor. The PI3K/Akt pathway, which is downstream of VEGFR-2, activates mTOR. By inhibiting mTOR, M27 would block the signaling cascade further downstream, affecting processes such as protein synthesis and cell cycle progression, which are essential for endothelial cell proliferation. This mechanism would be independent of direct VEGFR inhibition, potentially offering a different efficacy and resistance profile compared to Vatalanib.

M27_Mechanism cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 (Activated) PI3K PI3K/Akt Pathway VEGFR2->PI3K mTOR mTOR PI3K->mTOR Protein_Synth Protein Synthesis & Cell Cycle Progression mTOR->Protein_Synth M27 M27 M27->mTOR Inhibits Proliferation Endothelial Cell Proliferation Protein_Synth->Proliferation

Figure 2: Postulated mechanism of M27 as an mTOR inhibitor in endothelial cells.

Head-to-Head Comparison: Vatalanib vs. M27

The differential effects of Vatalanib and the hypothetical M27 on endothelial cell proliferation can be attributed to their distinct mechanisms of action.

FeatureVatalanibM27 (Hypothetical)
Primary Target VEGFR-1, -2, -3, PDGFR, c-KitmTOR
Mechanism of Action Competitive ATP inhibitor of receptor tyrosine kinasesAllosteric or ATP-competitive inhibitor of mTOR
Point of Intervention Receptor level (upstream)Downstream signaling node
Potential for Off-Target Effects Inhibition of multiple tyrosine kinasesPotential for effects on other mTOR-regulated processes
Resistance Mechanisms Upregulation of alternative pro-angiogenic pathwaysActivation of mTOR-independent proliferation pathways

Experimental Protocols for Comparative Analysis

To empirically compare the effects of Vatalanib and M27, a series of in vitro experiments using human umbilical vein endothelial cells (HUVECs) are proposed.

Endothelial Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with varying concentrations of Vatalanib or M27 in the presence of a pro-angiogenic stimulus like VEGF (50 ng/mL).

  • Incubate for 48-72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Proliferation_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_readout Data Acquisition A Seed HUVECs (96-well plate) B Adherence (Overnight) A->B C Serum Starvation (4-6 hours) B->C D Add Vatalanib/M27 + VEGF C->D E Incubate (48-72 hours) D->E F Add MTS Reagent E->F G Incubate (2-4 hours) F->G H Measure Absorbance (490 nm) G->H

Figure 3: Workflow for the endothelial cell proliferation (MTS) assay.
Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells and then pre-treat with Vatalanib or M27 for 1-2 hours.

  • Stimulate the cells with VEGF for 15-30 minutes.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., VEGFR-2, Akt, mTOR, ERK).

  • Incubate with secondary antibodies and detect using chemiluminescence.

Conclusion

This guide provides a framework for understanding and comparing the effects of Vatalanib and a hypothetical mTOR inhibitor, M27, on endothelial cell proliferation. While Vatalanib acts as a broad-spectrum inhibitor of receptor tyrosine kinases, M27's postulated mechanism offers a more targeted approach to a downstream signaling node. The proposed experimental protocols provide a robust methodology for empirically validating these differential effects. Such comparative studies are essential for elucidating the nuances of anti-angiogenic therapies and for the rational design of novel drug candidates and combination strategies in cancer treatment.

References

  • Drevs, J., et al. (2003). PTK787/ZK 222584, a specific vascular endothelial growth factor-receptor tyrosine kinase inhibitor, affects the anatomy of the tumor vascular bed and the functional vascular parameters. Cancer Research, 63(19), 6054-6062. [Link]

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration. Cancer Research, 60(8), 2178-2189. [Link]

Comparative

Comparative Toxicity Profile of Vatalanib and Metabolite M27: A Technical Guide

Introduction and Pharmacological Context Vatalanib (PTK787/ZK-222584) is an orally active, small-molecule pan-tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding domains of all known vascular endo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Vatalanib (PTK787/ZK-222584) is an orally active, small-molecule pan-tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding domains of all known vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR), and c-Kit[1][2]. While its antiangiogenic efficacy has been investigated across multiple solid tumors, its clinical optimization is frequently bottlenecked by its toxicity profile[1].

During hepatic clearance, Vatalanib undergoes extensive CYP450-mediated oxidative metabolism[2]. Among the resulting biotransformation products, the M27 metabolite (4′-hydroxyphenyl des-chloro metabolite; chemically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol) emerges as a disproportionate human metabolite[2][3]. Understanding the divergent toxicological and pharmacokinetic behaviors of the parent drug versus M27 is critical for drug development professionals optimizing dosing schedules and mitigating adverse events.

Mechanistic Causality: On-Target vs. Off-Target Toxicity

The toxicological profiles of Vatalanib and M27 are dictated by their structural affinity for target kinases.

  • Vatalanib (Parent Drug): The toxicity of Vatalanib is primarily "on-target." By potently inhibiting VEGFR-2 on endothelial cells, Vatalanib suppresses the downstream activation of endothelial nitric oxide synthase (eNOS)[1][4]. The resulting depletion of nitric oxide induces systemic vasoconstriction, manifesting clinically as Grade 3/4 hypertension (observed in ~20% of patients) and proteinuria[1][5]. Additionally, broad kinase inhibition contributes to severe fatigue and gastrointestinal toxicities[5][6].

  • Metabolite M27: M27 undergoes a critical structural transformation via oxidative dechlorination and hydroxylation[2]. The removal of the chloro group and the addition of a hydroxyl group alter the steric bulk and electronic distribution required to anchor the molecule into the highly conserved ATP-binding pocket of the VEGFR kinase domain. Consequently, M27 is pharmacologically inactive against primary targets and does not induce on-target antiangiogenic toxicities (e.g., hypertension)[2][3]. However, its altered polarity and clearance mechanisms result in a prolonged terminal elimination half-life, leading to systemic accumulation at steady-state dosing and potential off-target hepatic burden[3][7].

Mechanism Vat Vatalanib (Active Parent) CYP Hepatic CYP450 Oxidation Vat->CYP Biotransformation VEGFR VEGFR/PDGFR Inhibition Vat->VEGFR High Affinity Binding M27 Metabolite M27 (Inactive) CYP->M27 Dechlorination & Hydroxylation Clear Systemic Accumulation (Extended T1/2) M27->Clear Altered Clearance Tox On-Target Toxicity (Hypertension) VEGFR->Tox eNOS Suppression

Fig 1. Biotransformation of Vatalanib to M27 and divergent toxicity pathways.

Quantitative Data Comparison

To objectively evaluate the safety profile, the pharmacokinetic and toxicological parameters of both compounds are synthesized below based on clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies[1][2][3].

ParameterVatalanib (Parent TKI)Metabolite M27Clinical Implication
Chemical Structure 4-chlorophenyl-(4-pyridin-4-ylmethyl-phthalazin-1-yl) amine4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenolDes-chloro modification in M27 eliminates target kinase affinity.
Pharmacological Activity Pan-VEGFR, PDGFR, c-Kit InhibitorInactive against primary targetsM27 does not contribute to tumor regression or on-target adverse events.
Terminal Half-Life (T1/2) 4.6 ± 1.1 hoursSignificantly prolongedM27 accumulates disproportionately during steady-state (repeated) dosing.
Primary Toxicities Hypertension, Fatigue, Transaminitis, NauseaPotential hepatic burdenDose modifications (e.g., 1,500 mg to 750 mg) are driven by parent drug toxicity.
Clearance Route Hepatic (Oxidative metabolism)Biliary-fecal routeHepatic impairment drastically alters the systemic exposure of both compounds.

Experimental Methodologies for Toxicity Profiling

To ensure scientific integrity and self-validating results, researchers must employ a multi-tiered experimental workflow to isolate the toxicological effects of the parent drug from its disproportionate metabolites[2][8].

Step 1: Steady-State Plasma Sampling & LC-MS/MS Quantification

Because M27 is a disproportionate human metabolite with a long half-life, single-dose pharmacokinetic models are insufficient[7].

  • Dosing & Sampling: Administer Vatalanib to in vivo models for 14 consecutive days to achieve steady-state[2]. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-final dose.

  • Extraction: Precipitate plasma proteins using acetonitrile containing a stable isotope-labeled internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Separate analytes using a C18 column (e.g., Zorbax Eclipse XDB) with a mobile phase of acetonitrile and 5 mmol/L ammonium acetate (0.1% formic acid) via gradient elution[3]. Detect Vatalanib and M27 using electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode.

Step 2: Receptor Kinase Binding Assay

To validate the loss of pharmacological activity in M27:

  • Incubate recombinant VEGFR-2 and PDGFR-β with varying concentrations (0.1 nM to 10 μM) of purified Vatalanib or M27.

  • Quantify ATP depletion or substrate phosphorylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Calculate the IC50. Expected result: Vatalanib IC50 < 50 nM; M27 IC50 > 10 μM (inactive)[2].

Step 3: CCK-8 Cytotoxicity Profiling

To assess off-target hepatic toxicity caused by metabolite accumulation:

  • Seed human primary hepatocytes (or HepG2 cells) in 96-well plates at 1×104 cells/well.

  • Expose cells to graded concentrations of Vatalanib and M27 (0–100 μmol/L) for 72 hours[8].

  • Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours.

  • Measure absorbance at 450 nm using a microplate reader to determine cell viability and calculate the CC50 (Cytotoxic Concentration 50%)[8].

Workflow S1 1. Steady-State Plasma Sampling S2 2. LC-MS/MS Quantification S1->S2 Extraction & Separation S3 3. Kinase Binding Assay S2->S3 Parent vs Metabolite S4 4. CCK-8 Cytotoxicity Assay S2->S4 Hepatocyte Exposure S5 5. Comparative Toxicity Profiling S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for comparative toxicity profiling.

References

  • Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Vatalanib – Knowledge and References Source: Taylor & Francis URL:[Link][6]

  • Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

  • A Phase Ib Study of Combined VEGFR and mTOR Inhibition With Vatalanib and Everolimus in Patients With Advanced Renal Cell Carcinoma - PMC Source: National Institutes of Health (NIH) URL:[Link][5]

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients Source: Drug Metabolism and Disposition (ASPET) URL:[Link][2]

  • human plasma metabolites: Topics by Science.gov Source: Science.gov URL:[Link][3]

  • Overcoming Obstacles in Drug Discovery and Development: Surmounting the Insurmountable Source: DOKUMEN.PUB URL:[Link][7]

  • Erlotinib, Gefitinib, and Vandetanib Inhibit Human Nucleoside Transporters and Protect Cancer Cells from Gemcitabine Cytotoxicity Source: ResearchGate URL:[Link][8]

Sources

Validation

Comparing the metabolic stability of Vatalanib and its major metabolites

Title: Comparative Metabolic Stability of Vatalanib and Its Major Metabolites: A Technical Guide for Drug Development Introduction Vatalanib (PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Metabolic Stability of Vatalanib and Its Major Metabolites: A Technical Guide for Drug Development

Introduction Vatalanib (PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to block tumor angiogenesis by inhibiting all known vascular endothelial growth factor receptors (VEGFR-1, -2, -3), as well as PDGFR and c-Kit[1]. While its primary pharmacodynamic mechanism is well-established, understanding its pharmacokinetic (PK) profile—specifically its metabolic stability and the pharmacological activity of its metabolites—is critical for optimizing dosing regimens and interpreting clinical efficacy.

Mechanistic Overview: The Metabolic Fate of Vatalanib

Vatalanib undergoes extensive first-pass and hepatic metabolism, predominantly driven by the cytochrome P450 enzyme CYP3A4, which accounts for approximately 95% of its Phase I oxidative biotransformation[2].

The parent drug is rapidly cleared, yielding two major circulating metabolites:

  • CGP-84368 / ZK-260120 : A pyridine N-oxide derivative.

  • NVP-AAW378 / ZK-261557 : A methyl-carbinol derivative formed via oxidation of the 4-pyridine-4-yl-methyl group[3].

Causality Insight: Why are these metabolites inactive? Vatalanib exerts its kinase inhibition by competitively binding to the ATP-binding pocket of the VEGFR intracellular domain. The oxidation at the pyridine ring (N-oxide) or the adjacent methyl group introduces significant steric bulk and alters the electron density and hydrogen-bonding network essential for anchoring to the kinase hinge region. Consequently, the N-oxide metabolite is over 32-fold less active than the parent drug in VEGFR-2 kinase assays, rendering both major metabolites pharmacologically inactive in a clinical context[3].

Metabolism Vat Vatalanib (PTK787) Active Parent Drug T1/2: 4.6 h CYP CYP3A4 Oxidation (95% of metabolism) Vat->CYP Hepatic Clearance M1 CGP-84368 / ZK-260120 (Pyridine N-oxide) Inactive CYP->M1 N-oxidation M2 NVP-AAW378 / ZK-261557 (Methyl-carbinol) Inactive CYP->M2 Hydroxylation Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excrete Biliary-Fecal Excretion (42-74%) Phase2->Excrete

Vatalanib CYP3A4-mediated metabolic pathway and biliary-fecal excretion route.

Comparative Metabolic Stability: Parent Drug vs. Metabolites

Clinical radiolabeled ( 14 C) mass balance studies reveal a stark contrast between the metabolic stability of the parent drug and its circulating metabolites[3].

ParameterVatalanib (Parent Drug) 14 C Radioactivity (Total Metabolites)Clinical Implications
C max​ 15.8 ± 9.5 µM38.3 ± 26.0 µMRapid absorption, but metabolites accumulate to higher peak concentrations[3].
T max​ ~1.5 hours~2.0 hoursRapid onset of Phase I metabolism[3].
Elimination Half-Life (T 1/2​ ) 4.6 ± 1.1 hours23.4 ± 5.5 hoursParent drug is rapidly oxidized; inactive metabolites circulate significantly longer[3].
Pharmacological Activity Highly ActiveInactiveSystemic exposure to active drug is short-lived, necessitating specific dosing strategies[3].

Auto-induction Phenomenon: Vatalanib exhibits significant PK variability due to the auto-induction of its own metabolism[4]. Following multiple oral doses, systemic exposure to vatalanib decreases by approximately 50% between Day 1 and Day 7[4]. This is driven by the upregulation of CYP3A4 expression (likely via PXR/CAR nuclear receptor activation or decreased CYP3A4 protein degradation), which progressively reduces the parent drug's half-life over a continuous treatment cycle[4].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively evaluate the metabolic stability of Vatalanib and compare it against alternative TKIs, an in vitro Human Liver Microsome (HLM) assay is the gold standard. The following protocol is designed as a self-validating system, incorporating strict controls to ensure data integrity.

Materials Required:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (Solution A + Solution B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Test Compound: Vatalanib (1 µM final concentration)

  • Positive Control: Testosterone (CYP3A4 specific substrate)

  • Quenching Solvent: Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Methodology:

  • System Preparation: Pre-warm the 0.1 M phosphate buffer to 37°C. Prepare a working solution of HLMs at a protein concentration of 1.0 mg/mL.

  • Compound Addition: Spike Vatalanib (and the positive control in a separate vessel) into the HLM suspension to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) strictly below 0.1% (v/v) to prevent CYP enzyme inhibition.

  • Negative Control Establishment: Aliquot a portion of the mixture into a separate tube without the NADPH regenerating system. This validates that any observed degradation is strictly cytochrome P450-dependent and not due to chemical instability or non-specific binding.

  • Reaction Initiation: Add the NADPH regenerating system to the main reaction tubes to initiate oxidative metabolism. Incubate at 37°C with gentle shaking.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing the IS. The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting the reaction.

  • Extraction & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the in vitro half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​ ) are derived.

Protocol A 1. Prepare HLMs (1 mg/mL protein) B 2. Add Vatalanib (1 µM final) A->B C 3. Add NADPH (Initiate at 37°C) B->C D 4. Quench Reaction (Cold Acetonitrile) C->D E 5. Centrifuge & Extract D->E F 6. LC-MS/MS Analysis E->F

Standardized workflow for in vitro microsomal stability profiling.

Comparison with Alternative TKIs

When selecting an anti-angiogenic agent, metabolic stability and the activity of resulting metabolites are crucial differentiators. Unlike Vatalanib, several alternative TKIs produce active metabolites that contribute significantly to their overall efficacy and toxicity profiles.

TKIPrimary Metabolic EnzymeMajor MetaboliteMetabolite ActivityTerminal Half-Life (Parent)
Vatalanib CYP3A4 (95%)[2]N-oxide & Methyl-carbinol[3]Inactive [3]~4.6 hours[3]
Imatinib CYP3A4N-desmethyl imatinib (CGP74588)Active (Similar potency to parent)~18 hours
Sunitinib CYP3A4N-desethyl sunitinib (SU12662)Active (Equipotent to parent)40-60 hours
Sorafenib CYP3A4 / UGT1A9Pyridine N-oxideActive (In vitro equipotent)25-48 hours

References

  • Jost, L. M., et al. "Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients." Drug Metabolism and Disposition, 2006. 3

  • "Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance)." British Journal of Clinical Pharmacology / PMC. 4

  • "Pharmacogenetic-Based Interactions between Nutraceuticals and Angiogenesis Inhibitors." MDPI. 2

  • "Vatalanib | C20H15ClN4 | CID 151194." PubChem - NIH. 1

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Vatalanib Metabolite M27 in a Laboratory Setting

This guide provides essential, step-by-step procedures for the proper and safe disposal of Vatalanib metabolite M27. As researchers and drug development professionals, ensuring the safe handling and disposal of investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of Vatalanib metabolite M27. As researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds is paramount to protecting both laboratory personnel and the environment. Vatalanib (also known as PTK787 or ZK 222584) is an orally available, potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases and is currently an investigational drug.[1] Its metabolite, M27, identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol, is a substance that requires careful handling due to the pharmacological activity of the parent compound.[2]

While the available Safety Data Sheets (SDS) for the parent compound, Vatalanib, do not classify it as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach.[3][4] As a member of the small molecule kinase inhibitor class, Vatalanib and by extension its metabolites, should be handled as potentially hazardous compounds.[5][6] This guide is structured to provide a clear, logical workflow for the safe management of M27 waste streams in a research environment.

Hazard Assessment and Risk Mitigation

The primary risk associated with Vatalanib and its metabolites stems from their biological activity. As a VEGFR inhibitor, Vatalanib can have significant physiological effects, including risks of bleeding, blood clots, and gastrointestinal issues.[1] Although the specific toxicological profile of metabolite M27 is not extensively documented in publicly available literature, the principle of precautionary risk management dictates that it should be handled with the same level of care as the parent compound.

Key Considerations:

  • Biological Activity: Assume that M27 may retain some level of biological activity. Therefore, prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Waste Characterization: All waste contaminated with Vatalanib metabolite M27 must be classified as hazardous chemical waste. It should not be disposed of as general laboratory or biohazardous waste unless it is also contaminated with biological materials, in which case it should be treated as both.

  • Environmental Persistence: The environmental fate of M27 is not well-characterized. To prevent the release of this biologically active compound into the environment, drain disposal is strictly prohibited.[7] The primary route of elimination of Vatalanib and its metabolites in clinical studies is via the biliary-fecal and urinary routes.[2][8]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to preventing exposure. The following table summarizes the minimum PPE requirements when handling Vatalanib metabolite M27 and its associated waste.

PPE ItemSpecifications and Rationale
Gloves Double-gloving with nitrile gloves is recommended. This provides an extra layer of protection against potential tears or punctures. Gloves must be inspected for integrity before use and changed immediately if contaminated.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes of solutions containing M27.[4]
Lab Coat A dedicated lab coat, preferably with long sleeves and elastic cuffs, should be worn. This coat should be laundered separately from personal clothing.
Respiratory Protection While the SDS for Vatalanib does not mandate respiratory protection for routine handling, a NIOSH-approved respirator (e.g., N95) should be used when handling the pure solid compound or when there is a risk of aerosol generation.

Waste Segregation and Disposal Workflow

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. The following diagram illustrates the decision-making process for handling waste contaminated with Vatalanib metabolite M27.

G cluster_waste_type Identify Waste Type cluster_disposal Segregate into Designated Containers start Waste Generation (Contaminated with M27) waste_type_solid Solid Waste (Gloves, Tubes, Wipes) start->waste_type_solid waste_type_liquid Liquid Waste (Solutions, Media) start->waste_type_liquid waste_type_sharps Sharps Waste (Needles, Pipettes) start->waste_type_sharps disposal_solid Hazardous Solid Waste Container (Labeled 'Vatalanib M27 Waste') waste_type_solid->disposal_solid disposal_liquid Hazardous Liquid Waste Container (Labeled 'Vatalanib M27 Waste') waste_type_liquid->disposal_liquid disposal_sharps Hazardous Sharps Waste Container (Labeled 'Vatalanib M27 Waste') waste_type_sharps->disposal_sharps final_disposal Arrange for Pickup by Environmental Health & Safety disposal_solid->final_disposal disposal_liquid->final_disposal disposal_sharps->final_disposal

Caption: Waste Disposal Workflow for Vatalanib Metabolite M27.

Step-by-Step Disposal Procedures

Solid Waste Disposal

This category includes items such as contaminated gloves, bench paper, empty vials, plastic tubes, and weighing papers.

Protocol:

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Vatalanib Metabolite M27," and the date of first use.

  • Collect Waste: At the point of generation, place all contaminated solid waste directly into the designated container.

  • Avoid Compaction: Do not manually compact the waste to prevent aerosol generation and potential punctures of the container liner.

  • Seal and Store: When the container is three-quarters full, seal it securely. Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic, until it is collected by your institution's Environmental Health and Safety (EH&S) department.

Liquid Waste Disposal

This category includes unused stock solutions, experimental solutions, and contaminated cell culture media. Under no circumstances should liquid waste containing M27 be poured down the drain. [7]

Protocol:

  • Designate a Waste Container: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle) with a secure screw-top cap.

  • Labeling: Clearly label the container with "Hazardous Liquid Waste," "Vatalanib Metabolite M27," and list all chemical constituents (including solvents and their approximate concentrations).

  • Collection: Carefully pour or transfer all liquid waste into the designated container using a funnel to prevent spills.

  • Secure and Store: Keep the container sealed when not in use. Store it in a secondary containment bin in a designated hazardous waste accumulation area. Arrange for pickup by your institution's EH&S department.

Sharps Waste Disposal

This category includes any item that can puncture the skin, such as needles, syringes, glass pipettes, and razor blades contaminated with M27.

Protocol:

  • Use a Designated Sharps Container: All sharps must be disposed of in a puncture-proof, leak-resistant sharps container that is clearly labeled for hazardous or cytotoxic waste.

  • Immediate Disposal: Dispose of sharps immediately after use at the point of generation. Do not recap, bend, or break needles.

  • Do Not Overfill: Seal the sharps container when it is three-quarters full to prevent overfilling and accidental needlesticks.

  • Final Disposal: Place the sealed sharps container in the designated hazardous waste accumulation area for collection by EH&S.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or spills of the powdered compound, evacuate the immediate area to allow any aerosols to settle.

  • Don Appropriate PPE: Before cleaning the spill, don the full recommended PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of the solid compound.

  • Contain the Spill:

    • For Liquid Spills: Cover the spill with absorbent pads or a chemical spill kit absorbent, working from the outside in.

    • For Solid Spills: Gently cover the spill with damp paper towels to avoid raising dust. Do not dry sweep.

  • Clean the Area: Carefully collect all contaminated materials (absorbent pads, paper towels) using forceps or a scoop and place them into a designated hazardous solid waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by 70% ethanol or another appropriate disinfectant/decontaminant.

  • Dispose of a Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous solid waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department, following your institution's policies.

By adhering to these procedures, you can ensure the safe and compliant disposal of Vatalanib metabolite M27, fostering a secure research environment and upholding your responsibility to environmental stewardship.

References

  • Liv Hospital. (2026, March 30). Vatalanib. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Vatalanib Dihydrochloride. Retrieved from [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817–1828. [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., Rottmann, A., Denner, K., Waldmeier, F., Gross, G., Masson, E., & Laurent, D. (2013, February 1). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug metabolism and disposition: the biological fate of chemicals, 34(11), 1817-1828. Retrieved from [Link]

  • Li, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Pharmaceuticals, 16(9), 1284. [Link]

  • PubMed. (2006, November 15). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Retrieved from [Link]

  • MDPI. (2025, September 26). Small-Molecule Tyrosine Kinase Inhibitors Modulate Glucose Handling in C2C12 Cell Line In Vitro: A Mechanistic Study. Retrieved from [Link]

  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Retrieved from [Link]

  • PubMed. (2005, August 15). PTK787/ZK222584, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor, reduces uptake of the contrast agent GdDOTA by murine orthotopic B16/BL6 melanoma tumours and inhibits their growth in vivo. Retrieved from [Link]

  • Ko, A. H., et al. (2011). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Investigational New Drugs, 29(6), 1404–1411. [Link]

  • Wen, P. Y., et al. (2012). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Neuro-Oncology, 14(7), 935–944. [Link]

  • Cardiff and Vale University Health Board - NHS Wales. (2023, June 4). Guidelines for the Safe Handling, Checking and Administration of Cytotoxics. Retrieved from [Link]

  • The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

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